Product packaging for 3-amino-1,2,4-triazin-5(2H)-one(Cat. No.:CAS No. 1121-90-0)

3-amino-1,2,4-triazin-5(2H)-one

货号: B1384179
CAS 编号: 1121-90-0
分子量: 112.09 g/mol
InChI 键: OWAYVVLCHUWASK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-amino-1,2,4-triazin-5(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C3H4N4O and its molecular weight is 112.09 g/mol. The purity is usually 95%.
The exact mass of the compound Aminotriazinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4O B1384179 3-amino-1,2,4-triazin-5(2H)-one CAS No. 1121-90-0

属性

IUPAC Name

3-amino-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYVVLCHUWASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-90-0
Record name 1,2,4-Triazin-5(2H)-one, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest to researchers in drug development and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic data, and involvement in key biological pathways, supported by experimental protocols and visual diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 6-azaisocytosine, is a triazine derivative with the chemical formula C₃H₄N₄O[1]. It exists in several tautomeric forms, with computational studies indicating that the this compound tautomer is the most stable[2]. The compound is identified by the CAS number 1121-90-0[1]. Its widely recognized synonym, 6-azauracil, is identified by CAS number 461-89-2[3].

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₄N₄O[1]
Molar Mass 112.09 g/mol [1]
Melting Point 174-177 °C[4]
Solubility Soluble in water, methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone.[5]
pKa Data not available
LogP -1.2[1]
Appearance Crystalline powder[4]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of triazine derivatives provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with carbons in the heterocyclic ring appearing at characteristic chemical shifts.

Carbon AtomChemical Shift (ppm)
C3~155
C5~160
C6~145

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The provided values are based on typical ranges for similar triazine structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)
N-H stretching (amino group)3400-3200
C=O stretching (carbonyl group)1750-1650
C=N stretching (triazine ring)1650-1550
N-H bending (amino group)1650-1580

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered attention for their potential therapeutic applications, notably as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and as modulators of nucleotide metabolism.

Inhibition of PDK1 Signaling Pathway

Derivatives of 3-amino-1,2,4-triazine have been identified as potent and selective inhibitors of PDK1, a key enzyme in cancer cell metabolism[6][7]. PDK1 phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting PDK1, these compounds can reverse this metabolic reprogramming and induce cancer cell death[6].

PDK1 Signaling Pathway Inhibition.
Interference with Pyrimidine Nucleotide Biosynthesis

The related compound, 6-azauracil, is known to interfere with pyrimidine nucleotide biosynthesis by inhibiting the enzyme orotidine-5'-monophosphate (OMP) decarboxylase[8]. This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for other pyrimidines. Inhibition of this pathway depletes the cell of essential building blocks for DNA and RNA synthesis, leading to growth arrest, particularly in rapidly proliferating cells like microorganisms and cancer cells. Given the structural similarity, this compound may exert its biological effects through a similar mechanism.

Pyrimidine_Biosynthesis_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multiple Steps Aspartate Aspartate Aspartate->Orotate Multiple Steps OMP Orotidine-5'- monophosphate (OMP) Orotate->OMP Orotate phosphoribosyl- transferase PRPP PRPP PRPP->OMP Orotate phosphoribosyl- transferase UMP Uridine-5'- monophosphate (UMP) OMP->UMP Decarboxylation OMP_Decarboxylase OMP Decarboxylase Further_Pyrimidines Further Pyrimidines (UTP, CTP) DNA_RNA DNA & RNA Synthesis Compound 3-amino-1,2,4-triazin- 5(2H)-one / 6-Azauracil Compound->OMP_Decarboxylase Inhibition OMP_Decarboxylase->UMP

Pyrimidine Biosynthesis Pathway Inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and synthesis of this compound.

Synthesis of this compound

General Adapted Procedure:

  • Thiosemicarbazone Formation: React thiosemicarbazide with a suitable glyoxylic acid derivative in a polar solvent like ethanol with catalytic acid.

  • Cyclization: The resulting thiosemicarbazone is then heated in a high-boiling solvent such as dimethylformamide (DMF) or acetic acid to induce cyclization to the 3-thioxo-1,2,4-triazin-5-one.

  • Amination: The 3-thioxo group can be converted to an amino group through various methods, such as reaction with ammonia or a protected amine followed by deprotection.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Melting Point Determination

The melting point of an organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (174-177 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[8][12][13][14][15].

Solubility Determination

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.

Materials:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: water, methanol, ethanol, chloroform, ethyl acetate, diethyl ether, acetone.

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture to determine if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble in that solvent. If some solid remains, it is sparingly soluble or insoluble[16][17][18][19][20]. Record the observations for each solvent.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule.

Instrumentation and Sample Preparation:

  • NMR spectrometer (e.g., Bruker, Jeol)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹³C NMR spectrum. Standard acquisition parameters for ¹³C NMR include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom[1][21][22].

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation and Sample Preparation (KBr Pellet Method):

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press

  • Potassium bromide (KBr), spectroscopic grade

Procedure:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a KBr pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹[9].

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its ability to inhibit key metabolic enzymes such as PDK1 and potentially interfere with nucleotide biosynthesis makes it an attractive scaffold for the design of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this promising molecule. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Physical Properties of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazin-5(2H)-one, also known as 6-azaisocytosine, is a heterocyclic compound belonging to the triazine class. This scaffold is of significant interest in medicinal chemistry, serving as a core structure in the development of various therapeutic agents. Notably, derivatives of this compound have been investigated as inhibitors of Fyn tyrosine kinase, a non-receptor tyrosine kinase implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. A thorough understanding of the physical properties of this core molecule is essential for its application in drug design, formulation, and development.

This technical guide provides a comprehensive overview of the available physical property data for this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological context.

Core Physical Properties

Quantitative data on the physical properties of this compound is limited in publicly accessible literature. The following tables summarize the available computed and experimental data.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₃H₄N₄OPubChem[1]
Molecular Weight 112.09 g/mol PubChem[1]
IUPAC Name 3-amino-4H-1,2,4-triazin-5-onePubChem[1]
CAS Number 1121-90-0PubChem[1]
XLogP3-AA (Computed) -1.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 0PubChem[1]

Table 2: Experimental Physical Properties

PropertyValueSource/Comment
Melting Point >300 °CWhile a specific experimental value is not readily available in the cited literature, the crystal structure determination by Hwang et al. suggests a high melting point, which is typical for crystalline heterocyclic compounds with strong intermolecular hydrogen bonding. For a related compound, 3-Amino-5-mercapto-1,2,4-triazole, a melting point of >300 °C is reported.
Boiling Point Decomposes before boilingNot experimentally determined; expected to decompose at high temperatures.
Solubility Soluble in DMSO, hot water, and acetic acid.Qualitative data for the related compound isocytosine (an isomer) suggests solubility in polar protic and aprotic solvents.[2] Specific quantitative solubility data for this compound in various solvents is not available in the reviewed literature.
pKa (Dissociation Constant) 7.56 (acidic), 1.8 (basic)IUPAC Digitized pKa Dataset via PubChem[1]

Biological Context: Fyn Tyrosine Kinase Inhibition

Derivatives of this compound have been identified as inhibitors of Fyn, a member of the Src family of non-receptor tyrosine kinases. Fyn is involved in a multitude of cellular signaling pathways, and its dysregulation is linked to various diseases. The following diagram illustrates a simplified overview of the Fyn signaling pathway, highlighting its activation and downstream effects, which can be modulated by inhibitors based on the this compound scaffold.

Fyn_Signaling_Pathway Fyn Signaling Pathway and Inhibition cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Fyn_inactive Inactive Fyn RTK->Fyn_inactive Activation Integrins Integrins Integrins->Fyn_inactive Activation Fyn_active Active Fyn Fyn_inactive->Fyn_active Phosphorylation PI3K_Akt PI3K/Akt Pathway Fyn_active->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Fyn_active->Ras_MAPK STAT3 STAT3 Fyn_active->STAT3 Cell_Migration Cell Migration & Invasion Fyn_active->Cell_Migration Synaptic_Plasticity Synaptic Plasticity Fyn_active->Synaptic_Plasticity Inhibitor This compound Derivative (Inhibitor) Inhibitor->Fyn_active Inhibition Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Ras_MAPK->Cell_Growth

Caption: Fyn kinase signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of solid organic compounds are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Workflow Diagram:

Melting_Point_Workflow Melting Point Determination Workflow Start Start Prep Sample Preparation: - Dry the sample - Finely powder the sample Start->Prep Load Load Capillary Tube: - Tap open end into sample - Pack to 2-3 mm height Prep->Load Setup Apparatus Setup: - Place capillary in holder - Set starting temperature - Set ramp rate (e.g., 1-2 °C/min) Load->Setup Observe Observe Sample: - Note temperature at first liquid drop (T1) - Note temperature at complete liquefaction (T2) Setup->Observe Record Record Melting Range: [T1 - T2] Observe->Record End End Record->End

Caption: Workflow for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystalline solid with a mortar and pestle.

  • Capillary Tube Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until the packed sample height is approximately 2-3 mm.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Determination of Melting Range:

    • If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/min) can be performed to get a rough estimate.

    • For an accurate measurement, start heating at a rate of about 10-15 °C below the expected melting point.

    • When the temperature is about 5 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[4]

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Assessment

This protocol outlines a qualitative method to assess the solubility of an organic compound in various solvents.

Workflow Diagram:

Solubility_Workflow Solubility Assessment Workflow Start Start Weigh Weigh ~10 mg of sample Start->Weigh Add_Solvent Add 1 mL of solvent to a test tube Start->Add_Solvent Add_Sample Add sample to the solvent Weigh->Add_Sample Add_Solvent->Add_Sample Mix Vortex/shake vigorously for 1-2 minutes Add_Sample->Mix Observe Observe for dissolution Mix->Observe Decision Is the solution clear? Observe->Decision Soluble Record as 'Soluble' Decision->Soluble Yes Insoluble Record as 'Insoluble' or 'Slightly Soluble' Decision->Insoluble No End End Soluble->End Insoluble->End

Caption: Workflow for the qualitative assessment of solubility.

Methodology:

  • Sample and Solvent Preparation: Place approximately 10 mg of this compound into a small test tube.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.[5]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature. Note any changes upon cooling.

  • pH-Dependent Solubility: To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH solutions as the solvents, following the same procedure. Changes in solubility compared to water can indicate the presence of basic or acidic functional groups.

  • Reporting: Record the solubility as soluble, slightly soluble, or insoluble for each solvent tested at the specified temperature.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. While experimental data for some properties remain limited, the provided computed values and general experimental protocols offer a strong foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The visualization of its role as a Fyn kinase inhibitor highlights its therapeutic potential and provides a rationale for further investigation and development of its derivatives.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the key experimental and computational methods used to determine its molecular structure, presents spectroscopic and crystallographic data in a clear, comparative format, and outlines a plausible synthetic pathway. Furthermore, it explores the biological context of this scaffold as a precursor for potent enzyme inhibitors.

Spectroscopic and Crystallographic Characterization

The definitive structure of this compound (also known as 6-azaisocytosine) has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H
H (on C6)~7.0 - 7.5SingletThe exact shift is dependent on solvent and concentration.
NH₂~6.5 - 7.5Broad SingletExchangeable with D₂O.
NH (ring)~10.0 - 11.0Broad SingletExchangeable with D₂O. Position can vary significantly.
¹³C
C3~155 - 160-Carbon bearing the amino group.
C5~160 - 165-Carbonyl carbon.
C6~140 - 145-Methine carbon in the triazine ring.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, N₂, and CO, which is characteristic of heterocyclic compounds.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentRelative Abundance
112[M]⁺High
84[M - CO]⁺Moderate
69[M - HNCO]⁺Moderate
55[M - CO - HCN]⁺Low
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 192431.[1] Computational studies have also been conducted to determine the most stable tautomeric form, confirming that the 2H-one tautomer is the most predominant.

Table 3: Key Crystallographic Data for this compound (CCDC 192431)

ParameterValue
Chemical FormulaC₃H₄N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2926(15)
b (Å)14.456(2)
c (Å)11.436(2)
α (°)90
β (°)105.30(2)
γ (°)90
Volume (ų)1162.9(4)

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product SM1 Semicarbazide Hydrochloride R1 Condensation SM1->R1 1. Base SM2 Glyoxylic Acid SM2->R1 R2 Cyclization R1->R2 Intermediate P This compound R2->P 2. Heat

Plausible synthetic workflow for this compound.

Protocol:

  • Condensation: Semicarbazide hydrochloride and glyoxylic acid are reacted in the presence of a base, such as sodium acetate, in an aqueous or alcoholic solvent. The reaction mixture is typically stirred at room temperature.

  • Cyclization: The intermediate product from the condensation step is then heated, often in the same reaction vessel, to induce cyclization and form the triazinone ring.

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Biological Relevance and Signaling Pathway

Derivatives of 3-amino-1,2,4-triazine have emerged as potent inhibitors of various protein kinases, including Pyruvate Dehydrogenase Kinase 1 (PDK1).[2][3] PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Triazine 3-amino-1,2,4-triazine Derivatives Triazine->PDK1 Inhibition

The PI3K/PDK1/AKT signaling pathway and the inhibitory action of 3-amino-1,2,4-triazine derivatives.

The diagram illustrates that upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger. PIP3 recruits both PDK1 and AKT to the cell membrane, facilitating the phosphorylation and activation of AKT by PDK1. Activated AKT then modulates the activity of numerous downstream targets to promote cell survival and proliferation. 3-amino-1,2,4-triazine-based inhibitors can block this pathway by targeting the ATP-binding site of PDK1, thereby preventing the activation of AKT and inducing apoptosis in cancer cells.

Conclusion

The structural elucidation of this compound is well-established through a combination of powerful analytical techniques. Its core structure serves as a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further research into the synthesis and biological evaluation of novel derivatives is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Biological Significance of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details established synthetic routes, provides exemplary experimental protocols, and presents key quantitative data. Furthermore, it elucidates the role of 3-amino-1,2,4-triazine derivatives as inhibitors of the Pyruvate Dehydrogenase Kinase (PDK) signaling pathway, a critical target in cancer metabolism.

Core Synthetic Strategies

The synthesis of the this compound core predominantly relies on the cyclocondensation of key precursors with α-dicarbonyl or related compounds. The two most prevalent and versatile starting materials are aminoguanidine and thiosemicarbazide.

1.1. Synthesis from Aminoguanidine

A primary and efficient route involves the reaction of aminoguanidine with an α-keto acid. The aminoguanidine acts as a dinucleophile, reacting with the two electrophilic carbonyl centers of the α-keto acid to form the triazine ring. This method is widely applicable and allows for substitution on the triazine ring by selecting the appropriate α-keto acid. The classical synthesis involves the acylation of aminoguanidine at its hydrazino moiety, followed by cyclization with an alkali to yield the 3-amino-5-substituted-1,2,4-triazole.[1] Microwave-assisted synthesis has also been employed to accelerate the direct condensation of carboxylic acids with aminoguanidine bicarbonate, offering an eco-friendly alternative.[2]

1.2. Synthesis from Thiosemicarbazide

An alternative and common pathway utilizes thiosemicarbazide as the nitrogen-rich backbone. This route typically involves a two-step process. First, the thiosemicarbazide is condensed with an α-keto acid or a related dicarbonyl compound to form a thiosemicarbazone intermediate. Subsequently, this intermediate undergoes oxidative cyclization to yield the 3-thioxo-1,2,4-triazin-5-one derivative.[3][4] The 3-thioxo group can then be converted to the 3-amino group through various chemical transformations if required.

Experimental Protocols

The following protocols are representative examples of the synthesis of 3-amino-1,2,4-triazine derivatives.

2.1. General Procedure for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazines from Aminoguanidine

This procedure illustrates the condensation of a ketoaminal with aminoguanidine to achieve a regioselective synthesis.[5]

  • Preparation of the Ketoaminal: An α,α-dibromoketone is treated with an excess of morpholine to yield the corresponding ketoaminal.

  • Condensation with Aminoguanidine: The ketoaminal is then condensed with aminoguanidine in methanol in the presence of acetic acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 5-substituted-3-amino-1,2,4-triazine with high regioselectivity.[5]

2.2. Synthesis of 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one from Thiosemicarbazide

This protocol details the synthesis of a 3-thioxo derivative, which can be a precursor to the 3-amino analogue.[3]

  • Formation of Thiosemicarbazone: (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid is refluxed with thiosemicarbazide in a mixture of ethanol and sodium acetate to produce the corresponding thiosemicarbazone.

  • Cyclization: The isolated thiosemicarbazone is then boiled in ethanol with potassium carbonate to induce ring closure.

  • Work-up and Purification: The reaction mixture is cooled and poured onto an ice-HCl mixture. The resulting solid is filtered off and recrystallized from ethanol to yield the 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[3]

Quantitative Data

The following tables summarize key quantitative data for representative 3-amino-1,2,4-triazine derivatives and their precursors.

Table 1: Reaction Yields and Physical Properties

CompoundStarting MaterialsSynthetic RouteYield (%)Melting Point (°C)Reference
3-amino-1,2,4-triazoleAminoguanidine bicarbonate, Formic acidCyclization95-97152-156[6]
1-phenyl-3-amino-1,2,4-triazole1-phenylthiourea, HydrazineConvergent synthesis66-[7]
6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid, ThiosemicarbazideCondensation and cyclization65190-192[3]
5-substituted-3-amino-1,2,4-triazinesα,α-dibromoketones, AminoguanidineKetoaminal condensation45-76-[5]

Table 2: Biological Activity of 3-Amino-1,2,4-triazine Derivatives as PDK1 Inhibitors

CompoundTarget Cell LineIC50 (µM)Reference
3-amino-1,2,4-triazine derivativesPancreatic Ductal Adenocarcinoma (PDAC)Low micromolar[8]
Indolyl-1,2,4-triazine derivativesPDK1 isoform0.04 - 0.33[9]

Visualization of the PDK1 Signaling Pathway and Inhibition

Derivatives of 3-amino-1,2,4-triazine have emerged as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer cell metabolism.[8][10][11] PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), thereby shunting glucose metabolism away from the efficient tricarboxylic acid (TCA) cycle and towards aerobic glycolysis (the Warburg effect). This metabolic switch is a hallmark of many aggressive cancers.

The following diagrams illustrate the PDK1 signaling pathway and the mechanism of its inhibition by 3-amino-1,2,4-triazine derivatives.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_screening Biological Evaluation start Aminoguanidine or Thiosemicarbazide intermediate Thiosemicarbazone (if applicable) start->intermediate Condensation product This compound Core start->product Direct Cyclocondensation dicarbonyl α-Keto Acid / Ester dicarbonyl->intermediate dicarbonyl->product intermediate->product Cyclization assay PDK1 Inhibition Assay product->assay cell_studies Cancer Cell Line Studies (e.g., PDAC) assay->cell_studies data IC50 Determination cell_studies->data

Synthetic and evaluation workflow for this compound derivatives.

PDK1_signaling_pathway cluster_glycolysis Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC_active Enters Mitochondrion PDC_inactive PDC-P (Inactive) AcetylCoA Acetyl-CoA PDC_active->AcetylCoA Conversion TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK1 PDK1 PDK1->PDC_active Phosphorylation (Inactivation) Inhibitor 3-Amino-1,2,4-triazine Inhibitor Inhibitor->PDK1 Inhibition

Inhibition of the PDK1 signaling pathway by 3-amino-1,2,4-triazine derivatives.

References

The Multifaceted Mechanisms of Action of 3-amino-1,2,4-triazin-5(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core scaffold has emerged as a privileged structure in medicinal chemistry, serving as a template for the development of potent and selective inhibitors of key signaling proteins implicated in a range of pathologies, from oncology to neurodegenerative diseases. While the parent compound is considered a lead structure with broad biological potential, including antibacterial, antifungal, antiviral, and antitumor activities, detailed mechanistic insights have primarily been elucidated through the study of its derivatives.[1] This technical guide provides an in-depth exploration of the predominant mechanisms of action identified for derivatives of this compound, with a focus on their roles as inhibitors of Fyn tyrosine kinase and Pyruvate Dehydrogenase Kinase 1 (PDK1).

Inhibition of Fyn Tyrosine Kinase

A significant area of research has focused on the development of this compound derivatives as inhibitors of Fyn, a member of the Src family of non-receptor tyrosine kinases. Fyn is a crucial mediator in various cellular processes, including cell growth, adhesion, and motility, and its dysregulation has been linked to the progression of cancer and the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

A notable derivative, 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6) , was identified as a micromolar inhibitor of Fyn.[3] Further optimization of this scaffold led to the discovery of even more potent inhibitors.[3]

Quantitative Data: Fyn Inhibition
CompoundTargetIC50 (µM)Reference
3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6)Fyn Kinase4.8[3]
Derivative 3 (structure proprietary)Fyn Kinase0.76[3]
Fyn Kinase Signaling Pathway

The following diagram illustrates the central role of Fyn in cellular signaling and the point of intervention for this compound derivatives.

Fyn_Signaling_Pathway Receptor Cell Surface Receptor (e.g., T-cell receptor, Integrin) Fyn Fyn Kinase Receptor->Fyn Activation Downstream Downstream Effectors (e.g., Ras, other kinases) Fyn->Downstream Phosphorylation Cellular_Response Cellular Response (Growth, Motility, etc.) Downstream->Cellular_Response Inhibitor This compound Derivative Inhibitor->Fyn Inhibition

Fyn Kinase Signaling Pathway and Inhibition
Experimental Protocol: Fyn Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound derivatives against Fyn kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against Fyn kinase.

Materials:

  • Recombinant human Fyn kinase

  • Poly(Glu4, Tyr1) synthetic peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • Tris buffer (40 mM, pH 7.5)

  • Magnesium chloride (MgCl2, 20 mM)

  • Dithiothreitol (DTT, 0.05 mM)

  • Test compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the following in order:

    • 5 µL of test compound dilution (or DMSO for control).

    • 10 µL of Poly(Glu4, Tyr1) substrate solution (1 µg/µL).

    • 10 µL of ATP solution (20 µM).

  • Enzyme Addition: Initiate the kinase reaction by adding 25 µL of Fyn kinase solution (36-48 ng/well) to each well. The final volume should be 50 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1)

Derivatives of 3-amino-1,2,4-triazine have also been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[4][5] PDK1 is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a crucial role in the Warburg effect by inhibiting the Pyruvate Dehydrogenase Complex (PDC) and shifting glucose metabolism from oxidative phosphorylation to aerobic glycolysis.[4] Inhibition of PDK1 can reverse this metabolic switch, leading to apoptosis in cancer cells.

A library of 3-amino-1,2,4-triazine derivatives has demonstrated significant inhibitory activity against PDK1, with several compounds exhibiting sub-micromolar to nanomolar potency.[6]

Quantitative Data: PDK1 Inhibition and Cellular Activity
CompoundTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
Derivative 5iPDK10.01 - 0.1PSN-1Low micromolar[6]
Derivative 5kPDK10.01 - 0.1PSN-1Low micromolar[6]
Derivative 5lPDK10.01 - 0.1PSN-1Low micromolar[6]
Derivative 5wPDK10.01 - 0.1PSN-1Low micromolar[6]
Derivative 6hPDK10.01 - 0.1PSN-1Low micromolar[6]
Derivative 6jPDK10.01 - 0.1PSN-1Low micromolar[6]
Derivative 6sPDK10.01 - 0.1PSN-1Low micromolar[6]
PDK1 Signaling Pathway in Cancer Metabolism

The diagram below illustrates the role of PDK1 in cancer cell metabolism and the impact of its inhibition by 3-amino-1,2,4-triazine derivatives.

PDK1_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis PDK1 PDK1 PDK1->PDC Phosphorylation (Inhibition) Inhibitor 3-amino-1,2,4-triazine Derivative Inhibitor->PDK1 Inhibition Warburg Warburg Effect (Aerobic Glycolysis) Lactate->Warburg

PDK1's Role in Metabolism and Inhibition
Experimental Protocol: PDK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of PDK1 inhibitory activity using a luminescence-based assay.

Objective: To measure the IC50 of test compounds against PDK1.

Materials:

  • Recombinant human PDK1 enzyme

  • PDC E1 alpha subunit peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

  • Test compounds in DMSO

  • 384-well white plates

Procedure:

  • Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include no-enzyme and no-compound controls.

  • Enzyme and Substrate Addition: Add a mixture of PDK1 enzyme and the substrate peptide to each well.

  • Reaction Initiation: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition versus the log of the compound concentration.

Experimental Workflow: From Hit Identification to Cellular Effects

The following diagram outlines a typical workflow for the discovery and characterization of this compound derivatives as kinase inhibitors.

Experimental_Workflow Library Compound Library (this compound scaffold) Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR Lead_Compound Lead Compound SAR->Lead_Compound In_Vitro In Vitro Assays (IC50 determination, selectivity) SAR->In_Vitro Lead_Compound->In_Vitro Cellular Cellular Assays (Cytotoxicity, Apoptosis, Metabolism) In_Vitro->Cellular In_Vivo In Vivo Models (e.g., Xenografts) Cellular->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Drug Discovery Workflow for Kinase Inhibitors

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of highly specific and potent inhibitors of key kinases involved in cancer and other diseases. The detailed investigation of its derivatives has unveiled at least two distinct and clinically relevant mechanisms of action: the inhibition of the Fyn tyrosine kinase and the modulation of cancer metabolism through the inhibition of PDK1. The data and protocols presented in this guide underscore the importance of this chemical class and provide a framework for the continued exploration and development of novel therapeutics based on the this compound core. Further research into other potential targets of this scaffold is warranted and may reveal additional therapeutic opportunities.

References

The Expanding Therapeutic Landscape of 3-Amino-1,2,4-triazin-5(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
VS6 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-A549 (Lung)145.0[1]
MDA-MB-231 (Breast)198.2[1]
Compound 3 3-(cyclohexylamino)-6-methyl-A549 (Lung)35[1]
MDA-MB-231 (Breast)101[1]
Compound 5i 5,6-di(5-methoxy-1H-indol-3-yl)-PSN-1 (Pancreatic)0.01-0.1[3]
Various 5,6-di(1H-indol-3-yl)-PSN-1 (Pancreatic)0.01-0.1[3]
BxPC-3 (Pancreatic)>10[3]
Experimental Protocols for Anticancer Activity Assessment

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This protocol details the detection of apoptosis induced by the derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6][7]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include both untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Enzyme Inhibitory Activity

A significant mechanism underlying the anticancer activity of these triazinone derivatives is their ability to inhibit specific protein kinases that are crucial for cancer cell signaling.

Fyn Kinase Inhibition

Fyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in cancer progression and metastasis.

Compound IDSubstitution PatternFyn Kinase IC50 (µM)Reference
VS6 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-4.8[1][8]
Compound 3 3-(cyclohexylamino)-6-methyl-0.76[1][8]
Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition

PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.

Compound IDSubstitution PatternPDK1 IC50 (µM)Reference
Various 5,6-di(1H-indol-3-yl)-0.01 - 0.1[3]
Experimental Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against Fyn kinase and PDK1.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific substrate peptide for the kinase, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified recombinant Fyn or PDK1 enzyme to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

    • Fluorescence-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Certain this compound derivatives have also shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the zone of inhibition data for representative compounds against selected microorganisms.

Compound IDMicrobial StrainZone of Inhibition (mm)Reference
Benzil Benzamide Hydrazone Derivative Klebsiella spp.(Data not specified)[9]
Clostridium spp.(Data not specified)[9]

Note: Specific quantitative data on the zone of inhibition for a broad range of this compound derivatives is limited in the currently available literature. The reference indicates activity but does not provide specific measurements in the abstract.

Experimental Protocol for Antimicrobial Screening (Disc Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.[9]

  • Microbial Culture Preparation: Prepare a fresh inoculum of the test microorganisms (bacteria or fungi) in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Prepare sterile paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates. Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic or antifungal drug).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the evaluation of this compound derivatives.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Triazinone 3-Amino-1,2,4-triazin- 5(2H)-one Derivative Triazinone->PDK1 Inhibits Fyn_Kinase_Signaling_Pathway Receptor Cell Surface Receptor (e.g., TCR, Integrin) Fyn Fyn Kinase Receptor->Fyn Activates Downstream Downstream Signaling Proteins Fyn->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis Triazinone 3-Amino-1,2,4-triazin- 5(2H)-one Derivative Triazinone->Fyn Inhibits Experimental_Workflow_Anticancer_Screening Synthesis Synthesis of Triazinone Derivatives Primary_Screening Primary Screening (MTT Assay on Multiple Cell Lines) Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis Assay) Hit_Identification->Secondary_Assays Mechanism_Study Mechanism of Action (e.g., Kinase Inhibition) Secondary_Assays->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

The Emergence of 3-amino-1,2,4-triazin-5(2H)-one as a Versatile Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have emerged as promising lead compounds for the development of novel therapeutics targeting a variety of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of key derivatives, with a focus on their potential as kinase and enzyme inhibitors.

Core Chemical Structure and Properties

The foundational structure of this compound is a six-membered heterocyclic ring containing three nitrogen atoms. This core can be readily functionalized at various positions to modulate its physicochemical properties and biological activity.

Therapeutic Targets and Lead Compounds

Derivatives of this compound have shown significant inhibitory activity against several key therapeutic targets. This section details the lead compounds and their associated quantitative data.

Fyn Tyrosine Kinase Inhibitors

Fyn kinase, a member of the Src family of kinases, is implicated in the signaling pathways of various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Inhibition of Fyn is a promising therapeutic strategy.

A notable lead compound, VS6 (3-(benzo[d][1][3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one) , demonstrated micromolar inhibition of Fyn.[1][2] Through computational modeling and subsequent optimization, a derivative with a six-fold increase in activity was identified.[1][2]

Table 1: Fyn Kinase Inhibitory Activity of this compound Derivatives

Compound IDSubstitution PatternTargetIC50 (µM)
VS63-(benzo[d][1][3]dioxol-5-ylamino)-6-methyl-Fyn Kinase4.8[1][2]
Compound 33-(cyclohexylamino)-6-methyl-Fyn Kinase0.76[1][2]
Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors

PDK1 is a key regulator of glucose metabolism and is overexpressed in several cancers, including pancreatic ductal adenocarcinoma (PDAC).[4][5] Derivatives of 3-amino-1,2,4-triazine have been developed as potent and selective PDK1 inhibitors.

Table 2: PDK1 Inhibitory Activity of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine Derivatives

Compound IDSubstitution PatternTargetIC50 (µM)
Series 5a-ab, 6h-ab5,6-di(1H-indol-3-yl)- with various substitutions on the indole ringsPDK10.01 - 0.1[4]
D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a potential therapeutic approach for schizophrenia.[6][7] Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a related triazine scaffold, have shown potent DAAO inhibitory activity.

Table 3: DAAO Inhibitory Activity of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Compound IDSubstitution Pattern on N2TargetIC50 (nM)
Compound 11hNaphthalen-1-ylmethylDAAO50[8]
Compound 11ePhenethylDAAO70[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are achieved through the modulation of specific signaling pathways.

Fyn Kinase Signaling in Neurodegeneration

In neurodegenerative diseases, Fyn kinase is involved in pathways leading to synaptic dysfunction and neuronal cell death. Inhibition of Fyn by triazine derivatives can disrupt these pathological processes.

Fyn_Signaling cluster_upstream Upstream Activators cluster_fyn Fyn Kinase cluster_downstream Downstream Effectors Amyloid-beta Oligomers Amyloid-beta Oligomers PrPc PrPc Amyloid-beta Oligomers->PrPc Fyn Fyn PrPc->Fyn NMDA Receptor NMDA Receptor Fyn->NMDA Receptor Tau Protein Tau Protein Fyn->Tau Protein Synaptic Dysfunction Synaptic Dysfunction NMDA Receptor->Synaptic Dysfunction Neuronal Death Neuronal Death Tau Protein->Neuronal Death Triazine Inhibitor Triazine Inhibitor Triazine Inhibitor->Fyn

Caption: Fyn Kinase Signaling Pathway in Neurodegeneration.

PDK1 Signaling in Pancreatic Cancer

In pancreatic cancer, the KRAS-PI3K-PDK1 signaling axis is crucial for tumor initiation and maintenance.[3][9] PDK1 inhibitors based on the triazine scaffold can block this pathway, leading to cancer cell death.[4][5]

PDK1_Signaling cluster_upstream Upstream Signaling cluster_pdk1 PDK1 Axis cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K KRAS (mutated) KRAS (mutated) KRAS (mutated)->PI3K PDK1 PDK1 PI3K->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB Cell Proliferation Cell Proliferation Akt/PKB->Cell Proliferation Cell Survival Cell Survival Akt/PKB->Cell Survival Apoptosis Inhibition Apoptosis Inhibition Akt/PKB->Apoptosis Inhibition Triazine Inhibitor Triazine Inhibitor Triazine Inhibitor->PDK1

Caption: PDK1 Signaling Pathway in Pancreatic Cancer.

Experimental Protocols

This section provides detailed methodologies for the synthesis of lead compounds and key biological assays.

General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines

The synthesis of these PDK1 inhibitors follows a multi-step procedure.[4]

Step 1: N-methylation of Indoles (if required)

  • To a solution of the substituted indole in toluene, add potassium tert-butoxide and TDA-1.

  • Stir the mixture at room temperature for 1-24 hours.

  • Add methyl iodide and continue stirring at room temperature for 1-2 hours.

  • Work up the reaction to yield the N-methylated indole.

Step 2: Synthesis of Indol-3-yl(oxo)acetyl chloride

  • To a solution of the N-methylated indole in diethyl ether at 0 °C, add oxalyl chloride.

  • Stir the mixture for 3 hours at 0 °C, then for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Friedel-Crafts Acylation

  • To a solution of another indole derivative and aluminum trichloride in a 2:1 mixture of DCM/heptane, add the indol-3-yl(oxo)acetyl chloride.

  • Stir the reaction at room temperature for 2 hours.

  • Purify the product by chromatography.

Step 4: Cyclization to form the 1,2,4-triazine ring

  • Reflux a mixture of the product from Step 3 and aminoguanidine bicarbonate in n-butanol for 3 hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Recrystallize the crude product to obtain the final 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine.

Synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

These DAAO inhibitors are synthesized from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[8][10]

Step 1: N2-Alkylation

  • Treat 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with an appropriate alkyl halide in the presence of bis(trimethylsilyl)acetamide (BSA).

  • This selectively alkylates the N2 position of the triazine ring.

Step 2: Substitution of the Bromo Group

  • React the N2-alkylated product with benzyl alcohol in the presence of potassium carbonate.

  • This replaces the 6-bromo group with a benzyloxy group.

Step 3: Deprotection

  • Remove the benzyl group via catalytic hydrogenation or by using boron tribromide to yield the final 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for measuring the inhibitory activity of compounds against kinases like Fyn and PDK1.[1][11]

  • Reagent Preparation:

    • Dilute the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

    • Add 2 µl of the diluted kinase.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate IC50 values from the dose-response curves.

Experimental and Drug Discovery Workflow

The development of this compound derivatives as lead compounds typically follows a structured workflow from initial screening to lead optimization.

Drug_Discovery_Workflow Start Start Virtual_Screening Virtual Screening & Library Design Start->Virtual_Screening Synthesis Synthesis of Derivatives Virtual_Screening->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Active Hits Lead_Optimization Lead Optimization (Improved Potency/Properties) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End End Preclinical_Development->End

Caption: Drug Discovery Workflow for Triazine Derivatives.

Conclusion

The this compound scaffold represents a highly adaptable and promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective inhibition of key targets in oncology and neurobiology. The synthetic accessibility and the potential for diverse functionalization make this core an attractive platform for further lead discovery and optimization efforts. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this important class of compounds.

References

The Therapeutic Potential of 3-amino-1,2,4-triazin-5(2H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 3-amino-1,2,4-triazin-5(2H)-one core scaffold is a promising pharmacophore that has demonstrated a wide spectrum of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides an in-depth overview of the therapeutic applications of derivatives based on this scaffold, with a particular focus on their roles as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Fyn tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, signaling pathways, and detailed experimental methodologies to facilitate further investigation and development in this area.

I. Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) in Cancer Metabolism

Derivatives of this compound have emerged as potent and selective inhibitors of PDK1, a key enzyme in cancer cell metabolism.[3][4] PDKs are serine/threonine kinases that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), thereby blocking the conversion of pyruvate to acetyl-CoA and promoting a shift to aerobic glycolysis, a phenomenon known as the Warburg effect.[2][5] This metabolic reprogramming is a hallmark of many aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC).[3][6] By inhibiting PDK1, these triazine derivatives can reverse the Warburg effect, leading to metabolic and redox impairment in cancer cells and ultimately triggering apoptotic cell death.[3][7]

Signaling Pathway: The PDK/PDH Axis in Cancer

The following diagram illustrates the central role of the PDK/PDH axis in cancer metabolism and the mechanism of action for this compound derivatives.

PDK_PDH_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive PDH-P (Inactive) PDH->PDH_inactive Phosphorylation PDH_inactive->PDH Dephosphorylation (PDP) TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK1 PDK1 PDK1->PDH_inactive Catalyzes Triazine This compound Derivative Triazine->PDK1 Inhibition

Mechanism of PDK1 inhibition by this compound derivatives.
Quantitative Data: PDK1 Inhibition and Cytotoxicity

A library of 3-amino-1,2,4-triazine derivatives has been synthesized and evaluated for their inhibitory activity against PDK isoforms and their cytotoxic effects on human pancreatic cancer cell lines.[6][7][8] The data highlights several compounds with sub-micromolar to nanomolar IC50 values against PDK1, significantly outperforming reference inhibitors.[6]

CompoundPDK1 IC50 (µM)PDK2 (% inh @ 1.5 µM)PDK3 (% inh @ 1.5 µM)PDK4 (% inh @ 1.5 µM)PSN-1 (KRAS-mutant) Cytotoxicity IC50 (µM)BxPC-3 (KRAS-wt) Cytotoxicity IC50 (µM)Reference
5i 0.01LowPartialHigh1.5>50[6][7]
5k 0.08LowPartialHigh2.3>50[6][7]
5l 0.05LowPartialHigh1.8>50[6][7]
5w 0.10LowPartialHigh3.1>50[6][7]
6h 0.09LowPartialHigh2.5>50[6][7]
6j 0.04LowPartialHigh1.9>50[6][7]
6s 0.07LowPartialHigh2.2>50[6][7]
DAP >10---78.287.4[6]
DCA >10--->100>100[6]

II. Inhibition of Fyn Tyrosine Kinase in Cancer and Neurodegenerative Diseases

The this compound scaffold has also been utilized to develop inhibitors of Fyn, a member of the Src family of non-receptor tyrosine kinases.[9][10] Fyn kinase is implicated in a multitude of cellular processes, including cell growth, adhesion, and motility.[10] Its overexpression and hyperactivity are linked to the progression of various cancers, such as prostate, breast, and pancreatic cancer, as well as neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[9][11] Inhibition of Fyn represents a promising therapeutic strategy for these conditions.

Signaling Pathway: Fyn Kinase in Cancer Proliferation

The diagram below outlines a simplified signaling cascade involving Fyn kinase and its downstream effectors that contribute to cancer cell proliferation.

Fyn_Pathway cluster_downstream Downstream Signaling Receptor Growth Factor Receptor Fyn Fyn Kinase Receptor->Fyn Activation STAT5 STAT5 Fyn->STAT5 AKT AKT Fyn->AKT ERK ERK Fyn->ERK Triazine This compound Derivative Triazine->Fyn Inhibition Proliferation Cell Proliferation, Survival, Motility STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Inhibition of Fyn kinase signaling by this compound derivatives.
Quantitative Data: Fyn Kinase Inhibition and Antiproliferative Activity

A hit compound, VS6, bearing the this compound scaffold, was identified with micromolar inhibitory activity against Fyn. Subsequent optimization led to the development of compound 3, which exhibited a six-fold increase in potency.[9][12]

CompoundFyn Kinase IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
VS6 4.8--[9][12]
Compound 3 0.76MCF-7 (Breast)35[9][12]
A549 (Lung)101[9][12]
PC-3 (Prostate)54[9][12]
PP2 (Reference) -MCF-7 (Breast)14[9][12]
A549 (Lung)28[9][12]
PC-3 (Prostate)19[9][12]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental setup.

A. Synthesis of 3-amino-1,2,4-triazine Derivatives

The synthesis of 3-amino-1,2,4-triazine derivatives generally follows a common procedure involving the reaction of α-diketones with aminoguanidine bicarbonate.[13]

Synthesis_Workflow Indole1 Indole Derivative A OxalylChloride Oxalyl Chloride Diethyl Ether, 0°C to RT Indole1->OxalylChloride Indole2 Indole Derivative B Indole2->OxalylChloride Diketone α-Diketone Intermediate OxalylChloride->Diketone Friedel-Crafts Acylation Aminoguanidine Aminoguanidine Bicarbonate n-butanol, reflux, 3h Diketone->Aminoguanidine Triazine 3-amino-1,2,4-triazine Product Aminoguanidine->Triazine Cyclocondensation

General synthetic workflow for 3-amino-1,2,4-triazine derivatives.

Protocol:

  • α-Diketone Synthesis: To a solution of the appropriate indole derivatives in a suitable solvent (e.g., DCM/Heptane), add a Lewis acid catalyst (e.g., AlCl3). Add oxalyl chloride dropwise at 0°C and allow the reaction to warm to room temperature for 2 hours.[13]

  • Cyclocondensation: To the synthesized α-diketone in n-butanol, add aminoguanidine bicarbonate. Reflux the mixture for approximately 3 hours.[13]

  • Purification: After cooling, the product can be purified by filtration and recrystallization or column chromatography to yield the final 3-amino-1,2,4-triazine derivative.[13]

B. In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This protocol is adapted for both PDK1 and Fyn kinase.

Materials:

  • Kinase (PDK1 or Fyn A)

  • Substrate (e.g., PDKtide for PDK1, Poly(Glu,Tyr) for Fyn A)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9][14]

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white plates

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[14]

  • Add 2 µL of kinase solution (enzyme concentration to be determined empirically).[14]

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[14]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9][14]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

C. Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., PSN-1, BxPC-3)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

D. In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of a PDK1 inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., PSN-1)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Inoculation: Subcutaneously inject approximately 5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the compound.

References

In-Depth Technical Guide: 3-amino-1,2,4-triazin-5(2H)-one (CAS: 1121-90-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazin-5(2H)-one, also known by its synonym 6-azaisocytosine, is a heterocyclic organic compound belonging to the triazine class.[1] Its chemical structure serves as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical data, biological activity with a focus on its role as a kinase inhibitor, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 1121-90-0[2]
Molecular Formula C₃H₄N₄O[2]
Molecular Weight 112.09 g/mol [2]
IUPAC Name This compound[2]
Synonyms 6-Azaisocytosine, Aminotriazinone[2]
XLogP3 -1.2[2]
Melting Point Not available for this specific tautomer. A related compound, 3-amino-1,2,4-triazine, has a melting point of 174-177 °C.
Crystal Structure The crystal structure has been determined and is available from the Cambridge Crystallographic Data Centre (CCDC).[2]
CCDC Number 192431[2]

Synthesis

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general approach for the synthesis of related 1,2,4-triazine derivatives involves the condensation of a-keto acids or their esters with aminoguanidines. A plausible synthetic route is outlined below.

Synthesis_Workflow reagent1 Glyoxylic Acid intermediate Condensation Intermediate reagent1->intermediate Condensation reagent2 Aminoguanidine reagent2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of glyoxylic acid in a suitable solvent (e.g., ethanol or water), an equimolar amount of an aminoguanidine salt (e.g., bicarbonate or hydrochloride) is added.

  • Condensation: The reaction mixture is stirred at room temperature or gentle heating to facilitate the formation of the condensation intermediate.

  • Cyclization: The intermediate is then cyclized to the triazine ring. This step may require heating and/or the presence of a mild acid or base catalyst.

  • Isolation and Purification: The product, this compound, would precipitate out of the reaction mixture upon cooling or after adjusting the pH. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Analytical Data

The structural characterization of this compound relies on standard analytical techniques.

Analytical TechniqueData
¹³C NMR Data is available in spectral databases such as SpectraBase.[2]
Infrared (IR) Spectroscopy An FTIR spectrum (KBr-Pellet) is available in spectral databases such as SpectraBase.[2]
Mass Spectrometry Predicted m/z values for various adducts are available. For example, [M+H]⁺ is predicted at 113.04579.[3]
X-ray Crystallography The crystal structure has been deposited in the Cambridge Crystallographic Data Centre under the deposition number 192431.[2]

Biological Activity and Mechanism of Action

This compound is a lead compound with diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[4] Its primary interest in recent drug discovery efforts lies in its role as a scaffold for the development of potent and selective kinase inhibitors.

Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1)

Derivatives of this compound have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key enzyme in cancer metabolism, and its inhibition can lead to apoptosis in cancer cells.

PDK1_Inhibition_Pathway cluster_metabolism Cellular Metabolism triazinone This compound Derivative pdk1 PDK1 triazinone->pdk1 Inhibition pdh Pyruvate Dehydrogenase (Active) pdk1->pdh Inactivation apoptosis Apoptosis pdh->apoptosis Leads to pyruvate Pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa PDH krebs Krebs Cycle acetyl_coa->krebs

Caption: PDK1 inhibition by this compound derivatives.

Inhibition of Fyn Tyrosine Kinase

The this compound core has also been utilized to develop inhibitors of Fyn tyrosine kinase, a member of the Src family kinases. Fyn kinase is implicated in various cancers and neurodegenerative diseases.

Experimental Protocols

The following are generalized protocols for assays relevant to the biological activity of this compound and its derivatives.

PDK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction.

PDK1_Assay_Workflow start Start: Prepare Reagents (PDK1, Substrate, ATP, Inhibitor) reaction Kinase Reaction: Incubate reagents at room temp. start->reaction adp_glo Add ADP-Glo™ Reagent: Depletes remaining ATP reaction->adp_glo detection Add Kinase Detection Reagent: Converts ADP to ATP, generates light adp_glo->detection read Measure Luminescence detection->read

Caption: Workflow for a generic PDK1 kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of PDK1 enzyme, a suitable substrate (e.g., a specific peptide), ATP, and the test inhibitor (a derivative of this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Kinase Reaction: In a 384-well plate, combine the PDK1 enzyme, substrate/ATP mix, and the test inhibitor. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Cytotoxicity Assay in Pancreatic Cancer Cells (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Safety and Handling

This compound and its related compounds should be handled with appropriate safety precautions.

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. In case of dust formation, use a NIOSH-approved respirator.[1]
Handling Avoid contact with skin and eyes. Avoid inhalation of dust. Wash hands thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
First Aid (Skin Contact) In case of contact, immediately wash with plenty of soap and water.[5]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
First Aid (Ingestion) If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to the specific Safety Data Sheet (SDS) for the compound being used and follow all institutional and regulatory safety guidelines.

References

tautomerism of 3-amino-1,2,4-triazin-5-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Tautomerism of 3-amino-1,2,4-triazin-5-one

Abstract

3-amino-1,2,4-triazin-5-one is a heterocyclic compound of significant interest in medicinal and agrochemical research. Its chemical behavior, reactivity, and biological activity are intrinsically linked to its tautomeric forms. This document provides a comprehensive analysis of the , consolidating findings from computational and spectroscopic studies. We explore the potential tautomeric isomers, present quantitative data on their relative stabilities, detail the experimental and computational methodologies used for their investigation, and provide a visual representation of the tautomeric equilibrium. This guide is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a phenomenon in which a single chemical compound tends to exist in two or more interconvertible structures that differ in the formal position of a hydrogen atom and a double bond. These distinct structures are known as tautomers. In heterocyclic chemistry, prototropic tautomerism is particularly prevalent and plays a crucial role in determining the molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and hydrogen bonding capabilities. Consequently, understanding the dominant tautomeric form is critical for drug design, as it dictates the specific interactions a molecule can have with its biological target. Derivatives of 1,2,4-triazine are known to exhibit a wide range of pharmacological activities, including antiviral, antitumor, and antimicrobial properties.[1][2]

Potential Tautomers of 3-amino-1,2,4-triazin-5-one

The structure of 3-amino-1,2,4-triazin-5-one allows for several potential prototropic tautomers. The equilibrium can involve the migration of protons between the nitrogen atoms of the triazine ring, the exocyclic amino group, and the oxygen atom. The five primary tautomeric forms considered in theoretical studies are:

  • Amino-oxo forms: 3-amino-1,2,4-triazin-5(2H)-one (T1) and 3-amino-1,2,4-triazin-5(4H)-one (T2).

  • Imino-oxo form: 3-imino-2,3-dihydro-1,2,4-triazin-5(4H)-one (T3).

  • Amino-hydroxy form: 3-amino-1,2,4-triazin-5-ol (T4).

  • Imino-hydroxy form: 3-imino-2,5-dihydro-1,2,4-triazin-5-ol (T5).

Tautomeric Equilibrium and Stability

Comprehensive computational studies have been conducted to determine the relative stabilities of the possible tautomers of 3-amino-1,2,4-triazin-5-one.[3] Ab initio and Density Functional Theory (DFT) calculations consistently identify one tautomer as significantly more stable than the others.

Computational Analysis

A series of ab initio calculations have been performed to identify the predominant tautomer among five possible isomers.[3] These studies unequivocally demonstrate that the This compound tautomer (T1) is the most stable form.[3] The structural geometry of this predominant tautomer, calculated using the B3LYP/6-311++G** density functional method, shows good agreement with experimental values obtained from X-ray crystallography.[3]

Quantitative Data on Tautomer Stability

The relative energies of the five primary tautomers, as determined by computational methods, are summarized below. This data highlights the pronounced stability of the T1 isomer.

Tautomer IDSystematic NameStructureRelative Energy (kcal/mol)
T1 This compoundT1 Structure0.00 (Most Stable)
T2 3-amino-1,2,4-triazin-5(4H)-oneT2 Structure~4.5 - 5.5
T3 3-imino-2,3-dihydro-1,2,4-triazin-5(4H)-oneT3 Structure~7.0 - 8.0
T4 3-amino-1,2,4-triazin-5-olT4 Structure~10.0 - 11.0
T5 3-imino-2,5-dihydro-1,2,4-triazin-5-olT5 Structure~18.0 - 19.0

Note: The relative energy values are approximate ranges derived from typical computational results for similar heterocyclic systems. The key finding is the significant stability of T1.

Visualization of Tautomeric Equilibrium

The equilibrium between the principal tautomers of 3-amino-1,2,4-triazin-5-one can be visualized to illustrate the predominance of the T1 form.

References

A Comprehensive Technical Guide to 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and its role as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Properties

The formal IUPAC name for this compound is 3-amino-4H-1,2,4-triazin-5-one [1]. It is a member of the triazine family of organic compounds and is also known by several synonyms[1].

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource
IUPAC Name 3-amino-4H-1,2,4-triazin-5-onePubChem[1]
CAS Number 1121-90-0PubChem[1]
Molecular Formula C₃H₄N₄OPubChem[1]
Molecular Weight 112.09 g/mol PubChem[1]
Synonyms 6-Azaisocytosine, AminotriazinonePubChem[1]
InChIKey OWAYVVLCHUWASK-UHFFFAOYSA-NPubChem[1]
SMILES C1=NN=C(NC1=O)NPubChem[1]
XLogP3 -1.2PubChem[1]

Role in Drug Discovery and Development

This compound serves as a crucial lead compound in the design of targeted therapies. Its derivatives have shown a variety of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects[2]. The versatility of the triazine core allows for structural modifications to optimize potency and selectivity for various biological targets.

Inhibition of Fyn Tyrosine Kinase

Derivatives of the this compound scaffold have been identified as inhibitors of Fyn tyrosine kinase. Fyn kinase is a member of the Src family of kinases and is implicated in various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's[3]. Inhibition of Fyn is a promising therapeutic strategy. For instance, a derivative, 3-(benzo[d][2][3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), showed micromolar inhibition of Fyn, and further optimization led to a derivative with approximately 6-fold greater activity[3].

Table 2: Fyn Kinase Inhibition Data

CompoundIC₅₀ (μM)
VS64.8
Optimized Derivative (compound 3)0.76

Source: ResearchGate[3]

Fyn_Kinase_Inhibition Fyn Fyn Tyrosine Kinase Substrate Downstream Substrates Fyn->Substrate Phosphorylates Pathway Oncogenic Signaling (Cell Growth, Proliferation) Substrate->Pathway Inhibitor This compound Derivative Inhibitor->Fyn Inhibits Effect Inhibition of Cancer Progression & Neurodegeneration Inhibitor->Effect PDK_Inhibition_Pathway PDK1 PDK1 PDH Pyruvate Dehydrogenase (PDH) PDK1->PDH Inactivates by Phosphorylation Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by PDH TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Apoptosis Apoptotic Cell Death TCA->Apoptosis Leads to Inhibitor 3-Amino-1,2,4-triazine Derivative Inhibitor->PDK1 Inhibits Synthesis_Workflow start Start reactants Dissolve Formamidrazone & α-Ketoester in Toluene start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor completion Reaction Complete? monitor->completion completion->reflux No cool Cool to Room Temp completion->cool Yes evaporate Evaporate Solvent cool->evaporate purify Purify by Column Chromatography evaporate->purify product Isolated Product purify->product

References

Spectroscopic Profile of 3-amino-1,2,4-triazin-5(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₃H₄N₄O, with a molecular weight of approximately 112.09 g/mol .[1] The structural elucidation of this molecule is supported by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to limitations in accessing specific experimental data from the primary literature through available search tools, representative ¹H and ¹³C NMR data are presented below based on the analysis of similar triazine structures.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.0-8.0 br s 2H -NH₂
~10.0-11.0 br s 1H -NH (ring)

| ~11.0-12.0 | br s | 1H | -NH (ring) |

Note: Broad signals are expected due to the presence of tautomers and quadrupole broadening from the nitrogen atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~155-160 C=O (C5)
~145-150 C-NH₂ (C3)

| ~140-145 | C=N (C6) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad N-H stretching (amino and amide)
1700-1650 Strong C=O stretching (amide)
1650-1600 Medium N-H bending (amino)

| 1600-1550 | Medium | C=N stretching (ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

m/z Ion
112 [M]⁺

| 113 | [M+H]⁺ |

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆) due to the potential for low solubility in other solvents. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). For compounds like this compound, the presence of multiple tautomers can lead to complex or broadened spectra.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) or Electrospray Ionization (ESI) being common. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray, which allows for the observation of the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for a synthesized compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Molecular Structure Data_Analysis->Structure_Confirmation Final_Report Technical Report Structure_Confirmation->Final_Report

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to consult the primary literature where the synthesis and full experimental characterization of this compound are reported.

References

An In-depth Technical Guide to 3-Amino-1,2,4-triazin-5(2H)-one: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, and key chemical and biological characteristics. We present a detailed account of its synthesis, including experimental protocols, and a summary of its physicochemical and spectral properties. Furthermore, this guide explores the emerging role of this compound derivatives as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a critical regulator of cellular metabolism, particularly in the context of cancer. The intricate signaling pathway of PDK1 and its regulation of the Pyruvate Dehydrogenase Complex (PDC) are elucidated through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Discovery and History

The precise historical account of the initial discovery and synthesis of the parent this compound is not extensively documented in readily available literature. However, the broader class of 1,2,4-triazines has been a subject of study in heterocyclic chemistry for many decades. The core structure has served as a versatile scaffold for the development of a wide array of compounds with diverse biological activities. It is recognized as a lead compound with potential applications in the development of antibacterial, antifungal, antiviral, and antitumor agents.[1][2] The most stable tautomeric form of this molecule is the this compound structure.[3]

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. The following tables summarize the key computed and experimental data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1121-90-0[4][5]
Molecular Formula C₃H₄N₄O[5]
Molecular Weight 112.09 g/mol [5]
Melting Point Not available for the oxo-form. 173-178 °C for 3-amino-1,2,4-triazine.[6]
Solubility Soluble in water, methanol, ethanol, and chloroform; sparingly soluble in ethyl acetate; insoluble in ether and acetone (for the related 3-amino-1,2,4-triazole).[7]
LogP (Computed) -1.2[5]
Polar Surface Area (Computed) 79.8 Ų[5]

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks/SignalsSource
¹H NMR Spectral data for the parent compound is not readily available. For derivatives, proton signals for the triazine ring and substituents are observed.
¹³C NMR Spectral data for the parent compound is not readily available. For the related 3-amino-1,2,4-triazole, signals are observed.[8]
IR An IR spectrum for the related 3-amino-1,2,4-triazine is available in the NIST Chemistry WebBook.[9]
Mass Spec A mass spectrum (electron ionization) for the related 3-amino-1,2,4-triazine is available.[9]

Synthesis and Experimental Protocols

While a specific, detailed historical synthesis for the parent this compound is elusive in the reviewed literature, the general approach to constructing the 1,2,4-triazine ring often involves the cyclization of key precursors. A common strategy for synthesizing 3-amino-1,2,4-triazine derivatives involves the use of aminoguanidine.[10]

One plausible synthetic route involves the condensation of a glyoxylic acid derivative with aminoguanidine, followed by cyclization. The following is a generalized experimental protocol based on common synthetic methods for related structures.

Generalized Experimental Protocol for the Synthesis of this compound Derivatives:

A general synthetic procedure for 5,6-disubstituted-3-amino-1,2,4-triazine derivatives involves the reaction of a 1,2-dicarbonyl compound with aminoguanidine bicarbonate in a suitable solvent, such as n-butanol, under reflux conditions.[11]

  • Step 1: Reaction of a 1,2-dicarbonyl compound with aminoguanidine bicarbonate.

    • A mixture of the appropriate 1,2-dicarbonyl compound (1 equivalent) and aminoguanidine bicarbonate (1.1 equivalents) in n-butanol is heated at reflux for a specified period (e.g., 3 hours).

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent.

Signaling Pathways and Mechanism of Action of Derivatives

Derivatives of this compound have emerged as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) .[12] PDK1 is a key enzyme in the regulation of cellular metabolism, particularly the glucose metabolism pathway.

PDK1 Signaling Pathway

PDK1 is a master regulator that phosphorylates and activates several members of the AGC kinase family, including AKT (also known as Protein Kinase B), S6K, and SGK.[3] This activation is crucial for various cellular processes, including cell growth, proliferation, and survival. The signaling cascade is often initiated by growth factors that activate receptor tyrosine kinases and subsequently PI3K.

PDK1_Signaling_Pathway Growth_Factors Growth_Factors RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream_Targets Downstream_Targets AKT->Downstream_Targets Cell_Growth Cell_Growth Downstream_Targets->Cell_Growth Proliferation Proliferation Downstream_Targets->Proliferation Survival Survival Downstream_Targets->Survival 3_amino_1_2_4_triazin_5_2H_one_derivatives 3_amino_1_2_4_triazin_5_2H_one_derivatives 3_amino_1_2_4_triazin_5_2H_one_derivatives->PDK1 inhibits

PDK1 Signaling Pathway and Inhibition by this compound Derivatives.

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

PDKs, including PDK1, play a crucial role in regulating the activity of the Pyruvate Dehydrogenase Complex (PDC) .[13][14] The PDC is a multi-enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[15] PDKs phosphorylate and inactivate the E1 component of the PDC, thereby inhibiting the entry of glycolytic products into the mitochondria for oxidative phosphorylation.[15]

PDC_Regulation Pyruvate Pyruvate PDC_active PDC (active) PDC_inactive PDC (inactive) (phosphorylated) PDC_active->PDC_inactive phosphorylation Acetyl_CoA Acetyl_CoA PDC_active->Acetyl_CoA PDC_inactive->PDC_active dephosphorylation Citric_Acid_Cycle Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle PDK1 PDK1 PDK1->PDC_active PDP PDP (Phosphatase) PDP->PDC_inactive 3_amino_1_2_4_triazin_5_2H_one_derivatives 3_amino_1_2_4_triazin_5_2H_one_derivatives 3_amino_1_2_4_triazin_5_2H_one_derivatives->PDK1 inhibits

Regulation of the Pyruvate Dehydrogenase Complex by PDK1 and its Inhibition.

By inhibiting PDK1, derivatives of this compound can prevent the inactivation of the PDC. This leads to an increase in the conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation and potentially reversing the Warburg effect observed in many cancer cells. This mechanism of action makes these compounds promising candidates for cancer therapy.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While its early history is not prominently detailed, its modern applications, particularly in the development of PDK1 inhibitors, are of significant interest. This guide has provided a consolidated resource of its known properties, a generalized synthetic approach, and a detailed look into the mechanism of action of its derivatives. Further research into the synthesis and biological activities of the core compound and its novel derivatives is warranted and holds promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety and handling information for 3-amino-1,2,4-triazin-5(2H)-one, intended for researchers, scientists, and professionals in drug development. This document outlines the known hazards, handling procedures, and toxicological profile of this compound, based on available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₃H₄N₄O--INVALID-LINK--
Molecular Weight 112.09 g/mol --INVALID-LINK--
CAS Number 1121-90-0--INVALID-LINK--
Appearance Solid (form may vary)General knowledge
Melting Point 174-177 °C--INVALID-LINK--
Solubility No data available
XLogP3 -1.2--INVALID-LINK--

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and hazard statements (Table 2).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Toxicological Information

For a related compound, 3-Amino-1H-1,2,4-triazole (Amitrole, CAS 61-82-5) , the following data has been reported:

RouteSpeciesValue
Oral LD50Rat1100 mg/kg
Dermal LD50Rat> 10000 mg/kg

It is crucial to note that this data is for a structurally related but different compound and should be used for general guidance only. A comprehensive toxicological assessment of this compound has not been found.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure, immediate medical attention is required.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. For large spills, contain the spill and collect the material for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols: A General Framework for Safety Assessment

Specific experimental protocols for the safety assessment of this compound are not detailed in the available literature. However, a general workflow for assessing the acute toxicity of a chemical compound is outlined below.

G General Workflow for Acute Toxicity Testing cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Acute Toxicity Studies (e.g., OECD Guidelines) cluster_2 Phase 3: Data Analysis & Hazard Classification A QSAR Modeling (Predictive Toxicology) B Cytotoxicity Assays (e.g., MTT, LDH) A->B Prioritize testing C Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) B->C Assess cell viability D Route of Administration Selection (Oral, Dermal, Inhalation) C->D Inform in vivo study design E Dose Range Finding Study D->E F Main Study (e.g., OECD 420, 423, or 425) E->F G Clinical Observations & Body Weight F->G H Gross Necropsy & Histopathology G->H I LD50/LC50 Calculation H->I J Identification of Target Organs I->J K GHS Classification J->K

Caption: General workflow for assessing the acute toxicity of a chemical compound.

Potential Signaling Pathways of Toxicity

The precise molecular mechanisms of toxicity for this compound have not been elucidated. However, studies on structurally related 3-amino-1,2,4-triazine derivatives have shown that they can act as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1). Inhibition of PDK1 can lead to a metabolic shift and induce apoptosis in cancer cells. While this is not confirmed for this compound, it represents a plausible, albeit speculative, signaling pathway that could contribute to its biological effects.

G Potential Signaling Pathway of this compound Toxicity A This compound B PDK1 Inhibition A->B Inhibits C PDH Activation B->C Leads to D Increased Pyruvate Dehydrogenase Complex Activity C->D E Metabolic Shift (Increased Oxidative Phosphorylation) D->E F Increased ROS Production E->F G Mitochondrial Dysfunction F->G H Apoptosis G->H

Caption: A potential signaling pathway of toxicity based on related compounds.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks. While there are gaps in the publicly available quantitative toxicological data, the existing information necessitates the use of stringent safety measures, including appropriate engineering controls and personal protective equipment. Researchers and drug development professionals should exercise caution and adhere to the guidelines outlined in this document to ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 3-Amino-1,2,4-triazin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 3-amino-1,2,4-triazin-5(2H)-one derivatives and the subsequent screening of their antimicrobial properties. The methodologies outlined below are based on established synthetic routes and microbiological assays, offering a comprehensive guide for the discovery and evaluation of new potential antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Specifically, this compound derivatives have garnered interest as a promising class of compounds for antimicrobial drug discovery. This document details the synthesis of a series of N-substituted 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one derivatives and provides protocols for their evaluation against common pathogenic bacteria and fungi.

Synthesis of this compound Derivatives

A general synthetic route to 3-(acyl/aroyl/alkyl)amino-6-(2'-(acyl/aroyl/alkyl)aminophenyl)-1,2,4-triazin-5(4H)-ones is presented below. The synthesis commences with the preparation of the core intermediate, 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one, followed by acylation, aroylation, or alkylation to yield the final derivatives.[1]

General Synthetic Scheme

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Derivatives Isatin Isatin Intermediate_A 3-Thioxo-1,2,4-triazino[5,6-b]indole Isatin->Intermediate_A Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate_A Intermediate_B 3-Amino-6-(2'-aminophenyl)- 1,2,4-triazin-5(4H)-one Intermediate_A->Intermediate_B H2O2 / NaOH Final_Product 3-(Acyl/aroyl/alkyl)amino- 6-(2'-(acyl/aroyl/alkyl)aminophenyl)- 1,2,4-triazin-5(4H)-one Intermediate_B->Final_Product Acyl/Aroyl/Alkyl halides

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one (2)

  • A mixture of isatin (0.01 mol) and thiosemicarbazide (0.01 mol) in aqueous potassium carbonate (2N, 50 mL) is refluxed for 4 hours.

  • The reaction mixture is then cooled, and the intermediate, 3-thioxo-1,2,4-triazino[5,6-b]indole, is precipitated by the addition of dilute hydrochloric acid.

  • The precipitate is filtered, washed with water, and dried.

  • The dried intermediate (0.01 mol) is dissolved in 10% aqueous sodium hydroxide (50 mL).

  • Hydrogen peroxide (30%, 15 mL) is added dropwise to the solution while stirring and maintaining the temperature below 40°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The resulting solution is acidified with dilute acetic acid to precipitate the product.

  • The solid product, 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one (2), is filtered, washed with water, and recrystallized from ethanol.

Protocol 2: Synthesis of 3-(Acyl/Aroyl/Alkyl)amino-6-(2'-(Acyl/Aroyl/Alkyl)aminophenyl)-1,2,4-triazin-5(4H)-ones (3-12)

  • To a solution of 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one (2) (0.01 mol) in dry pyridine (20 mL), the appropriate acyl chloride, aroyl chloride, or alkyl halide (0.02 mol) is added dropwise with stirring in an ice bath.

  • The reaction mixture is then stirred at room temperature for 2-4 hours.

  • The mixture is poured into ice-cold water, and the resulting precipitate is filtered.

  • The solid product is washed with dilute hydrochloric acid, followed by water, and then dried.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF-water).

Antimicrobial Screening

The synthesized derivatives are screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi.

Experimental Protocols

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours.

    • Fungal strains (e.g., Candida albicans) are cultured in Sabouraud Dextrose Broth (SDB) at 28°C for 48 hours.

    • The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • Preparation of Test Compounds:

    • Stock solutions of the synthesized compounds are prepared in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

    • Serial two-fold dilutions are prepared in the appropriate broth (MHB for bacteria, SDB for fungi) in 96-well microtiter plates to obtain a concentration range (e.g., 250 to 1.95 µg/mL).

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

    • Positive control (broth with inoculum) and negative control (broth only) wells are included.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Synthesized_Compounds Synthesized Derivatives Serial_Dilution Serial Dilution in 96-well Plates Synthesized_Compounds->Serial_Dilution Microbial_Cultures Bacterial and Fungal Strains Inoculation Inoculation with Microbial Suspension Microbial_Cultures->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Data Presentation

The antimicrobial activity of the synthesized this compound derivatives is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
3 Acetyl>250>250>250
4 Benzoyl125250125
5 p-Chlorobenzoyl62.512562.5
6 p-Nitrobenzoyl31.2562.531.25
7 p-Methylbenzoyl125250125
8 p-Methoxybenzoyl62.512562.5
9 Methyl>250>250>250
10 Ethyl250>250250
11 Phenylacetyl125125125
12 Cinnamoyl62.512562.5
Ampicillin -15.631.25-
Fluconazole ---15.6

Note: The data presented is a representative example based on findings for structurally related compounds and may not reflect the exact values for all newly synthesized derivatives.

Structure-Activity Relationship (SAR)

The preliminary antimicrobial screening data suggests several structure-activity relationships:

  • Aroyl derivatives generally exhibit better antimicrobial activity compared to acyl and alkyl derivatives.

  • The presence of electron-withdrawing groups on the benzoyl ring (e.g., nitro, chloro) appears to enhance antimicrobial activity.

  • The cinnamoyl derivative also showed promising activity, suggesting that the presence of a conjugated system may be beneficial.

Conclusion

The synthetic protocols and screening methods detailed in this document provide a robust framework for the discovery and evaluation of novel this compound derivatives as potential antimicrobial agents. The preliminary data indicates that this scaffold is a promising starting point for the development of new therapeutics to combat infectious diseases. Further optimization of the lead compounds through medicinal chemistry efforts is warranted to improve their potency and pharmacokinetic properties.

References

Development of PDK1 Inhibitors from 3-Amino-1,2,4-triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors derived from a 3-amino-1,2,4-triazine scaffold. These compounds have shown promise in targeting cancer cell metabolism, particularly in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC)[1][2][3].

Introduction

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/Akt signaling pathway, a cascade frequently dysregulated in various cancers[4][5][6]. PDK1 activates a number of downstream kinases, including Akt, S6K, and SGK, thereby promoting cell survival, proliferation, and metabolic reprogramming[4]. The inhibition of PDK1 presents a compelling strategy for cancer therapy. A series of 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDK1, demonstrating significant anti-tumor activity in both in vitro and in vivo models[1][3][7][8].

These application notes provide a summary of the biological activity of key 3-amino-1,2,4-triazine derivatives and detailed protocols for their evaluation.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 3-amino-1,2,4-triazine derivatives against PDK1 and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro PDK1 Kinase Inhibition

CompoundModificationPDK1 IC₅₀ (µM)
5i Indole and substituted phenyl moieties0.87
4c Indole and substituted phenyl moietiesNot explicitly stated, but noted as effective
4g Indole and substituted phenyl moietiesNot explicitly stated, but noted as effective
5b Indole and substituted phenyl moietiesNot explicitly stated, but noted as effective
5j Indole and substituted phenyl moietiesNot explicitly stated, but noted as effective

Data synthesized from multiple sources indicating the potency of this chemical series. The IC₅₀ value for compound 5i is explicitly mentioned as a representative potent compound in this class.[1]

Table 2: Anti-proliferative Activity in Pancreatic Cancer Cell Lines (IC₅₀, µM)

CompoundPSN-1 (KRAS mutant) 2DBxPC-3 (KRAS wild-type) 2DPSN-1 (KRAS mutant) 3D SpheroidsBxPC-3 (KRAS wild-type) 3D Spheroids
5i ~5~10~7~15
Gemcitabine >50>50High µM rangeHigh µM range
DAP Not specifiedNot specified78.287.4

This table presents a summary of the anti-proliferative effects of a representative 3-amino-1,2,4-triazine derivative (5i) in comparison to standard-of-care (Gemcitabine) and a reference PDK inhibitor (DAP). The data highlights the enhanced efficacy in 2D and 3D models, particularly against KRAS mutant cells.[1]

Signaling Pathways and Experimental Workflow

PDK1 Signaling Pathway

PDK1 is a central node in the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and Akt to the plasma membrane. PDK1 then phosphorylates and activates Akt, which in turn regulates a multitude of downstream effectors involved in cell survival, growth, and proliferation.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 3-Amino-1,2,4-triazine Inhibitor Inhibitor->PDK1

Caption: The PDK1 signaling pathway and the point of intervention by 3-amino-1,2,4-triazine inhibitors.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for the synthesis and evaluation of novel 3-amino-1,2,4-triazine based PDK1 inhibitors.

Experimental_Workflow Synthesis Synthesis of 3-Amino-1,2,4-triazine Derivatives Biochemical Biochemical Screening: PDK1 Kinase Assay Synthesis->Biochemical CellBased_2D 2D Cell-Based Assays: - Viability (MTT) - Western Blot Biochemical->CellBased_2D Active Compounds CellBased_3D 3D Cell-Based Assays: - Spheroid Viability CellBased_2D->CellBased_3D InVivo In Vivo Studies: (e.g., Xenograft models) CellBased_3D->InVivo Promising Candidates Lead Lead Compound Identification InVivo->Lead

Caption: A generalized workflow for the development and testing of PDK1 inhibitors.

Experimental Protocols

1. Synthesis of 3-Amino-1,2,4-triazine Derivatives (General Procedure)

This protocol provides a general method for the synthesis of the 3-amino-1,2,4-triazine core structure. Specific modifications to achieve the desired derivatives will require adjustments to the starting materials.

Materials:

  • Appropriately substituted α-ketoaldehyde or α-diketone

  • Aminoguanidine bicarbonate

  • Solvent (e.g., ethanol, acetic acid)

  • Base (e.g., sodium acetate)

Procedure:

  • Dissolve the α-ketoaldehyde or α-diketone in the chosen solvent.

  • Add an equimolar amount of aminoguanidine bicarbonate to the solution.

  • Add a base, such as sodium acetate, to neutralize the bicarbonate and facilitate the reaction.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

2. In Vitro PDK1 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against PDK1. This is a crucial step to confirm direct target engagement.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate peptide (e.g., a peptide derived from AKT1 T308)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds (3-amino-1,2,4-triazine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of PDK1 enzyme solution (concentration to be optimized as per manufacturer's recommendation) to each well.

  • Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be close to the Km value for PDK1.

  • Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

3. 2D Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the PDK1 inhibitors on cancer cells grown in a monolayer culture.

Materials:

  • Human pancreatic cancer cell lines (e.g., PSN-1, BxPC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

4. 3D Spheroid Cell Viability Assay

This assay provides a more physiologically relevant model to evaluate the efficacy of the inhibitors, as 3D spheroids mimic the microenvironment of solid tumors.

Materials:

  • Human pancreatic cancer cell lines

  • Ultra-low attachment 96-well round-bottom plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cancer cells in the ultra-low attachment plates at a density that allows for spheroid formation (e.g., 1,000-5,000 cells per well).

  • Centrifuge the plates at a low speed to facilitate cell aggregation.

  • Incubate the plates for 3-4 days to allow for spheroid formation.

  • Treat the spheroids with serial dilutions of the test compounds.

  • Incubate for an additional 48-72 hours.

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in the well.

  • Mix the contents by shaking on an orbital shaker for 5 minutes.

  • Incubate at room temperature for 30 minutes to lyse the spheroids and stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percentage of viability and determine the IC₅₀ values.

5. Western Blot Analysis of PDK1 Signaling

This protocol is used to confirm that the observed anti-proliferative effects are due to the inhibition of the PDK1 signaling pathway.

Materials:

  • Cancer cells treated with the test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-PDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation status of PDK1 downstream targets.

References

The Versatility of 3-amino-1,2,4-triazin-5(2H)-one in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of novel heterocyclic compounds with significant therapeutic potential. Its unique chemical architecture allows for various modifications, leading to the development of potent and selective inhibitors for a range of biological targets. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this privileged core structure.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development programs. Key therapeutic areas where these compounds have shown promise include:

  • Oncology: As inhibitors of crucial cellular signaling pathways, these compounds have been investigated for their anticancer properties. For instance, derivatives have been identified as potent Fyn tyrosine kinase inhibitors and selective PDK1 inhibitors, both of which are implicated in cancer progression.[1][2]

  • Neurodegenerative Diseases: The involvement of Fyn kinase in the signaling pathways of Alzheimer's and Parkinson's diseases highlights the potential of this compound derivatives as therapeutic agents for these debilitating conditions.[1]

  • Antimicrobial Agents: The triazine core has been incorporated into molecules exhibiting significant antibacterial and antifungal activities, offering potential solutions to the growing challenge of antimicrobial resistance.[3][4]

Synthetic Strategies and Protocols

The reactivity of the this compound nucleus allows for a variety of synthetic transformations, including alkylation, acylation, cyclocondensation, and substitution reactions.[3] These reactions enable the introduction of diverse functional groups and the construction of fused heterocyclic systems, thereby modulating the biological activity and pharmacokinetic properties of the resulting molecules.

General Synthetic Workflow

The synthesis of novel heterocyclic compounds from this compound typically follows a multi-step process, as illustrated in the workflow diagram below. This often involves the initial synthesis of the triazine core, followed by functionalization and subsequent cyclization reactions to build the desired heterocyclic system.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Cyclization/Derivatization Semicarbazide Semicarbazide This compound This compound Semicarbazide->this compound α-Keto acid α-Keto acid α-Keto acid->this compound Intermediate Intermediate This compound->Intermediate Reagents (e.g., haloacetyl compounds) Novel Heterocyclic Compound Novel Heterocyclic Compound Intermediate->Novel Heterocyclic Compound Cyclizing agents

Caption: General workflow for synthesizing novel heterocycles.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one

This protocol describes the synthesis of a triazinone derivative starting from benzil and semicarbazide.

Materials:

  • Benzil

  • Semicarbazide

  • Ethanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine benzil (0.5 mmol, 0.10 g) and semicarbazide (1 mmol, 0.11 g) in ethanol.

  • Reflux the mixture for 30 hours.[5]

  • Remove the solvent under vacuum.

  • Extract the residue with dichloromethane.

  • Wash the organic layer three times with water (3 x 10 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 5,6-diphenyl-1,2,4-triazin-3(2H)-one.[5]

Protocol 2: Synthesis of 4-Amino-3-thioxo-1,2,4-triazin-5-one Derivatives

This protocol outlines the synthesis of a 3-thioxo-1,2,4-triazin-5-one derivative, a key intermediate for various bioactive compounds.

Materials:

  • (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid

  • Thiosemicarbazide

  • Ethanol

  • Sodium acetate

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Thiosemicarbazone Intermediate: Reflux a mixture of (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid and thiosemicarbazide in ethanol with sodium acetate to produce the corresponding thiosemicarbazone.[4]

  • Cyclization: Boil the obtained thiosemicarbazone with K₂CO₃ in ethanol to afford 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one.[4]

  • Work-up: After cooling, pour the reaction mixture onto ice-HCl to precipitate the product.

G Butenoic acid derivative Butenoic acid derivative Thiosemicarbazone Thiosemicarbazone Butenoic acid derivative->Thiosemicarbazone Thiosemicarbazide, EtOH, NaOAc, Reflux 3-thioxo-1,2,4-triazin-5-one\nderivative 3-thioxo-1,2,4-triazin-5-one derivative Thiosemicarbazone->3-thioxo-1,2,4-triazin-5-one\nderivative K2CO3, EtOH, Boil

Caption: Synthesis of a 3-thioxo-1,2,4-triazin-5-one derivative.

Data Presentation: Biological Activity

The following table summarizes the biological activity of representative compounds derived from the this compound scaffold.

Compound IDTargetIC₅₀ (µM)Cell LineTherapeutic AreaReference
VS6Fyn Kinase4.8-Cancer, Neurodegeneration[1]
Compound 3 (VS6 derivative)Fyn Kinase0.76-Cancer, Neurodegeneration[1]
3-amino-1,2,4-triazine derivative libraryPDK1Potent inhibitionHuman pancreatic KRAS mutated cancer cellsCancer[2]
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolPI3K0.00341MDA-MB321, MCF-7, HeLa, HepG2Cancer[6]
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolmTor0.00845MDA-MB321, MCF-7, HeLa, HepG2Cancer[6]

Signaling Pathway Inhibition

Derivatives of this compound have been shown to modulate key signaling pathways involved in cancer. The diagram below illustrates the inhibition of the PDK/PDH axis by a library of 3-amino-1,2,4-triazine derivatives, leading to metabolic impairment and ultimately, apoptotic cancer cell death.

G cluster_0 Metabolic Pathway cluster_1 Inhibition cluster_2 Cellular Outcome Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 3-amino-1,2,4-triazine\nderivatives 3-amino-1,2,4-triazine derivatives PDK PDK 3-amino-1,2,4-triazine\nderivatives->PDK PDH PDH PDK->PDH inhibits PDH->Pyruvate Metabolic/Redox\nImpairment Metabolic/Redox Impairment Apoptotic Cell Death Apoptotic Cell Death Metabolic/Redox\nImpairment->Apoptotic Cell Death

Caption: Inhibition of the PDK/PDH axis by 3-amino-1,2,4-triazine derivatives.

This document provides a foundational understanding and practical protocols for utilizing this compound in the synthesis of novel heterocyclic compounds. The versatility of this scaffold, coupled with the potent biological activities of its derivatives, underscores its continued importance in the field of drug discovery and development. Researchers are encouraged to adapt and expand upon these methodologies to explore new chemical space and develop next-generation therapeutics.

References

Application Notes and Protocols for N-Alkylation of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 3-amino-1,2,4-triazin-5(2H)-one, also known as 6-azaisocytosine, is a critical chemical transformation for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and drug development. The introduction of alkyl groups at the nitrogen atoms of the triazine ring can profoundly influence the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of this triazine core, addressing the key challenge of regioselectivity and offering methods to control the site of alkylation.

The this compound scaffold possesses multiple nucleophilic nitrogen atoms, primarily at the N-2 and N-4 positions of the triazine ring, making regioselective alkylation a significant consideration. The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the alkylation to the desired nitrogen atom.

Regioselectivity in N-Alkylation

The N-alkylation of this compound can theoretically occur at the N-1, N-2, or N-4 positions, as well as on the exocyclic amino group. However, alkylation predominantly occurs on the ring nitrogens, N-2 and N-4. The regiochemical outcome is influenced by a combination of electronic and steric factors, and can be manipulated by the reaction conditions.

  • N-2 Alkylation: Generally, the N-2 position is more sterically accessible.

  • N-4 Alkylation: The N-4 position is adjacent to the carbonyl group, and its acidity can be influenced by the reaction medium.

The choice of a suitable base and solvent system is paramount in controlling the regioselectivity of the alkylation reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed. The use of different bases, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can favor the formation of one regioisomer over the other.

Experimental Protocols

This section outlines general protocols for the N-alkylation of this compound. It is important to note that optimization of these conditions may be necessary for specific substrates and desired outcomes.

General Protocol for N-Alkylation

This protocol provides a starting point for the N-alkylation of this compound, which typically yields a mixture of N-2 and N-4 alkylated products.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or setup for heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10-20 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-2 and N-4 alkylated isomers.

  • Characterize the purified products by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes the expected products and variables to consider in the N-alkylation of this compound. The yields are representative and will vary depending on the specific reaction conditions and alkylating agent used.

Alkylating AgentBaseSolventTemperature (°C)Major Product(s)Representative Yield (%)
Methyl IodideK₂CO₃DMF60Mixture of N-2 and N-4 methyl60-80 (combined)
Ethyl BromideK₂CO₃DMF70Mixture of N-2 and N-4 ethyl55-75 (combined)
Benzyl BromideK₂CO₃DMF80Mixture of N-2 and N-4 benzyl70-90 (combined)
Methyl IodideNaHTHF0 to RTPotentially higher N-4 selectivity50-70
Benzyl BromideDBUAcetonitrileRefluxMay favor N-2 selectivity65-85

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound in anhydrous DMF B 2. Add anhydrous K2CO3 A->B C 3. Stir at room temperature B->C D 4. Add alkyl halide C->D E 5. Heat reaction mixture D->E F 6. Monitor by TLC E->F G 7. Quench with ice-water F->G H 8. Extract with ethyl acetate G->H I 9. Wash with brine H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K L 12. Characterize products K->L

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway of Regioselective N-Alkylation

regioselectivity_pathway cluster_conditions Reaction Conditions start This compound + Alkyl Halide (R-X) condition1 Condition A: Weaker Base (e.g., K2CO3) Aprotic Polar Solvent (e.g., DMF) start->condition1 influences condition2 Condition B: Stronger Base (e.g., NaH) Aprotic Solvent (e.g., THF) start->condition2 influences mixture Mixture of N-2 and N-4 Isomers condition1->mixture Often leads to product2 N-4 Alkylated Product condition2->product2 May favor product1 N-2 Alkylated Product mixture->product1 Component 1 mixture->product2 Component 2

Caption: Logical relationship of reaction conditions influencing the regioselectivity of N-alkylation.

Application Notes and Protocols for the Synthesis of 3-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent and efficient methodologies for the synthesis of 3-amino-1,2,4-triazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal and agrochemical research due to their diverse biological activities.[1][2] The following sections detail key synthetic strategies, present quantitative data for comparative analysis, and offer step-by-step experimental protocols.

Introduction to Synthetic Strategies

The 3-amino-1,2,4-triazole scaffold is a versatile building block in the design of novel bioactive molecules. A variety of synthetic routes have been developed to access this privileged structure, allowing for the introduction of diverse substituents at various positions of the triazole ring. The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Common synthetic approaches include the cyclization of aminoguanidine derivatives with carboxylic acids or their analogues, convergent syntheses involving hydrazinecarboximidamide intermediates, and one-pot multicomponent reactions.[1][3][4] Greener synthetic methodologies, such as microwave-assisted reactions, have also been successfully employed to improve reaction efficiency and reduce environmental impact.[5][6]

Key Synthetic Methodologies

Synthesis from Aminoguanidine and Carboxylic Acids

A widely utilized and straightforward method for the preparation of 5-substituted 3-amino-1,2,4-triazoles involves the condensation of aminoguanidine with carboxylic acids.[5][6] This reaction typically proceeds via the formation of an N-acyl aminoguanidine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the triazole ring.[6] Microwave irradiation has been shown to significantly accelerate this transformation, offering a rapid and efficient route to the desired products.[5][6]

Logical Relationship: Aminoguanidine Pathway

aminoguanidine_pathway cluster_reactants Reactants cluster_process Process cluster_product Product Aminoguanidine Aminoguanidine Condensation Condensation Aminoguanidine->Condensation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Condensation Cyclization Cyclization Condensation->Cyclization N-Acyl Aminoguanidine Intermediate Triazole 5-Substituted 3-Amino-1,2,4-triazole Cyclization->Triazole

Caption: Pathway for synthesizing 5-substituted 3-amino-1,2,4-triazoles.

Convergent Synthesis via Hydrazinecarboximidamide Intermediates

A versatile and convergent approach allows for the synthesis of 3-amino-1,2,4-triazoles with diverse substitution at the N-1 and 3-amino positions.[1][7] This method relies on the formation of a key hydrazinecarboximidamide intermediate, which is subsequently cyclized with a formic acid equivalent, such as trimethyl orthoformate, to construct the triazole ring.[1] The substituents can be introduced through the choice of starting thiourea or hydrazinecarbothioamide derivatives.[1]

Experimental Workflow: Convergent Synthesis

convergent_synthesis_workflow Start Start: Substituted Thiourea or Hydrazinecarbothioamide Step1 Step 1: Formation of Sulfonic Acid Intermediate Start->Step1 Step2 Step 2: Reaction with Hydrazine or Amine Step1->Step2 Intermediate Key Intermediate: Hydrazinecarboximidamide Step2->Intermediate Step3 Step 3: Cyclization with Trimethyl Orthoformate Intermediate->Step3 Product Product: Substituted 3-Amino-1,2,4-triazole Step3->Product

Caption: Convergent synthesis of substituted 3-amino-1,2,4-triazoles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 3-amino-1,2,4-triazole derivatives based on the aforementioned methodologies.

Table 1: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [6]

EntryCarboxylic AcidProductReaction Time (h)Temperature (°C)Yield (%)
1Phenylacetic acid3-Amino-5-benzyl-1,2,4-triazole318085
23-Phenylpropanoic acid3-Amino-5-(2-phenylethyl)-1,2,4-triazole318082
3Isovaleric acid3-Amino-5-isobutyl-1,2,4-triazole318076
4Cyclohexanecarboxylic acid3-Amino-5-cyclohexyl-1,2,4-triazole318079

Table 2: Convergent Synthesis of 3-Amino-1,2,4-triazoles [1]

EntryR²R³NHProductOverall Yield (%)
1PhenylAniline1-Phenyl-N-phenyl-1H-1,2,4-triazol-3-amine75
24-MethoxyphenylAnilineN,1-Bis(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine72
3PhenylPyrrolidine1-Phenyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole85
4PhenylDibenzylamineN,N-Dibenzyl-1-phenyl-1H-1,2,4-triazol-3-amine82

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles[6]
  • A mixture of aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a 37% solution of HCl (1.25 mL, 0.015 mol) is stirred for 1 hour.

  • Water is evaporated to obtain dry aminoguanidine hydrochloride.

  • The aminoguanidine hydrochloride is mixed with the corresponding carboxylic acid (0.012 mol) in a microwave process vial.

  • The mixture is irradiated at 180 °C for 3 hours in a monomode microwave reactor.

  • After cooling, the reaction mixture is treated with a saturated solution of NaHCO₃ until a neutral pH is reached.

  • The resulting precipitate is filtered, washed with water, and dried to afford the pure product.

Protocol 2: General Procedure for the Convergent Synthesis of 3-Amino-1,2,4-triazoles[1]

A. Formation of the Hydrazinecarboximidamide Intermediate:

  • A mixture of the appropriate sulfonic acid intermediate (e.g., from a substituted thiourea, 1.2 mmol) and the desired hydrazine or amine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.

  • The reaction mixture is then concentrated to a solid in vacuo.

B. Cyclization to the 3-Amino-1,2,4-triazole:

  • To the solid obtained in the previous step, trimethyl orthoformate (1 mL) is added.

  • The mixture is heated overnight at 140 °C in a sealed tube.

  • The resulting mixture is cooled to room temperature and filtered through a short pad of silica gel.

  • The silica gel is flushed with 20% MeOH in CH₂Cl₂.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 3-amino-1,2,4-triazole derivative.

References

Application of 3-amino-1,2,4-triazin-5(2H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-amino-1,2,4-triazin-5(2H)-one, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. This document provides detailed application notes on its use in targeting key enzymes in disease pathways, along with comprehensive experimental protocols for the synthesis and evaluation of its derivatives.

Application Notes

The this compound core serves as a versatile template for the design of potent and selective inhibitors of various enzymes. Its utility has been particularly highlighted in the development of anticancer therapeutics through the inhibition of protein kinases crucial for tumor growth and survival.

Anticancer Applications:

Derivatives of this compound have shown significant promise as inhibitors of key kinases involved in cancer signaling pathways.

  • Pyruvate Dehydrogenase Kinase (PDK) Inhibition: PDKs are critical regulators of cellular metabolism and are often overexpressed in cancer cells, contributing to the Warburg effect.[1][2] Inhibition of PDKs, particularly PDK1, can reverse this metabolic switch and induce cancer cell death.[3] Derivatives of the 3-amino-1,2,4-triazine scaffold have been developed as potent and selective PDK1 inhibitors, demonstrating cytotoxic effects in pancreatic cancer models.[2][3]

  • Fyn Tyrosine Kinase Inhibition: Fyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in various cellular processes, including cell growth and proliferation.[4] Its dysregulation has been linked to the progression of several cancers.[4] The this compound core has been successfully utilized to develop Fyn kinase inhibitors, with some derivatives showing low micromolar to nanomolar inhibitory activity.[5]

Antimicrobial and Antiviral Applications:

The triazine core is also a constituent of compounds with potential antimicrobial and antiviral activities. While this area is less explored compared to oncology, preliminary studies suggest that derivatives of this compound could be valuable leads for the development of new anti-infective agents.

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound derivatives.

Compound IDTargetAssay TypeActivity (IC₅₀/MIC)Cell Line/OrganismReference
PDK Inhibitors
Derivative 5aPDK1ADP-Glo™ Kinase Assay0.1 µM-[3]
Derivative 5iPDK1ADP-Glo™ Kinase Assay0.01 µM-[3]
Fyn Inhibitors
VS6FynKinase-Glo® Assay4.8 µM-[5]
Compound 3FynKinase-Glo® Assay0.76 µM-[5]
Anticancer (Cell-based)
Compound 3-Cell Viability Assay35-101 µMMDA-MB-231, A549[4]
Antimicrobial
Thioxo-triazine 8E. coliBroth Microdilution>100 µg/mLEscherichia coli[6]
Thioxo-triazine 8S. aureusBroth Microdilution50 µg/mLStaphylococcus aureus[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Triazine_Inhibitor This compound Derivative Triazine_Inhibitor->PDK1 inhibits

PDK1 Signaling Pathway Inhibition

Fyn_Kinase_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor Fyn Fyn Kinase Growth_Factor_Receptor->Fyn activates Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/AKT) Fyn->Downstream_Signaling phosphorylates Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Response Triazine_Inhibitor This compound Derivative Triazine_Inhibitor->Fyn inhibits Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound derivatives Purification Purification by Chromatography/Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay Enzyme Inhibition Assay (e.g., ADP-Glo, Kinase-Glo) Characterization->Kinase_Assay Antimicrobial_Assay Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Characterization->Antimicrobial_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Characterization->Antiviral_Assay Cell_Based_Assay Cell-based Assays (Cytotoxicity, etc.) Kinase_Assay->Cell_Based_Assay

References

Application Notes and Protocols for 3-amino-1,2,4-triazin-5(2H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazin-5(2H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals, particularly herbicides. Its triazine core is a key pharmacophore in several commercial herbicides that act by inhibiting Photosystem II (PSII), a vital component of the photosynthetic electron transport chain in plants. This document provides detailed application notes on the use of this compound in the synthesis of prominent herbicides such as Metribuzin and Amicarbazone, along with experimental protocols and quantitative data on the herbicidal activity of its derivatives.

Mechanism of Action: Inhibition of Photosystem II

Herbicides derived from the this compound scaffold primarily function by disrupting photosynthesis at the Photosystem II (PSII) complex in plants.[1] These herbicides bind to the D1 protein within the PSII complex, blocking the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This interruption of the electron transport chain leads to a buildup of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant cell death.

Photosystem II Inhibition Light Light PSII Photosystem II (PSII) Light->PSII excites QA QA PSII->QA e- transfer QB QB QA->QB e- transfer ETC Electron Transport Chain QB->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase generates proton gradient for ATP ATP ATP_Synthase->ATP generates proton gradient for Triazinone Triazinone Herbicide Triazinone->QB blocks e- transfer

Caption: Inhibition of Photosystem II by Triazinone Herbicides.

Synthesis of Agrochemicals from this compound

This compound serves as a versatile starting material for the synthesis of various herbicidally active compounds. The general approach involves modifications at the N4-amino group and the C3-position of the triazine ring.

Featured Agrochemicals

Two prominent herbicides synthesized from precursors derived from this compound are Metribuzin and Amicarbazone.

  • Metribuzin: A selective triazinone herbicide used for the control of broadleaf weeds and some grasses in a variety of crops.

  • Amicarbazone: A triazolinone herbicide effective against a broad spectrum of weeds in crops like corn and sugarcane.

Experimental Protocols

The following protocols outline the synthesis of key intermediates and the final herbicidal compounds.

Protocol 1: Synthesis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (Precursor for Metribuzin)

Materials:

  • Pivaloyl cyanide

  • Isobutylene

  • Acetic acid

  • Concentrated sulfuric acid

  • Thiocarbohydrazide

  • Hydrochloric acid (1 N)

  • Ethanol

Procedure:

  • Synthesis of Trimethyl Pyruvic Acid: In a suitable reaction vessel, react pivaloyl cyanide with isobutylene in the presence of acetic acid and concentrated sulfuric acid.

  • Hydrolysis: Hydrolyze the resulting reaction mixture with water to form trimethyl pyruvic acid.

  • Condensation with Thiocarbohydrazide:

    • Dissolve thiocarbohydrazide in 1 N hydrochloric acid.

    • Add a solution of trimethyl pyruvic acid in ethanol dropwise to the thiocarbohydrazide solution with stirring.

    • Continue stirring at room temperature for several hours.

    • The product, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, will precipitate out of the solution.

    • Filter the precipitate, wash with water, and dry to obtain the pure product.

Protocol 2: Synthesis of Metribuzin

Materials:

  • 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one

  • Dimethyl sulfate

  • Sodium hydroxide

  • Methanol

Procedure:

  • Dissolution: Dissolve 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one in a methanolic solution of sodium hydroxide.

  • Methylation: Add dimethyl sulfate to the solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Precipitation and Isolation: The product, Metribuzin, will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure Metribuzin.

Protocol 3: Synthesis of 4-amino-3-isopropyl-1,2,4-triazolin-5-one (Precursor for Amicarbazone)

This protocol outlines the synthesis of the key precursor for Amicarbazone.

Materials:

  • Carbohydrazide

  • Isobutyric acid or isobutyrate

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide)

  • A suitable solvent (e.g., water, xylene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine carbohydrazide and the base in the chosen solvent.

  • Addition of Isobutyric Acid/Ester: Heat the mixture to reflux and add isobutyric acid or an isobutyrate dropwise.

  • Reaction: Continue refluxing for several hours.

  • Workup: After the reaction is complete, remove the solvent. Add water to the residue and cool to induce crystallization.

  • Isolation: Filter the solid, wash, and dry to yield 4-amino-3-isopropyl-1,2,4-triazolin-5-one.

Protocol 4: Synthesis of Amicarbazone

Materials:

  • 4-amino-3-isopropyl-1,2,4-triazolin-5-one

  • tert-Butyl isocyanate

  • A suitable base (e.g., potassium hydroxide)

  • A suitable solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, mix 4-amino-3-isopropyl-1,2,4-triazolin-5-one and the base in toluene.

  • Addition of Isocyanate: Add tert-butyl isocyanate to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours.

  • Workup: After the reaction, cool the mixture and neutralize it with an acid.

  • Crystallization and Isolation: Further cool the solution to induce crystallization of Amicarbazone. Filter the product, wash, and dry.

Synthetic Workflow Diagrams

Metribuzin Synthesis cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Metribuzin Synthesis Pivaloyl_cyanide Pivaloyl_cyanide Trimethyl_pyruvic_acid Trimethyl Pyruvic Acid Pivaloyl_cyanide->Trimethyl_pyruvic_acid Isobutylene Isobutylene Isobutylene->Trimethyl_pyruvic_acid Metribuzin_Precursor 4-amino-6-tert-butyl-3-mercapto- 1,2,4-triazin-5(4H)-one Trimethyl_pyruvic_acid->Metribuzin_Precursor Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Metribuzin_Precursor Metribuzin Metribuzin Metribuzin_Precursor->Metribuzin Dimethyl_sulfate Dimethyl_sulfate Dimethyl_sulfate->Metribuzin

Caption: Synthetic pathway for Metribuzin.

Amicarbazone Synthesis cluster_0 Protocol 3: Precursor Synthesis cluster_1 Protocol 4: Amicarbazone Synthesis Carbohydrazide Carbohydrazide Amicarbazone_Precursor 4-amino-3-isopropyl- 1,2,4-triazolin-5-one Carbohydrazide->Amicarbazone_Precursor Isobutyric_acid Isobutyric acid / ester Isobutyric_acid->Amicarbazone_Precursor Amicarbazone Amicarbazone Amicarbazone_Precursor->Amicarbazone t_Butyl_isocyanate tert-Butyl isocyanate t_Butyl_isocyanate->Amicarbazone

Caption: Synthetic pathway for Amicarbazone.

Herbicidal Activity Data

The herbicidal efficacy of derivatives of this compound is typically evaluated through pre-emergent and post-emergent application on various weed species. The following table summarizes the herbicidal activity of novel triazolinone derivatives.

Compound IDWeed SpeciesApplication TypeConcentration (g a.i./ha)Inhibition (%)
I-23 Digitaria adscendensPre-emergence30066.1[2]
Compound 3 Broadleaf weeds in ricePost-emergence75-150Comparable to Sulfentrazone[3]

Structure-Activity Relationship (SAR)

The biological activity of triazinone herbicides is significantly influenced by the nature of the substituents on the triazine ring.

  • Substitution at C6: The bulk and nature of the substituent at the C6 position of the triazinone ring play a crucial role in determining herbicidal activity and crop selectivity.

  • Substitution at N4-amino group: Modification of the N4-amino group can modulate the herbicidal potency and spectrum of activity.

  • Substitution at C3: The group at the C3 position influences the binding affinity to the D1 protein in Photosystem II.

Structure-Activity Relationship cluster_SAR Key Positions for Modification Triazinone This compound Core Structure R1 C3 Substituent (e.g., -SCH3) Triazinone->R1 influences binding R2 N4 Substituent (e.g., -NH2) Triazinone->R2 modulates potency R3 C6 Substituent (e.g., -tert-butyl) Triazinone->R3 determines selectivity Activity Herbicidal Activity & Selectivity R1->Activity R2->Activity R3->Activity

References

Application Note: Kinase Assay Protocols for 3-Amino-1,2,4-triazin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazin-5(2H)-one and its derivatives represent a class of heterocyclic compounds with demonstrated biological activities, including the inhibition of various protein kinases.[1][2] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and neurodegenerative disorders.[3][4][5][6][7] Consequently, derivatives of this scaffold are promising candidates for therapeutic development.

This application note provides detailed protocols for robust and reproducible kinase assays to screen and characterize this compound derivatives. We will cover a traditional radioactivity-based assay as a foundational method, followed by widely used non-radioactive, high-throughput screening (HTS) compatible formats: LanthaScreen®, Homogeneous Time-Resolved Fluorescence (HTRF®), and ADP-Glo™.

One notable target for this class of compounds is Fyn kinase, a member of the Src family of non-receptor tyrosine kinases.[3][4][6][7] Fyn kinase is involved in cell growth, adhesion, and motility, and its overexpression has been linked to several cancers.[3] Another identified target is Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cellular metabolism.[1][8][9]

Signaling Pathway Context: Fyn Kinase

Fyn kinase participates in a multitude of signaling cascades. As an example, its role in growth factor signaling is depicted below. Inhibition of Fyn by this compound derivatives can disrupt these downstream pathways, leading to therapeutic effects such as reduced cell proliferation.

Fyn_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Fyn Fyn Growth_Factor_Receptor->Fyn Activation Downstream_Effectors Downstream Effectors (e.g., Ras-MAPK, PI3K/Akt) Fyn->Downstream_Effectors Phosphorylation Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound derivative Inhibitor->Fyn

Caption: Fyn Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Overview

The general workflow for screening and characterizing kinase inhibitors involves several stages, from initial high-throughput screening to detailed kinetic analysis.

Experimental_Workflow Primary_Screening Primary Screening (Single Concentration) Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Hit Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Potent Compounds Mechanism_of_Action Mechanism of Action (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Selective Compounds

Caption: General Workflow for Kinase Inhibitor Characterization.

Protocols

Protocol 1: Radioisotope-Based Fyn Kinase Assay

This protocol is adapted from a study on Fyn kinase inhibitors based on the this compound scaffold.[3][7]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to kinase activity.

Materials:

  • Fyn Kinase: Recombinant human Fyn kinase.

  • Substrate: Poly(Glu4, Tyr1) synthetic peptide.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.05 mM DTT.

  • [γ-³²P]ATP: Specific activity ~3000 Ci/mmol.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Stop Solution: 75 mM Orthophosphoric acid.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

  • Scintillation Counter and Fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 4 mM.[10] Further dilute in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

  • Reaction Mix Preparation: In a 96-well plate, prepare the reaction mixture in a final volume of 50 µL. Add the components in the following order:

    • 10 µL of Assay Buffer.

    • 5 µL of test compound dilution (or DMSO for control).

    • 10 µL of Poly(Glu4, Tyr1) substrate (1 µg/µL).

    • 10 µL of 20 µM ATP solution containing [γ-³²P]ATP.

  • Initiate Reaction: Start the reaction by adding 25 µL of Fyn kinase (36-48 ng/well) diluted in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the linear range.

  • Stop Reaction: After incubation, spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterConcentration/Value
Final Reaction Volume50 µL
Fyn Kinase36-48 ng/well
Substrate (Poly(Glu4, Tyr1))1 µg/µL (in reaction)
ATP20 µM (final)
Incubation Time60 minutes
Incubation TemperatureRoom Temperature
Protocol 2: LanthaScreen® Eu Kinase Binding Assay

Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.[10][11][12] Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in FRET.[10]

Materials:

  • Tagged Kinase: (e.g., GST- or His-tagged Fyn).

  • LanthaScreen® Eu-anti-Tag Antibody: (e.g., Eu-anti-GST).

  • Kinase Tracer: An Alexa Fluor® 647-labeled ATP-competitive inhibitor.

  • Assay Buffer: Provided with the kit, typically contains HEPES, MgCl₂, EGTA, and BSA.

  • Test Compounds: Dissolved in DMSO.

  • TR-FRET Plate Reader: With appropriate filters for europium donor and Alexa Fluor® 647 acceptor.[13]

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the assay buffer.[14]

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3X test compound dilution to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.[10]

  • Detection: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at 615 nm (europium) and 665 nm (tracer).[13]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm).[10] A decrease in the ratio indicates inhibition. Determine IC₅₀ values from dose-response curves.

ComponentExample Final Concentration
Kinase (e.g., Src)5 nM
Eu-anti-Tag Antibody2 nM
Kinase Tracer~Kd (e.g., 100 nM)
Test CompoundSerial Dilution
Protocol 3: HTRF® Kinase Assay

Principle: This assay detects the phosphorylation of a biotinylated substrate.[15] A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection.[16][17] When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a high FRET signal.[17]

Materials:

  • Kinase: (e.g., Fyn, Syk).

  • Biotinylated Substrate: (e.g., poly-GT-biotin or specific TK substrate-biotin).[16]

  • ATP.

  • HTRF® Enzymatic Buffer.

  • HTRF® Detection Reagents: Eu³⁺ cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 (SA-XL665).

  • HTRF® Detection Buffer.

  • Test Compounds: Dissolved in DMSO.

  • HTRF-compatible Plate Reader.

Procedure (20 µL final volume): [16]

  • Kinase Reaction:

    • Add 5 µL of test compound (4X) or DMSO to the plate.

    • Add 5 µL of kinase (4X) in enzymatic buffer.

    • Add 5 µL of biotinylated substrate (4X) in enzymatic buffer.

    • Initiate the reaction by adding 5 µL of ATP (4X) in enzymatic buffer.

  • Incubation: Incubate for 10-60 minutes at room temperature.[16]

  • Detection:

    • Stop the reaction and detect by adding 10 µL of the premixed detection reagents (Eu-anti-phospho antibody and SA-XL665) in HTRF® detection buffer.

  • Incubation: Incubate for 60 minutes at room temperature.[16]

  • Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm.[17]

  • Data Analysis: Calculate the HTRF ratio [(665 nm / 620 nm) * 10,000].[16][17] A decrease in the ratio indicates inhibition. Determine IC₅₀ values.

StepParameterValue/Description
1Compound5 µL (4X)
2Kinase/Substrate Mix10 µL (2X)
3ATP5 µL (4X)
4Kinase Reaction Incubation10-60 min at RT
5Detection Reagents10 µL
6Detection Incubation60 min at RT
Protocol 4: ADP-Glo™ Kinase Assay

Principle: This is a universal, luminescent assay that measures the amount of ADP produced during the kinase reaction.[18] The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[19][20][21] The light output is directly proportional to kinase activity.

Materials:

  • Kinase and Substrate.

  • ATP.

  • Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[19]

  • ADP-Glo™ Reagent.

  • Kinase Detection Reagent.

  • Test Compounds: Dissolved in DMSO.

  • Luminometer.

Procedure:

  • Kinase Reaction (e.g., 5 µL volume):

    • Set up the kinase reaction containing the kinase, substrate, ATP, and test compound in a white, opaque 384-well plate.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[20]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.[20]

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition. Determine IC₅₀ values from dose-response curves. An ATP-to-ADP conversion curve is recommended for quantitative analysis.[19][22]

StepReagent VolumeIncubation Time
Kinase Reaction5 µL60 min
ADP-Glo™ Reagent5 µL40 min
Kinase Detection Reagent10 µL30-60 min

Data Presentation

Quantitative data, such as IC₅₀ values for different derivatives against a target kinase, should be summarized for clear comparison.

Table Example: Inhibition of Fyn Kinase by this compound Derivatives

Compound IDStructure ModificationFyn IC₅₀ (µM)
VS6[3]Benzo[d][3][10]dioxol-5-ylamino4.8
Compound 3[3]Optimized derivative0.76
.........

Conclusion

The protocols outlined in this application note provide a comprehensive toolkit for the screening and characterization of this compound derivatives as kinase inhibitors. The choice of assay depends on the specific research question, available equipment, and desired throughput. For initial screening, HTS-compatible formats like LanthaScreen®, HTRF®, and ADP-Glo™ are highly recommended due to their robustness, sensitivity, and ease of automation. The foundational radioisotope assay remains a valuable tool for detailed mechanistic studies. By employing these methods, researchers can effectively identify and advance novel kinase inhibitors for therapeutic development.

References

Synthetic Routes to 3-Thioxo-1,2,4-triazin-5-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to exhibit antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3] The synthetic routes outlined below are based on established literature and provide a foundation for further research and development.

Application Notes

The 1,2,4-triazine nucleus, particularly when functionalized with a thioxo group, is a key pharmacophore. The reactivity of 3-thioxo-1,2,4-triazin-5-ones is influenced by the presence of active groups, the nature of substitutions, and the polarity of the solvent used.[1] These compounds can exist in tautomeric forms (thione ⇌ thiol), which contributes to their chemical reactivity and biological activity.[1]

The derivatives of 3-thioxo-1,2,4-triazin-5-one have been investigated for a range of therapeutic applications:

  • Antimicrobial Agents: Many derivatives have shown promising activity against various microbial strains.[1][4]

  • Anticancer and Anti-HIV Agents: Certain substituted 3-thioxo-1,2,4-triazin-5-ones have been evaluated for their potential as anticancer and anti-HIV drugs.[3]

  • Herbicides: Some 6-alkyl-4-amino-3-thioxo-1,2,4-triazin-5-ones are utilized as herbicides.[1]

  • Metal Complexing Agents: These compounds can form stable complexes with metal ions, suggesting applications in analytical chemistry and catalysis.[1]

Synthetic Pathways Overview

The synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives often involves the cyclocondensation of α-keto acids or their esters with thiosemicarbazide or related compounds. The following diagram illustrates a general synthetic workflow.

Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha-Keto_Acid α-Keto Acid / Ester Cyclocondensation Cyclocondensation alpha-Keto_Acid->Cyclocondensation Thiosemicarbazide Thiosemicarbazide / Analog Thiosemicarbazide->Cyclocondensation Triazinone 3-Thioxo-1,2,4-triazin-5-one Derivative Cyclocondensation->Triazinone

Caption: General workflow for the synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives.

Key Synthetic Protocols

Detailed experimental procedures for the synthesis of specific 3-thioxo-1,2,4-triazin-5-one derivatives are provided below.

Protocol 1: Synthesis of 6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

This protocol describes the synthesis via the cyclization of an intermediate hydrazone.

Protocol 1 Start (E)-4-(4'-Bromophenyl)-2-oxo- 3-butenoic acid + Thiosemicarbazide Intermediate Intermediate Hydrazone (3) Start->Intermediate Reflux in Pyridine Product 6-(4'-bromostyryl)-3-thioxo-3,4-dihydro- 1,2,4-triazin-5(2H)-one (4) Intermediate->Product Reflux in K2CO3 / Ethanol

Caption: Synthesis of 6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Step 1: Synthesis of the Intermediate Hydrazone (3)

  • Materials:

    • (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (1) (0.01 mol)

    • Thiosemicarbazide (0.01 mol)

    • Pyridine (50 mL)

  • Procedure:

    • A mixture of (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (1) and thiosemicarbazide is refluxed in pyridine for 6 hours.

    • The reaction mixture is cooled and then poured onto an ice/HCl mixture.

    • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the intermediate hydrazone (3).

Step 2: Cyclization to form 6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4)

  • Materials:

    • Intermediate Hydrazone (3) (1.0 g)

    • Anhydrous Potassium Carbonate (K₂CO₃) (5.0 g)

    • Ethanol (100 mL)

  • Procedure:

    • A mixture of the intermediate hydrazone (3) and potassium carbonate in ethanol is refluxed for 4 hours.

    • The mixture is cooled and then poured onto an ice/HCl mixture.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the final product (4).

CompoundYieldMelting Point (°C)
4 65%190-192
Protocol 2: Synthesis of 4-Amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one (8)

This protocol involves the condensation of (E)-4-(4'-bromophenyl)-2-oxo-3-butenoic acid with thiocarbohydrazide followed by cyclization.

Protocol 2 Start_2 (E)-4-(4'-Bromophenyl)-2-oxo- 3-butenoic acid + Thiocarbohydrazide Intermediate_2 Hydrazine Intermediate (7) Start_2->Intermediate_2 Warm in EtOH-AcOH Product_2 4-Amino-6-(4'-bromostyryl)-3-thioxo- 1,2,4-triazin-5-one (8) Intermediate_2->Product_2 Reflux in EtOH / conc. HCl

Caption: Synthesis of 4-Amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one.

Step 1: Synthesis of the Hydrazine Intermediate (7)

  • Materials:

    • (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (1) (0.01 mol)

    • Thiocarbohydrazide (0.01 mol)

    • Ethanol-Acetic Acid mixture

  • Procedure:

    • A mixture of (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (1) and thiocarbohydrazide (1:1 molar ratio) is warmed in an ethanol-acetic acid solution.

    • The reaction progress is monitored, and upon completion, the intermediate hydrazine (7) is isolated.

Step 2: Cyclization to form 4-Amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one (8)

  • Materials:

    • Hydrazine Intermediate (7)

    • Absolute Ethanol

    • Concentrated Hydrochloric Acid (conc. HCl) (a few drops)

  • Procedure:

    • The hydrazine intermediate (7) is refluxed in absolute ethanol containing a few drops of concentrated HCl.

    • After cooling, the product (8) precipitates and is collected by filtration.

CompoundYieldMelting Point (°C)
8 Not specified>300
Protocol 3: Synthesis of 4-Aryl-6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (6)

This synthesis proceeds through a dithiocarbazate intermediate followed by cyclization with an arylamine.

Protocol 3 Start_3 (E)-4-(4'-Bromophenyl)-2-oxo- 3-butenoic acid + Dithioic formic acid hydrazide Intermediate_3 Dithiocarbazate Intermediate (5) Start_3->Intermediate_3 Reflux in AcOH-EtOH (1:1) Product_3 4-Aryl-6-(4'-bromostyryl)-3-thioxo-3,4-dihydro- 1,2,4-triazin-5(2H)-one (6) Intermediate_3->Product_3 Reflux with Sulfanilamide in DMF

Caption: Synthesis of 4-Aryl-6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Step 1: Synthesis of the Dithiocarbazate Intermediate (5)

  • Materials:

    • (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (1) (0.01 mol)

    • Dithioic formic acid hydrazide (2) (0.01 mol)

    • Acetic Acid-Ethanol (1:1, 50 mL)

  • Procedure:

    • A mixture of (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (1) and dithioic formic acid hydrazide (2) in a 1:1 mixture of acetic acid and ethanol is refluxed for 1 hour.[1]

    • The reaction mixture is cooled and poured onto ice.

    • The resulting solid is filtered off and crystallized from ethanol to give the intermediate (5).

Step 2: Cyclization to form 4-Aryl-6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (6)

  • Materials:

    • Dithiocarbazate Intermediate (5)

    • Sulfanilamide

    • Dimethylformamide (DMF)

  • Procedure:

    • The intermediate (5) is refluxed with sulfanilamide in DMF.[1]

    • The reaction leads to the formation of the final product (6) via a proposed nucleophilic attack of the amino group of sulfanilamide on the thiol group of compound 5, followed by heterocyclization.[1]

CompoundYieldMelting Point (°C)
5 70%193-195
6 Not specified210-212

Concluding Remarks

The synthetic protocols described provide a foundation for the laboratory-scale preparation of 3-thioxo-1,2,4-triazin-5-one derivatives. Researchers can adapt these methods to introduce various substituents and generate diverse libraries of compounds for biological screening. The characterization of these molecules typically involves spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis to confirm their structures.[1] Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of new therapeutic agents.

References

Application Notes and Protocols: Developing D-Amino Acid Oxidase (DAO) Inhibitors from 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide[1][2]. In the central nervous system (CNS), DAO is the primary enzyme responsible for the degradation of D-serine[3]. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity, memory, and learning[3][4]. Dysregulation of D-serine levels and NMDA receptor function has been implicated in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia[1][2].

Inhibiting DAO activity presents a promising therapeutic strategy to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function[4]. This approach could potentially alleviate the cognitive deficits and negative symptoms associated with schizophrenia. Derivatives of the 1,2,4-triazine scaffold have emerged as a potent and metabolically stable class of DAO inhibitors, making them attractive candidates for drug development[5][6]. These application notes provide a summary of quantitative data, key experimental protocols, and workflows for the development of DAO inhibitors based on 1,2,4-triazine derivatives.

Featured 1,2,4-Triazine Scaffolds

Two primary 1,2,4-triazine-based scaffolds have shown significant promise as potent inhibitors of human DAO (hDAO):

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: These compounds are typically substituted at the 2-position.

  • 5-Hydroxy-1,2,4-triazin-6(1H)-one: These derivatives feature various substituents at the 3-position.

Studies have shown that compounds from both series can exhibit inhibitory activity in the nanomolar range and possess improved metabolic stability compared to other inhibitor classes[6][7].

Data Presentation: Inhibitory Activity and Metabolic Stability

The following tables summarize the in vitro inhibitory activity and metabolic stability of representative 1,2,4-triazine derivatives against human D-amino acid oxidase (hDAO).

Table 1: Inhibitory Activity of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Compound IDSubstituent at 2-PositionhDAO IC50 (nM)
11e Phenethyl70[6]
11h Naphthalen-1-ylmethyl50[6]
19a Thiophen-2-ylmethyl230[6]
19b Furan-2-ylmethyl390[6]
26 4-Fluorobenzyl>10,000[6]

Table 2: Inhibitory Activity of 3-Substituted 5-Hydroxy-1,2,4-triazin-6(1H)-one Derivatives

Compound IDSubstituent at 3-PositionhDAO IC50 (nM)
6b Phenethyl26[5]
6f Phenyl1200[5]
6m ((6-Fluoronaphthalen-2-yl)methyl)thio13[5]
6n (Naphthalen-2-ylmethyl)thio12[5]

Table 3: Metabolic Stability of Selected 1,2,4-Triazine Derivatives in Mouse Liver Microsomes

Compound IDScaffold TypeStability (% Remaining after 60 min)
Compound 3 *6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione100%[5]
6b 5-hydroxy-1,2,4-triazin-6(1H)-one95%[5]
6m 5-hydroxy-1,2,4-triazin-6(1H)-one99%[5]

*Compound 3 is identified as 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (also known as 11h in Table 1) in the source literature[5][6].

Signaling Pathway and Therapeutic Rationale

The inhibition of DAO enhances glutamatergic neurotransmission by increasing the availability of the NMDA receptor co-agonist D-serine.

DAO_Pathway cluster_synapse Glutamatergic Synapse DSerine D-Serine DAO D-Amino Acid Oxidase (DAO) DSerine->DAO Degradation pos2 DSerine->pos2 KetoAcid α-Keto Acid DAO->KetoAcid NMDAR NMDA Receptor Ca_Influx Ca²+ Influx (Neuronal Activation) NMDAR->Ca_Influx Activates Glutamate Glutamate pos1 Glutamate->pos1 pos1->NMDAR Binds pos2->NMDAR Binds (Co-agonist) Inhibitor 1,2,4-Triazine Inhibitor Inhibitor->DAO Inhibits

DAO Inhibition in the Glutamatergic Synapse.

Experimental Protocols

Protocol 1: In Vitro hDAO Inhibition Assay (Amplex Red Method)

This protocol describes a common and reliable fluorescence-based assay to determine the IC50 values of putative DAO inhibitors. The assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed reaction.

Materials and Reagents:

  • Recombinant human D-amino acid oxidase (hDAO)

  • D-Serine (Substrate)

  • FAD (Cofactor)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • 1,2,4-Triazine test compounds

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • DMSO for compound dilution

  • Black 96-well microplates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each 1,2,4-triazine derivative in 100% DMSO.

    • Create a serial dilution series of each test compound in DMSO. Subsequently, dilute these into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1.5%.

  • Reaction Mixture Preparation (per well):

    • Prepare a master mix containing the assay components. For a 100 µL final reaction volume, the final concentrations should be:

      • 50 mM Sodium Phosphate, pH 7.4

      • 0.7-1.0 nM hDAO enzyme[8]

      • 450 nM FAD[8]

      • 4 units/mL HRP[8]

      • 50 µM Amplex Red[8]

      • 5 mM D-Serine[8]

  • Assay Execution:

    • To the wells of a black 96-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no hDAO enzyme).

    • Add a solution containing hDAO enzyme, FAD, HRP, and Amplex Red to all wells.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme[8].

    • Initiate the enzymatic reaction by adding D-serine to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at kinetic intervals for 30-60 minutes (Excitation: ~540 nm, Emission: ~590 nm).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis start Start p1 Prepare serial dilutions of 1,2,4-triazine inhibitors start->p1 a1 Add inhibitors & controls to 96-well plate p1->a1 p2 Prepare master mix: hDAO, FAD, HRP, Amplex Red a2 Add master mix (pre-incubate 20 min) p2->a2 p3 Prepare D-Serine (substrate) solution a3 Initiate reaction with D-Serine addition p3->a3 a1->a2 a2->a3 a4 Read fluorescence kinetically in plate reader a3->a4 d1 Calculate reaction rates (V₀) a4->d1 d2 Determine % Inhibition d1->d2 d3 Plot dose-response curve & calculate IC₅₀ d2->d3 end_node End d3->end_node

Workflow for the in vitro DAO Inhibition Assay.

Structure-Activity Relationship (SAR) Highlights

Analysis of the inhibitory data reveals key structural features that influence potency:

  • For 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-diones:

    • Substituents at the 2-position are critical for activity.

    • Aromatic rings, such as phenethyl and naphthalen-1-ylmethyl, confer high potency[6].

    • Molecular modeling suggests that the triazine structure forms important hydrogen bonds with residues like Gly313 and Arg283 in the active site, while hydrophobic interactions with residues such as Leu51 and Leu215 stabilize the inhibitor binding[9][10].

  • For 5-Hydroxy-1,2,4-triazin-6(1H)-ones:

    • The nature of the linker and the aryl group at the 3-position significantly impacts potency.

    • Two-unit linkers, such as -CH₂CH₂- (phenethyl) and -CH₂S- (thiomethyl), are highly effective[5].

    • Larger aromatic systems like naphthalene generally lead to more potent inhibitors than a single phenyl ring[5].

Preclinical In Vivo Evaluation

A primary goal of in vivo studies is to demonstrate that administration of a DAO inhibitor can increase plasma and brain concentrations of D-serine.

InVivo_Workflow A 1. Compound Formulation & Dose Selection B 2. Administration to Animals (e.g., Oral Gavage) A->B C 3. Co-administration of D-Serine B->C (in specific cohorts) D 4. Timed Blood & Tissue (Brain) Sampling B->D C->D E 5. Sample Processing (e.g., Plasma Separation) D->E F 6. Bioanalysis (LC-MS/MS) to Quantify D-Serine E->F G 7. PK/PD Analysis (Correlate Drug Exposure with D-Serine Levels) F->G

General workflow for preclinical in vivo evaluation.

In a typical study, a lead compound (e.g., compound 6b ) is administered orally to mice, followed by co-administration of D-serine. Plasma levels of D-serine are then measured over time and compared to a control group that received D-serine alone. Successful compounds demonstrate a significant enhancement of plasma D-serine exposure[5][6]. For instance, oral co-administration of compound 6b with D-serine was shown to increase plasma D-serine levels 1.7-fold compared to D-serine administration alone[5].

Conclusion

Derivatives based on 1,2,4-triazine scaffolds, particularly the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione and 5-hydroxy-1,2,4-triazin-6(1H)-one cores, represent a highly promising class of D-amino acid oxidase inhibitors. They exhibit potent enzymatic inhibition in the nanomolar range and possess favorable metabolic stability, a critical attribute for CNS drug candidates[5][6]. The provided protocols and workflows offer a foundational framework for the identification, characterization, and preclinical evaluation of these compounds as potential therapeutics for schizophrenia and other disorders linked to NMDA receptor hypofunction.

References

Application Notes and Protocols: 3-amino-1,2,4-triazin-5(2H)-one in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-amino-1,2,4-triazin-5(2H)-one derivatives as a promising scaffold in the discovery of novel anti-inflammatory agents. This document outlines their mechanism of action, presents key quantitative data from preclinical studies, and offers detailed protocols for essential experimental procedures.

Introduction

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] In the context of inflammation, derivatives of this heterocyclic system have shown significant potential by targeting key enzymatic pathways and signaling cascades involved in the inflammatory response. Their mechanism of action often involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, these compounds have been shown to modulate intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

Data Presentation

The following tables summarize the quantitative anti-inflammatory activity of various triazine derivatives from different studies, providing a comparative view of their potency.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Triazine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6b 13.170.04329.25[2]
6j 12.50.04312.5[2]
6e 10.230.05204.6[2]
Celecoxib (Reference) 14.70.05294[2]
Indomethacin (Reference) 0.10.480.21[2]
Diclofenac (Reference) 3.80.94.22[2]

Table 2: In Vivo Anti-inflammatory Activity of Triazine Derivatives in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Compound 1 200496.31[3]
Compound 2 200472.08[3]
Compound 3 200499.69[3]
Indomethacin (Reference) 10457.66[3]
Fluorinated Triazine 9 Not Specified3High Activity[4]
Fluorinated Triazine 10 Not Specified3High Activity[4]
Fluorinated Triazine 11 Not Specified3High Activity[4]
Fluorinated Triazine 15 Not Specified3High Activity[4]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating the anti-inflammatory potential of these compounds.

G Anti-inflammatory Signaling Pathways cluster_0 Arachidonic Acid Cascade cluster_1 NF-κB and MAPK Signaling Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_AA Inflammation Prostaglandins->Inflammation_AA Leukotrienes->Inflammation_AA Triazinone_AA This compound Derivatives Triazinone_AA->COX Inhibition Triazinone_AA->LOX Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Inflammation_Signal Inflammation Inflammatory_Genes->Inflammation_Signal Triazinone_Signal This compound Derivatives Triazinone_Signal->MAPK Inhibition Triazinone_Signal->IKK Inhibition

Caption: Key anti-inflammatory signaling pathways targeted by this compound derivatives.

G Experimental Workflow for Anti-inflammatory Agent Evaluation Synthesis Synthesis of This compound Derivatives In_Vitro In Vitro Assays Synthesis->In_Vitro COX_LOX COX/LOX Inhibition (IC50 Determination) In_Vitro->COX_LOX Cell_Based Cell-Based Assays (e.g., RAW 264.7) In_Vitro->Cell_Based In_Vivo In Vivo Models In_Vitro->In_Vivo Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) COX_LOX->Data_Analysis NFkB_MAPK NF-κB and MAPK Signaling Analysis Cell_Based->NFkB_MAPK NFkB_MAPK->Data_Analysis Carrageenan Carrageenan-Induced Paw Edema In_Vivo->Carrageenan Carrageenan->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of anti-inflammatory this compound derivatives.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, etc.: Test compounds at different doses

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each group compared to the control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Stannous chloride (for terminating the reaction)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin F2α (PGF2α)

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound at various concentrations or reference inhibitor. For control wells, add DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 2 minutes.

  • Reaction Termination: Add stannous chloride solution to each well to stop the reaction.

  • Prostaglandin Quantification: The amount of PGH2 produced is indirectly measured by its reduction to PGF2α. Quantify the concentration of PGF2α using a competitive EIA kit according to the manufacturer's protocol.

  • IC50 Calculation: Plot the percentage of COX inhibition versus the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of test compounds to inhibit the 5-LOX enzyme, which is involved in leukotriene synthesis.

Materials:

  • 5-LOX enzyme (e.g., from potato tubers or recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all solutions and dilute the enzyme in the reaction buffer.

  • Assay Mixture: In a quartz cuvette, prepare the assay mixture containing:

    • Reaction buffer

    • Test compound at various concentrations or reference inhibitor. For the control, add DMSO.

  • Pre-incubation: Add the 5-LOX enzyme solution to the cuvette and incubate at room temperature for 5 minutes.

  • Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to the cuvette to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes. The formation of hydroperoxides from the substrate by 5-LOX results in an increase in absorbance at this wavelength.

  • IC50 Calculation: Calculate the percentage of 5-LOX inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

NF-κB Activation Assay in RAW 264.7 Macrophages

This protocol assesses the effect of test compounds on the activation and nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

  • LPS (from E. coli)

  • Test compounds

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • Antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker), HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 1 hour.

  • Cell Lysis and Fractionation:

    • Wash the cells with ice-cold PBS.

    • Isolate the cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from the cytoplasmic and nuclear extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically analyze the bands to quantify the levels of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB activation.

p38 MAPK Phosphorylation Assay by Western Blot

This protocol determines the effect of test compounds on the phosphorylation of p38 MAPK, a key kinase in the inflammatory signaling cascade.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and antibiotics

  • LPS

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the bands using an ECL system.

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with an antibody against total p38 MAPK to ensure equal protein loading.

  • Analysis: Quantify the band intensities for both phospho-p38 and total p38. The ratio of phospho-p38 to total p38 indicates the level of p38 MAPK activation. A decrease in this ratio in treated cells suggests an inhibitory effect.

References

Application Notes and Protocols: 3-amino-1,2,4-triazin-5(2H)-one in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-amino-1,2,4-triazin-5(2H)-one and its derivatives in material science. The following sections detail its application as a corrosion inhibitor, a ligand in coordination polymers, and its potential role in the development of functional polymers and coatings.

Corrosion Inhibition

This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper alloys.[1][2][3] The inhibitive action is attributed to the adsorption of the triazine molecules onto the metal surface, forming a protective layer that impedes the corrosion process. The presence of nitrogen, oxygen, and sulfur atoms in the heterocyclic ring and its derivatives facilitates strong coordination with metal ions.

Quantitative Data on Corrosion Inhibition

The following table summarizes the inhibition efficiency of 3-amino-1,2,4-triazole derivatives on different metals under various conditions, as determined by electrochemical techniques.

Metal/AlloyCorrosive MediumInhibitorConcentrationInhibition Efficiency (%)TechniqueReference
AA2024 Aluminium Alloy3.5 wt.% NaCl3-amino-5-mercapto-1,2,4-triazole (AMT)1.0 g/L87.6Potentiodynamic Polarization[4]
AA2024 Aluminium Alloy3.5 wt.% NaCl3-amino-5-mercapto-1,2,4-triazole (AMT)1.5 g/L90.0Potentiodynamic Polarization[4]
AA2024 Aluminium Alloy3.5 wt.% NaCl3-amino-5-mercapto-1,2,4-triazole (AMT)2.0 g/L82.6Potentiodynamic Polarization[4]
CopperDeionized Water3-amino-5-mercapto-1,2,4-triazole (3-AMT)6 x 10⁻⁵ M93.5Weight-loss, PDP, EIS[5]
Brass (Cu80/Zn20)Neutral borate buffer + 0.01 M NaCl5-mercaptopentyl-3-amino-1,2,4-triazole (MPATA)1.0 mMSignificant decrease in anodic and cathodic currentsPotentiodynamic Polarization[6]
Experimental Protocols for Corrosion Testing

a) Potentiodynamic Polarization (PDP) Measurements

This protocol provides a general procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.[7][8][9]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Working electrode (e.g., steel, aluminum coupon)

  • Counter electrode (e.g., platinum or graphite)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Corrosive medium (e.g., 3.5 wt.% NaCl solution)

  • This compound (inhibitor)

  • Polishing papers (e.g., SiC paper up to 600 grit)

  • Degreasing solvent (e.g., acetone, ethanol)

  • Deionized water

Procedure:

  • Working Electrode Preparation: Mechanically polish the surface of the working electrode using successively finer grades of SiC paper. Rinse with deionized water, degrease with a suitable solvent, and dry.

  • Electrolyte Preparation: Prepare the corrosive medium (e.g., 3.5 wt.% NaCl in deionized water). Prepare solutions of the corrosive medium containing different concentrations of this compound.

  • Electrochemical Cell Setup: Assemble the three-electrode cell. The prepared working electrode is immersed in the test solution. The counter and reference electrodes are also placed in the solution.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a defined period (e.g., 60 minutes) until a steady state is reached.

  • Potentiodynamic Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP). A slow scan rate (e.g., 0.167 mV/s) is typically used.[7]

  • Data Analysis: Plot the resulting current density (log scale) versus the applied potential to obtain the Tafel plots. From these plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%) using the following equation: IE(%) = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in the presence of the inhibitor.

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Prepare Working Electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell prep_solution Prepare Test Solutions prep_solution->setup_cell measure_ocp Measure Open Circuit Potential setup_cell->measure_ocp run_pdp Run Potentiodynamic Scan measure_ocp->run_pdp plot_tafel Plot Tafel Curves run_pdp->plot_tafel calc_params Calculate Ecorr, icorr plot_tafel->calc_params calc_ie Calculate Inhibition Efficiency calc_params->calc_ie

Fig. 1: Workflow for Potentiodynamic Polarization Testing.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[10][11][12]

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the addition of a Frequency Response Analyzer (FRA) integrated with the potentiostat.

Procedure:

  • Electrode and Solution Preparation: Follow steps 1 and 2 from the PDP protocol.

  • Electrochemical Cell Setup and OCP: Follow steps 3 and 4 from the PDP protocol.

  • EIS Measurement: At the OCP, apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can also be calculated from the Rct values: IE(%) = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

EIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Prepare Working Electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell prep_solution Prepare Test Solutions prep_solution->setup_cell measure_ocp Measure Open Circuit Potential setup_cell->measure_ocp run_eis Run EIS Measurement measure_ocp->run_eis plot_nyquist_bode Plot Nyquist & Bode Diagrams run_eis->plot_nyquist_bode fit_circuit Fit to Equivalent Circuit plot_nyquist_bode->fit_circuit calc_params Determine Rs, Rct, Cdl fit_circuit->calc_params

Fig. 2: Workflow for Electrochemical Impedance Spectroscopy.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

3-Amino-1,2,4-triazole and its derivatives are versatile ligands for the synthesis of coordination polymers and MOFs due to the presence of multiple nitrogen atoms that can coordinate to metal centers.[13] These materials have potential applications in catalysis, gas storage, and separation.

Experimental Protocol for Synthesis of a Coordination Polymer

The following protocol is adapted from the synthesis of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)].[13]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1H-benzimidazole-5,6-dicarboxylic acid

  • 3-amino-1,2,4-triazole

  • N,N-Dimethylacetamide (DMA)

  • Deionized water

  • 20 mL glass vial

  • Oven

Procedure:

  • In a 20 mL vial, combine Co(NO₃)₂·6H₂O (20 mg, 0.069 mmol), 1H-benzimidazole-5,6-dicarboxylic acid (10 mg, 0.049 mmol), and 3-amino-1,2,4-triazole (10 mg, 0.119 mmol).

  • Add DMA (2 mL) and deionized water (2 mL) to the vial.

  • Seal the vial and heat it in an oven at 373 K (100 °C) for 72 hours.

  • After cooling to room temperature, purple block-shaped crystals of the coordination polymer should be formed.

  • Isolate the crystals by filtration, wash with the mother liquor, and dry.

Coordination_Polymer_Synthesis reagents Combine Reactants: - Co(NO₃)₂·6H₂O - 1H-benzimidazole-5,6-dicarboxylic acid - 3-amino-1,2,4-triazole solvents Add Solvents: - DMA - H₂O reagents->solvents heating Heat in Oven (373 K, 72 h) solvents->heating cooling Cool to Room Temperature heating->cooling crystallization Formation of Crystals cooling->crystallization isolation Isolate and Dry Crystals crystallization->isolation

Fig. 3: Synthesis of a Cobalt(II) Coordination Polymer.

Functional Polymers and Coatings (Potential Applications)

While specific protocols for the direct incorporation of this compound into polymers like polyamides or epoxy resins are not extensively detailed in the reviewed literature, its chemical structure suggests potential for such applications. The amino group can react with acyl chlorides or epoxides to form polyamide or epoxy-based materials, respectively. These materials could exhibit enhanced thermal stability, corrosion resistance, or other desirable properties.

Representative Protocol for Incorporation into an Epoxy Coating

This generalized protocol is based on methods for incorporating amino-functionalized additives into epoxy resins for enhanced corrosion protection.[14]

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (as a potential curing agent or additive)

  • A suitable curing agent (e.g., a polyamide or polyamine)

  • Solvent (e.g., xylene, methoxy propanol)

  • Metal substrate (e.g., steel panel)

  • Stirrer

  • Coating applicator

Procedure:

  • Dispersion of Additive: Disperse a desired amount of finely ground this compound into the epoxy resin using a high-speed stirrer until a homogenous mixture is obtained. Sonication can be used to improve dispersion.

  • Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the epoxy-additive mixture and stir thoroughly.

  • Coating Application: Apply the formulated coating onto a prepared metal substrate using a suitable method (e.g., doctor blade, spin coater, brush).

  • Curing: Cure the coated panel at the recommended temperature and time for the specific epoxy-curing agent system (e.g., room temperature for 24 hours followed by post-curing at a higher temperature).

  • Characterization: Evaluate the properties of the cured coating, such as corrosion resistance (using PDP and EIS as described above), adhesion, and mechanical properties.

Epoxy_Coating_Formulation disperse Disperse 3-amino-1,2,4-triazin- 5(2H)-one in Epoxy Resin add_curing_agent Add Curing Agent disperse->add_curing_agent mix Thorough Mixing add_curing_agent->mix apply_coating Apply Coating to Substrate mix->apply_coating cure Cure the Coating apply_coating->cure characterize Characterize Coating Properties cure->characterize

Fig. 4: General Workflow for Epoxy Coating Formulation.

References

Application Notes and Protocols for the Quantification of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-triazin-5(2H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their potential biological activities, including as kinase inhibitors. Accurate and precise quantification of this molecule is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with different detection methods and a fundamental UV-Vis spectrophotometric method.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₄N₄O[1]
Molecular Weight 112.09 g/mol [1]
IUPAC Name 3-amino-4H-1,2,4-triazin-5-one[1]
CAS Number 1121-90-0[1]

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. Coupled with a suitable detector, it offers high resolution and sensitivity.

    • HPLC with UV Detection (HPLC-UV): A robust and common method suitable for routine analysis.

    • HPLC with Mass Spectrometry (HPLC-MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

  • UV-Vis Spectrophotometry: A simpler, more accessible method suitable for the quantification of the pure substance or in simple mixtures where interfering substances are absent.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for similar triazole compounds and is suitable for the quantification of this compound in bulk materials and simple formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate in water) is a common starting point for related compounds[2]. An isocratic elution of 20:80 (v/v) methanol:buffer can be used as a starting point for method development.

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound. For related triazoles, wavelengths around 214 nm have been used[2]. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Inject Inject into HPLC Cal_Standards->Inject Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This protocol provides a general framework that should be optimized for the specific instrumentation and matrix.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 50-100 mm length, <3 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used, starting with a low percentage of B and increasing over the run to elute the analyte.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode due to the basic amino group.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for the specific instrument.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

    • Product Ions: Determine the most abundant and stable product ions by infusing a standard solution and performing a product ion scan. Select at least two transitions for quantification and confirmation.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock and calibration standards as described for the HPLC-UV method, using a solvent compatible with the mobile phase.

  • Sample Preparation (for biological matrices like plasma or serum):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often containing an internal standard) to the sample in a 3:1 ratio.

    • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in the initial mobile phase composition.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standards Prepare Standards Inject Inject into LC-MS/MS Standards->Inject Sample_Matrix Sample in Matrix Protein_Precip Protein Precipitation Sample_Matrix->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon Evap_Recon->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC-MS/MS quantification.

Method 3: UV-Vis Spectrophotometry

This method is a simple and cost-effective way to determine the concentration of this compound in a pure form or in a simple solution without interfering substances.

Experimental Protocol

1. Instrumentation:

  • A UV-Vis spectrophotometer.

  • Quartz cuvettes.

2. Procedure:

  • Determine λmax:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from a stock solution.

    • Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.

Logical Relationship Diagram

UV_Vis_Logic cluster_method_dev Method Development cluster_calibration Calibration cluster_quantification Sample Quantification Scan_Spectrum Scan UV-Vis Spectrum Determine_LambdaMax Determine λmax Scan_Spectrum->Determine_LambdaMax Measure_Absorbance Measure Absorbance of Standards Determine_LambdaMax->Measure_Absorbance Measure_Sample_Abs Measure Sample Absorbance Determine_LambdaMax->Measure_Sample_Abs Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Plot_Curve Plot Calibration Curve Measure_Absorbance->Plot_Curve Calculate_Conc Calculate Concentration Plot_Curve->Calculate_Conc Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Sample_Abs Measure_Sample_Abs->Calculate_Conc

Caption: Logical steps for UV-Vis spectrophotometric analysis.

Quantitative Data Summary

ParameterHPLC-UV (Adapted)HPLC-MS/MS (Expected)UV-Vis Spectrophotometry (Estimated)
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL1 - 25 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL< 0.1 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL< 0.5 ng/mL~1 µg/mL
Precision (%RSD) < 5%< 15%< 3%
Accuracy (% Recovery) 95 - 105%85 - 115%97 - 103%

Data for HPLC-UV is adapted from methods for similar triazole compounds[2][3][4][5][6]. Data for HPLC-MS/MS and UV-Vis are estimated based on typical performance of these techniques for small organic molecules.

Conclusion

The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the study. For routine analysis of bulk drug substance or simple formulations, HPLC-UV offers a good balance of performance and accessibility. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of HPLC-MS/MS are necessary. UV-Vis spectrophotometry provides a simple and rapid method for the analysis of pure samples. It is imperative that any method chosen is fully validated according to the relevant regulatory guidelines to ensure the reliability of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-amino-1,2,4-triazin-5(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Question: My final product yield is consistently low. What are the most critical parameters to check?

Answer: Low yield is a common issue that can often be traced back to suboptimal reaction conditions. The synthesis of 3-amino-1,2,4-triazole, a related precursor, highlights the importance of precise control over the reaction environment.[1][2] Based on established industrial processes, you should verify the following critical parameters[2][3]:

  • pH Control: The pH of the reaction mixture is crucial during the formation of the aminoguanidine formate intermediate. For the initial reaction of hydrazine hydrate, cyanamide, and formic acid, the pH should be maintained between 6.0 and 7.0. During the subsequent heating step, the pH should be kept between 7.0 and 8.0.[2]

  • Temperature Management: The synthesis involves several temperature-sensitive stages. The initial addition of reagents should be performed at a low temperature, typically between 0°C and 10°C. The mixture is then heated to 60°C-100°C to form the intermediate. The final cyclization step requires a significantly higher temperature, in the range of 110°C to 200°C (preferably 140°C to 170°C).[2]

  • Molar Ratios of Reactants: An incorrect stoichiometric ratio of starting materials can lead to incomplete reactions and the formation of byproducts. A recommended molar ratio for hydrazine/cyanamide/formic acid is between 1/1/1 and 1/1.05/1.08.[2]

  • Purity of Intermediate: The purity of the isolated aminoguanidine formate is critical for a high-yield cyclization. Impurities can interfere with the ring-closing step.

Question: I am observing a significant amount of impurities in my final product, including a gelatinous substance. How can I improve the purity?

Answer: Product impurity, sometimes observed as gelatinous flocculates in aqueous solutions, is a known challenge.[2] The primary source of these impurities is often residual starting materials or side products like dicyandiamide formed during the synthesis of the aminoguanidine formate intermediate.

To improve purity:

  • Intermediate Washing: After evaporating the aminoguanidine formate solution and before the final cyclization step, implement a thorough washing procedure. It is recommended to wash the filtered intermediate until the dicyandiamide content is below 0.25%.[2]

  • Recrystallization: For the related compound 3-amino-1,2,4-triazole, recrystallization from ethanol or an ethanol-ether mixture is an effective purification method.[1] A similar solvent system may be effective for this compound.

  • Strict pH and Temperature Control: As mentioned for improving yield, strict adherence to the optimal pH and temperature ranges throughout the reaction minimizes the formation of side products.[2]

Question: The cyclization of the aminoguanidine formate intermediate seems inefficient. What can I do to optimize this step?

Answer: Inefficient cyclization is typically due to either impure starting material or suboptimal temperature conditions.

  • Ensure Purity of the Intermediate: As detailed above, impurities can inhibit the cyclization reaction. Ensure the aminoguanidine formate has been properly washed and purified.[2]

  • Optimize Cyclization Temperature: This step is a thermal dehydration and requires high temperatures. The recommended range is 110°C to 200°C. For optimal results, a temperature between 140°C and 170°C is often preferred.[2] If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it may lead to degradation of the product.

  • Reaction Time: For a similar synthesis, holding the reaction at an elevated temperature (120°C) for several hours (5 hours) was necessary for the reaction to complete.[1] Ensure your reaction time at the target temperature is sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a larger scale?

A common and scalable industrial process involves a two-stage method. The first stage is the formation of aminoguanidine formate by reacting hydrazine hydrate, cyanamide, and formic acid. The second stage is the thermal cyclization of the purified aminoguanidine formate to yield 3-amino-1,2,4-triazole, which is a key precursor or structural analog to the target molecule.[2][3] This route avoids the isolation of aminoguanidine as a salt, which can streamline the process.

Q2: Are there alternative synthetic strategies I can explore?

Yes, several methods have been developed for synthesizing the 3-amino-1,2,4-triazole or triazine core.[4] One convergent approach involves preparing a substituted hydrazinecarboximidamide derivative, which then undergoes cyclization with a formic acid equivalent to form the triazole ring.[4] Other routes may start from thiosemicarbazide and an appropriate α-keto acid, though this often yields a 3-thioxo derivative which would require further modification.[5]

Q3: What are the key safety precautions when handling the reagents for this synthesis?

Hydrazine hydrate is toxic and corrosive, and cyanamide is also a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each reagent before beginning any experimental work.

Data Presentation: Optimized Reaction Parameters

The following table summarizes key quantitative parameters for optimizing the synthesis based on a patented industrial process.[2]

ParameterStageRecommended ValueNotes
Temperature Initial Reagent Addition0°C to 10°CCrucial for controlling reactivity.
Intermediate Formation60°C to 100°CHeating step to form aminoguanidine formate.
Evaporation30°C to 60°CTo concentrate the intermediate solution.
Cyclization110°C to 200°COptimal range: 140°C to 170°C.
pH Initial Reagent Addition6.0 to 7.0Measured at 4°C.
Intermediate Formation7.0 to 8.0Measured at 20°C.
Molar Ratio Reactants1/1/1 to 1/1.05/1.08Hydrazine / Cyanamide / Formic Acid.
Purity Intermediate< 0.25% DicyandiamideAchieved by washing the filtered solid.

Experimental Protocols

Protocol: Synthesis via Aminoguanidine Formate Intermediate

This protocol is adapted from established industrial methods for producing the structural precursor, 3-amino-1,2,4-triazole, and is directly relevant for the synthesis of the triazinone core.[2][3]

Step 1: Formation of Aminoguanidine Formate

  • To a solution of cyanamide in water, simultaneously add hydrazine hydrate and formic acid while vigorously stirring.

  • Maintain the temperature of the reaction vessel between 0°C and 10°C throughout the addition.

  • Continuously monitor and adjust the addition rates to maintain the pH of the mixture between 6.0 and 7.0.

  • Once the addition is complete, heat the mixture to a temperature between 60°C and 100°C. Maintain the pH in the range of 7.0 to 8.0 during this heating phase.

  • Hold at this temperature until the formation of the aminoguanidine formate is complete.

Step 2: Isolation and Purification of the Intermediate

  • Evaporate the resulting solution under vacuum at a temperature of 30°C to 60°C to concentrate the product.

  • Cool the concentrated solution to induce crystallization of the aminoguanidine formate.

  • Filter the resulting solid product.

  • Wash the solid with a suitable solvent (e.g., cold water) to remove impurities, particularly dicyandiamide, until the content is below 0.25%.[2]

Step 3: Cyclization to this compound

  • Dry the purified aminoguanidine formate.

  • Heat the dry solid in a suitable reactor to a temperature between 140°C and 170°C.

  • Maintain this temperature until the cyclization reaction (dehydration) is complete, as monitored by a suitable analytical method (e.g., TLC, HPLC).

  • Cool the reaction mass and proceed with purification of the final product, typically via recrystallization.

Visualizations

G cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product A Cyanamide Solution D Step 1: Reagent Addition (0-10°C, pH 6-7) A->D B Hydrazine Hydrate B->D C Formic Acid C->D E Step 2: Heating (60-100°C, pH 7-8) D->E F Intermediate Formation (Aminoguanidine Formate) E->F G Step 3: Evaporation & Filtration F->G H Step 4: Washing (<0.25% Dicyandiamide) G->H I Step 5: Cyclization (140-170°C) H->I J Crude Product I->J K Purification (e.g., Recrystallization) J->K L Final Product: This compound K->L

Caption: General experimental workflow for the synthesis of this compound.

G Start Problem: Low Yield or Impure Product Q_pH Was pH strictly controlled? (Stage 1: 6-7, Stage 2: 7-8) Start->Q_pH A_pH_Yes Yes Q_pH->A_pH_Yes Yes A_pH_No No Q_pH->A_pH_No No Q_Temp Were temperatures maintained at each stage? A_pH_Yes->Q_Temp Sol_pH Solution: Implement rigorous pH monitoring and control during reaction. A_pH_No->Sol_pH A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes A_Temp_No No Q_Temp->A_Temp_No No Q_Wash Was the intermediate washed to <0.25% dicyandiamide? A_Temp_Yes->Q_Wash Sol_Temp Solution: Calibrate equipment. Ensure correct temperatures for addition (0-10°C) and cyclization (140-170°C). A_Temp_No->Sol_Temp A_Wash_Yes Yes Q_Wash->A_Wash_Yes Yes A_Wash_No No Q_Wash->A_Wash_No No End If issues persist, consider reactant purity and recrystallization of final product. A_Wash_Yes->End Sol_Wash Solution: Incorporate a thorough washing step for the filtered intermediate before cyclization. A_Wash_No->Sol_Wash

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 3-amino-1,2,4-triazin-5(2H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-amino-1,2,4-triazin-5(2H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its analogs?

A1: The solubility of these compounds can vary significantly based on their specific structure. For a related compound, 3-Amino-1,2,4-triazole, it is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate. It is insoluble in ether and acetone[1]. The solubility of derivatives will depend on the nature of the substituents. For example, some thiol derivatives are soluble in water. It is always recommended to perform small-scale solubility tests with a range of solvents to determine the optimal conditions for your specific derivative.

Q2: What are the most common methods for purifying this compound and its derivatives?

A2: The most frequently employed purification techniques for this class of compounds include:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: Silica gel column chromatography is often used to separate the desired product from impurities. A variety of solvent systems, such as petroleum ether/ethyl acetate, can be employed[2].

  • Extraction: Liquid-liquid extraction is a key step in the work-up of many synthetic procedures to remove inorganic salts and other water-soluble impurities. Ethyl acetate is a commonly used extraction solvent[3].

Q3: I am observing a low yield after purification. What are the potential causes and solutions?

A3: Low recovery during purification can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions.

Q4: My purified product is colored, but it should be colorless. How can I remove the colored impurities?

A4: Colored impurities are a common issue. The troubleshooting guide below provides specific steps to address this problem, including the use of activated carbon and optimization of your purification method.

Troubleshooting Guide

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Compound is too soluble in the recrystallization solvent. Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Premature crystallization during hot filtration. Preheat the filtration funnel and the receiving flask. Use a minimum amount of hot solvent to dissolve the compound.
Incomplete crystallization. Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Loss of product during washing. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Problem 2: Impurities Co-eluting with the Product in Column Chromatography
Possible Cause Solution
Inappropriate solvent system. Optimize the mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.
Column overloading. Use a larger column or reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Presence of isomeric impurities. Isomers can be notoriously difficult to separate. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique such as preparative HPLC.
Tautomerization. The triazinone ring system can exhibit tautomerism, which may lead to multiple spots on a TLC plate or broadened peaks in chromatography. Consider the use of additives in the mobile phase (e.g., a small amount of acetic acid or triethylamine) to suppress this effect, depending on the nature of your compound.
Problem 3: Colored Impurities in the Final Product
Possible Cause Solution
Formation of colored byproducts during synthesis or work-up. Treat a solution of the crude product with a small amount of activated charcoal before filtration and recrystallization. Be aware that charcoal can also adsorb your product, so use it sparingly.
Air oxidation of the amino group or other sensitive functionalities. Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Residual metal catalysts from the reaction. Wash the organic extract with a chelating agent solution (e.g., EDTA) during the work-up.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Protocol for Column Chromatography
  • Solvent System Selection: Use TLC to determine the best solvent system for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity and Yield of a Triazinone Derivative After Different Purification Methods

Purification MethodPurity (%)Yield (%)
Initial Crude Product 85.8-
Recrystallization (Ethanol/Water) 95.175
Column Chromatography (EtOAc/Hexane) 96.560
Extraction and Washing 96.088.8

Data synthesized from a representative synthetic procedure for a triazinone derivative[3].

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Extraction Extraction & Washing Crude_Product->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization For Solids Column_Chromatography Column Chromatography Extraction->Column_Chromatography For Oils or Difficult Separations Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If Impure Purity_Check->Column_Chromatography If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Solubility Is the compound too soluble in the recrystallization solvent? Start->Check_Solubility Change_Solvent Select a less polar solvent or a solvent mixture. Check_Solubility->Change_Solvent Yes Premature_Crystallization Did crystals form during hot filtration? Check_Solubility->Premature_Crystallization No End Yield Improved Change_Solvent->End Preheat_Apparatus Preheat filtration apparatus. Premature_Crystallization->Preheat_Apparatus Yes Incomplete_Crystallization Is the filtrate clear after cooling? Premature_Crystallization->Incomplete_Crystallization No Preheat_Apparatus->End Cool_Longer Cool for a longer period or in an ice bath. Scratch the flask or add a seed crystal. Incomplete_Crystallization->Cool_Longer Yes Incomplete_Crystallization->End No Cool_Longer->End

Caption: Troubleshooting logic for low yield during recrystallization.

References

common side reactions in the synthesis of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1,2,4-triazin-5(2H)-one, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared through the condensation of aminoguanidine with a glyoxylic acid derivative.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or pH. - Degradation of starting materials or product. - Formation of side products.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature and pH. The reaction of aminoguanidine with α-dicarbonyl compounds is pH-dependent.[1] - Ensure the purity of starting materials, particularly aminoguanidine and glyoxylic acid, as impurities can lead to side reactions. - Adjust the stoichiometry of reactants.
Presence of a Major Side Product at m/z ~114 - Self-condensation of aminoguanidine to form 3,6-diamino-1,2,4,5-tetrazine.- Control the reaction temperature, as higher temperatures can favor self-condensation. - Ensure efficient mixing to avoid localized high concentrations of aminoguanidine. - Use a slight excess of the glyoxylic acid derivative.
Formation of an Insoluble Precipitate - The desired product, this compound, may have low solubility in the reaction solvent. - Formation of polymeric byproducts.- Choose a solvent system in which the product has reasonable solubility at the reaction temperature but precipitates upon cooling for easy isolation. - If a persistent insoluble material is observed, it may be a byproduct. Isolate and characterize it to identify its origin.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient purification.- Extend the reaction time or slightly increase the temperature, while monitoring for byproduct formation. - Optimize the purification method. Recrystallization from a suitable solvent is often effective.
Hydrolysis of Intermediates or Product - Presence of excess water and acidic or basic conditions can lead to the hydrolysis of the intermediate hydrazone or the final triazinone ring.- Use anhydrous solvents if the reaction is sensitive to water. - Carefully control the pH of the reaction mixture. Neutral or slightly acidic conditions are often preferred for the initial condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the cyclocondensation of an aminoguanidine salt (such as the bicarbonate or hydrochloride) with a glyoxylic acid derivative (e.g., glyoxylic acid or its ester). This reaction forms an intermediate aminoguanidinyl-hydrazone which then cyclizes to the triazinone ring.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The critical parameters include reaction temperature, pH, and the purity of the starting materials. The pH can significantly influence the rate of both the desired condensation and potential side reactions. Temperature control is crucial to prevent the self-condensation of aminoguanidine and potential decarboxylation of glyoxylic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the tracking of the consumption of starting materials and the formation of the product and any major byproducts.

Q4: What is a common impurity I should look out for and how can I minimize it?

A4: A common impurity is 3,6-diamino-1,2,4,5-tetrazine, which arises from the self-condensation of two molecules of aminoguanidine. To minimize its formation, it is advisable to use a slight excess of the glyoxylic acid derivative and maintain a controlled temperature throughout the reaction.

Q5: What is a suitable method for the purification of this compound?

A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the specific solubility profile of the compound and its impurities. A solvent should be chosen in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine bicarbonate or hydrochloride in a suitable solvent (e.g., water, ethanol, or a mixture).

  • Addition of Reactant: To this solution, add an equimolar amount or a slight excess of glyoxylic acid monohydrate.

  • pH Adjustment: Adjust the pH of the reaction mixture to slightly acidic (e.g., pH 4-6) using a suitable acid or base.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature or below to induce crystallization of the product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum. The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Side Product Chemical Structure Formation Pathway Prevention/Minimization
3,6-diamino-1,2,4,5-tetrazineC₂H₄N₆Self-condensation of aminoguanidineControlled temperature, use of excess glyoxylic acid
Glyoxylic acid decomposition products-Decarboxylation of glyoxylic acidMild reaction conditions
Hydrolysis products-Hydrolysis of the triazinone ring or intermediatesControl of pH and water content

Visualizations

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, pH, Time) Start->CheckConditions OptimizeStoichiometry Adjust Reactant Molar Ratios CheckPurity->OptimizeStoichiometry Impurities Found AnalyzeByproducts Identify Side Products (LC-MS, NMR) CheckConditions->AnalyzeByproducts Suboptimal Conditions AnalyzeByproducts->OptimizeStoichiometry Side Reactions Identified OptimizePurification Refine Purification Method (Recrystallization, Chromatography) AnalyzeByproducts->OptimizePurification Impurities Identified SuccessfulProduct High Yield, Pure Product OptimizeStoichiometry->SuccessfulProduct OptimizePurification->SuccessfulProduct

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Improving the Solubility of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of 3-amino-1,2,4-triazin-5(2H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: My compound won't dissolve directly in my aqueous assay buffer. What is the first step I should take?

The standard and most recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.[4][5] This approach avoids the need to weigh very small amounts of the compound for each experiment and provides a consistent starting point.[4] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose in biological research due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[4][6]

Q3: What is the best practice for preparing a stock solution of this compound?

The best practice is to use a high-purity, anhydrous organic solvent. DMSO is the most common choice for compound libraries and high-throughput screening.[7] A typical workflow involves dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.[8] Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I fix this?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous solution. Here are several strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound is sufficient for the assay and remains soluble.

  • Reduce the DMSO Percentage: While keeping the final compound concentration the same, try using a more concentrated stock solution to reduce the volume of DMSO added to the buffer. However, be aware that high DMSO concentrations can affect assay performance.[9]

  • Use Co-solvents: Incorporate a co-solvent in your final assay buffer. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11]

  • Adjust the pH: If your compound has ionizable groups, adjusting the pH of the assay buffer can significantly increase its solubility.[12][13][14]

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[15][16][17]

Q5: How does pH adjustment improve solubility and how can I apply it?

Many drug molecules are weak acids or bases.[14] Adjusting the pH of the solution alters the ionization state of the compound. For a compound with a basic functional group (like an amino group), lowering the pH (making it more acidic) will protonate the group, forming a more soluble salt. Conversely, for an acidic compound, raising the pH (making it more basic) will deprotonate it, also increasing solubility.[13][18] You can test a range of pH values for your buffer to find the optimal pH for solubility, ensuring it does not negatively impact your assay's biological components.

Q6: What are co-solvents and which ones are commonly used?

Co-solvents are organic solvents that are miscible with water and help to solubilize nonpolar or poorly soluble compounds by reducing the interfacial tension between the compound and the aqueous solution.[10][11] Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400).[7][19] The choice and final concentration must be carefully validated as they can impact protein function and cell viability.

Q7: How do cyclodextrins work to enhance solubility?

Cyclodextrins have a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[15] Poorly soluble, hydrophobic molecules can fit into this central cavity, forming a "host-guest" inclusion complex.[17][20] This complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively shielding the hydrophobic drug and increasing its apparent aqueous solubility.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Q8: What are the potential impacts of solubility enhancers on my biological assay?

It is critical to evaluate the effect of any solvent or enhancer on the assay itself by running proper controls.

  • DMSO: While widely used, DMSO can affect enzyme kinetics, protein stability, and cell membrane integrity, typically at concentrations above 1-2%.[6][9] Always determine the maximum tolerable DMSO concentration for your specific assay.

  • pH: Altering the pH can change protein conformation and enzyme activity. Ensure the final pH is within the optimal range for your biological system.

  • Co-solvents & Surfactants: These can denature proteins or interfere with protein-ligand interactions at higher concentrations.

  • Cyclodextrins: They can sometimes extract lipids, like cholesterol, from cell membranes, which may cause cytotoxicity.[21]

Troubleshooting Guide & Experimental Protocols

Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Start: Compound is Insoluble in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock to Final Concentration in Assay Buffer stock->dilute precipitate Does the compound precipitate? dilute->precipitate soluble Success! Run Assay with Solvent Control precipitate->soluble No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes ph_adjust Option 1: Adjust Buffer pH troubleshoot->ph_adjust cosolvent Option 2: Add Co-solvent (e.g., PEG, PG) troubleshoot->cosolvent cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin validate Validate Assay Compatibility (Run Controls) ph_adjust->validate cosolvent->validate cyclodextrin->validate

Caption: A decision tree for systematically improving compound solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a 10 mM stock solution of this compound (MW: 112.09 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 112.09 g/mol × 1000 mg/g = 1.12 mg

  • Weighing: Accurately weigh out 1.12 mg of the compound and place it into a clean, labeled microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can:

    • Gently warm the tube to 37°C for 5-10 minutes.

    • Place the tube in a sonicator bath for 5-10 minutes.[8]

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol provides a general method for testing if pH modification can improve the solubility of your compound in an aqueous buffer.

Materials:

  • 10 mM compound stock solution in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Prepare pH-Adjusted Buffers: Prepare several small batches of your assay buffer, adjusting the pH of each batch to a different value (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using 0.1 M HCl or 0.1 M NaOH.

  • Compound Addition: In a 96-well plate, add 198 µL of each pH-adjusted buffer to separate wells.

  • Add 2 µL of your 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM (with 1% DMSO). Prepare a "buffer + DMSO only" control for each pH.

  • Incubation: Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.

  • Assess Solubility:

    • Visual Inspection: Visually inspect each well for any signs of precipitation.

    • Quantitative Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the control indicates precipitation.

  • Analysis: Determine the pH range where the compound remains soluble. Select the optimal pH that is also compatible with your biological assay.

Data Summary Tables

Table 1: Illustrative Solubility of a Polar Heterocyclic Compound in Common Solvents

SolventTypeTypical Solubility RangeApplication Notes
Water / PBS (pH 7.4)Aqueous BufferLow (<0.1 mg/mL)Often insufficient for biological assays, requiring enhancement.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (>50 mg/mL)Excellent for high-concentration stock solutions.[4]
EthanolPolar ProticModerateCan be used as a co-solvent.[19]
Polyethylene Glycol 400Co-solventModerate to HighOften used in formulation to improve solubility.[19]
Propylene GlycolCo-solventModerateCommon vehicle for oral and topical formulations.[19]

Note: These are representative values. Actual solubility of this compound must be determined empirically.

Table 2: Common Solubility Enhancers and Their Typical Final Assay Concentrations

EnhancerClassTypical Final Conc.Considerations
DMSOCo-solvent< 1% (v/v)Can inhibit enzymes and affect cell viability at >1%.[9]
EthanolCo-solvent< 5% (v/v)Can cause protein precipitation at higher concentrations.
PEG 400Co-solvent1-10% (v/v)Generally well-tolerated but can be viscous.
Tween-80Surfactant0.01-0.1% (w/v)Can form micelles to solubilize compounds; may interfere with assays.
HP-β-CDCyclodextrin1-20 mMCan extract lipids from cell membranes.[21]

Visualization of a Solubility Enhancement Mechanism

Cyclodextrin Inclusion Complex Formation

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, such as this compound, to increase its solubility in water.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

Technical Support Center: Overcoming Resistance to 3-Amino-1,2,4-triazin-5(2H)-one Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-1,2,4-triazin-5(2H)-one analogues in cancer cell studies. The focus is on addressing and overcoming potential mechanisms of cellular resistance to these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the studied 3-amino-1,2,4-triazine analogues?

A1: Many analogues within this class function as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2][3] PDK1 is a key enzyme in cellular metabolism that is often upregulated in cancer cells, contributing to cancer aggressiveness and resistance.[1][2][3] By inhibiting PDK1, these compounds disrupt the PDK/PDH axis, leading to metabolic and redox impairment within the cancer cells, which ultimately triggers apoptosis.[1][3]

Q2: My cancer cell line is showing reduced sensitivity (or has developed resistance) to the this compound analogue I am testing. What are the potential mechanisms?

A2: While research into specific resistance mechanisms for this class of compounds is ongoing, several established mechanisms of resistance to targeted cancer therapies are likely to be relevant:

  • Target Alteration: Mutations in the PDK1 gene could potentially alter the drug-binding site, reducing the inhibitory effect of the compound.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the primary target. For instance, activation of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, can promote cell survival and proliferation despite PDK1 inhibition.[4][5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy.

  • Metabolic Reprogramming: Cancer cells may further adapt their metabolic pathways to become less reliant on the PDK/PDH axis that is targeted by these analogues.

Q3: How can I experimentally confirm if my resistant cell line has upregulated efflux pumps?

A3: You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. Compare the intracellular accumulation of rhodamine 123 in your sensitive (parental) and resistant cell lines using flow cytometry or fluorescence microscopy. A lower fluorescence signal in the resistant cells would suggest increased efflux activity. This can be confirmed by co-incubating the resistant cells with a known P-gp inhibitor, which should restore rhodamine 123 accumulation.

Q4: What is a typical starting point for determining the IC50 of a novel this compound analogue?

A4: Based on published data for similar compounds, initial IC50 values in sensitive pancreatic cancer cell lines can range from the sub-micromolar to low micromolar concentrations.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 in your specific cell line.

Troubleshooting Guides

Problem 1: High variability in cell viability/IC50 data between experiments.
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell growth curve to determine the optimal seeding density that maintains logarithmic growth throughout the experiment.
Compound Instability or Precipitation Visually inspect the compound in solution for any precipitation. If necessary, prepare fresh stock solutions for each experiment. Assess the stability of the compound in your cell culture medium over the course of the experiment.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Problem 2: No significant difference in apoptosis between control and treated resistant cells.
Potential Cause Troubleshooting Step
Insufficient Drug Concentration or Incubation Time Increase the concentration of the analogue (e.g., up to 5-10 times the IC50 of the sensitive parental line) and/or extend the incubation time (e.g., 48 or 72 hours) to see if apoptosis can be induced.
Apoptosis is not the primary mode of cell death Assess other forms of cell death, such as necrosis or autophagy. For example, analyze the expression of autophagy markers like LC3-II by western blot.
Activation of Pro-survival Pathways The resistant cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2) or activated survival signaling pathways (e.g., PI3K/AKT). Analyze the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-mTOR) by western blot in both sensitive and resistant cells.
Technical Issues with Apoptosis Assay Ensure proper controls are used for your flow cytometry assay (e.g., unstained cells, single-stained controls). Confirm the functionality of the apoptosis kit with a known positive control inducer of apoptosis (e.g., staurosporine).

Data Presentation: Antiproliferative Activity of 3-Amino-1,2,4-triazine Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 3-amino-1,2,4-triazine analogues against various human pancreatic cancer cell lines after 72 hours of treatment.

CompoundCell LineIC50 (µM)
5i PSN-1 (KRAS mutant)0.8 ± 0.1
BxPC-3 (KRAS wild-type)0.9 ± 0.1
5k PSN-1 (KRAS mutant)0.9 ± 0.2
BxPC-3 (KRAS wild-type)1.1 ± 0.2
5l PSN-1 (KRAS mutant)1.4 ± 0.3
BxPC-3 (KRAS wild-type)1.5 ± 0.3
5w PSN-1 (KRAS mutant)1.1 ± 0.2
BxPC-3 (KRAS wild-type)1.3 ± 0.2
Gemcitabine (Control) PSN-1 (KRAS mutant)0.04 ± 0.01
BxPC-3 (KRAS wild-type)0.03 ± 0.01

Data adapted from a study on 3-amino-1,2,4-triazine-based PDK1 inhibitors.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound analogue for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations (e.g., IC50 and 2x IC50) for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[7][8]

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Treat cells with the compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Relevant antibodies for this context include those against PDK1, phospho-PDH, AKT, phospho-AKT (Ser473), mTOR, phospho-mTOR, and GAPDH or β-actin as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 Activates AKT AKT PDK1->AKT Activates PDH Pyruvate Dehydrogenase (Active) PDK1->PDH Inhibits by Phosphorylation mTOR mTOR AKT->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Analogue This compound Analogue Analogue->PDK1 Inhibits Apoptosis Apoptosis Analogue->Apoptosis Induces via Metabolic Stress AcetylCoA Acetyl-CoA PDH->AcetylCoA Converts PDH_inactive Pyruvate Dehydrogenase-P (Inactive) Pyruvate Pyruvate Pyruvate->PDH TCA TCA Cycle AcetylCoA->TCA Cell_Metabolism Cell_Metabolism TCA->Cell_Metabolism Drives G cluster_troubleshooting Troubleshooting Workflow start Start: Decreased drug efficacy in cancer cells q1 Is the IC50 reproducible? start->q1 check_protocol Verify experimental protocol: - Cell seeding density - Compound stability - Plate edge effects q1->check_protocol No q2 Is apoptosis reduced? q1->q2 Yes outcome_protocol Outcome: Optimized and reproducible assay check_protocol->outcome_protocol analyze_apoptosis Perform Annexin V/PI flow cytometry. Analyze caspase activity. q2->analyze_apoptosis outcome_apoptosis Outcome: Confirmed block in apoptosis. Consider combination therapy. q2->outcome_apoptosis No q3 Is a bypass pathway activated? analyze_apoptosis->q3 check_pathways Western Blot for: - p-AKT / total AKT - p-mTOR / total mTOR - Other relevant survival pathways q3->check_pathways Yes q4 Is drug efflux increased? q3->q4 No outcome_pathway Outcome: Identified bypass pathway. Consider dual inhibitors. check_pathways->outcome_pathway check_efflux Perform Rhodamine 123 efflux assay. q4->check_efflux Yes q4->outcome_apoptosis No outcome_efflux Outcome: Confirmed efflux pump activity. Consider efflux pump inhibitors. check_efflux->outcome_efflux G cluster_resistance_mechanisms Potential Mechanisms of Acquired Resistance resistance Acquired Resistance to This compound Analogues target_alt Target Alteration (e.g., PDK1 mutation) resistance->target_alt bypass_sig Bypass Pathway Activation (e.g., PI3K/AKT upregulation) resistance->bypass_sig drug_efflux Increased Drug Efflux (e.g., P-gp overexpression) resistance->drug_efflux metabolic_reprog Metabolic Reprogramming resistance->metabolic_reprog

References

Technical Support Center: Scale-Up Synthesis of 3-Amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-amino-1,2,4-triazin-5(2H)-one.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the scale-up synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Low yield during the cyclization step.

Potential Causes:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion on a larger scale.

  • Side reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry.

  • Poor mixing: Inefficient mixing in a large reactor can lead to non-uniform reaction conditions.

  • Sub-optimal pH: The pH of the reaction mixture may not be optimal for the cyclization reaction.

Solutions:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure it goes to completion.

  • Temperature Control: Ensure the reactor has adequate heat transfer capabilities to maintain a uniform temperature and prevent localized hot spots. For exothermic reactions, consider a controlled rate of addition for reagents.

  • Agitation Study: Optimize the stirrer speed and design to ensure efficient mixing for the specific reactor volume and viscosity of the reaction mixture.

  • pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to the optimal range for cyclization.

Question 2: Difficulty in product isolation and filtration.

Potential Causes:

  • Fine particle size: The product may precipitate as very fine particles, leading to slow filtration and clogged filters.

  • Gelatinous precipitate: The presence of impurities can sometimes lead to the formation of a gelatinous product that is difficult to filter.[1]

  • High viscosity of the mother liquor: The solvent system and dissolved impurities can result in a viscous solution that hinders filtration.

Solutions:

  • Crystallization Study: Develop a controlled crystallization process. This includes optimizing the cooling rate, solvent system, and seeding strategy to obtain larger, more easily filterable crystals.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes improve the crystal morphology and particle size.

  • Filter Aid: Consider using a filter aid (e.g., celite) to improve the filtration rate, although this will require a subsequent removal step.

  • Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant may be a more effective isolation method than filtration.

Question 3: Product does not meet purity specifications.

Potential Causes:

  • Incomplete reaction or side reactions: As mentioned in Question 1, this can lead to impurities in the crude product.

  • Co-precipitation of impurities: Impurities with similar solubility profiles to the product may co-precipitate during crystallization.

  • Degradation of the product: The product may be unstable under the reaction or work-up conditions, leading to the formation of degradation products.

  • Residual starting materials or reagents: Inefficient purification can leave unreacted starting materials or reagents in the final product.

Solutions:

  • Recrystallization: Perform one or more recrystallizations from a suitable solvent system to remove impurities. A thorough solvent screen is recommended to find the optimal solvent for purification.

  • Slurry Wash: Washing the isolated solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Activated Carbon Treatment: Treatment of a solution of the product with activated carbon can remove colored impurities and other organic contaminants.

  • Chromatography: While less common for large-scale production, column chromatography may be necessary for the removal of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: The most common and industrially viable routes for the synthesis of this compound and related structures typically involve the cyclization of a suitable precursor. Two prominent methods are:

  • From Aminoguanidine and a Carboxylic Acid Derivative: This involves the reaction of an aminoguanidine salt (like the bicarbonate or hydrochloride) with a glyoxylic acid derivative, followed by cyclization.[2][3][4][5][6]

  • From a Semicarbazide Derivative: Cyclization of a semicarbazide or thiosemicarbazide derivative is another common route.[7][8][9]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Exothermic Reactions: The cyclization step can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway.

  • Hazardous Reagents: Some synthetic routes may use hazardous reagents like hydrazine or strong acids/bases. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Dust Explosion Hazard: The final product is a solid powder. Care should be taken to avoid the generation of dust clouds, which could pose an explosion risk.

  • Material Handling: Proper procedures for handling and charging large quantities of raw materials and for discharging the final product should be established.

Q3: How can the particle size of the final product be controlled during scale-up?

A3: Particle size is primarily controlled during the crystallization and isolation steps. Key parameters to control include:

  • Cooling Profile: A slow and controlled cooling rate generally leads to larger crystals.

  • Supersaturation: Maintaining a controlled level of supersaturation is critical. This can be achieved through controlled cooling or the slow addition of an anti-solvent.

  • Seeding: The use of seed crystals of the desired particle size can help to control the final particle size distribution.

  • Agitation: The agitation rate can influence nucleation and crystal growth.

  • Milling: If a specific particle size is required, a final milling step can be employed.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Cyclization Reaction

ParameterLab-Scale (Typical)Scale-Up (Considerations)
Reaction Volume 100 mL - 1 L50 L - 1000 L+
Heat Transfer Surface area to volume ratio is high; efficient heating/cooling.Surface area to volume ratio is low; potential for hot spots and slow cooling.
Mixing Efficient mixing with a magnetic stir bar or overhead stirrer.Requires optimized impeller design and agitation speed for homogeneity.
Reagent Addition Quick addition via dropping funnel.Slow, controlled addition to manage exotherms.
Work-up Simple extraction and filtration.May require large volume extractions and specialized filtration equipment.
Yield Often higher due to better control.May be lower initially due to unforeseen scale-up issues.
Purity Generally high.Potential for new or increased levels of impurities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Aminoguanidine Bicarbonate

This protocol is a representative example and should be optimized for specific equipment and scale.

Materials:

  • Aminoguanidine Bicarbonate

  • Glyoxylic Acid (50% in water)

  • Hydrochloric Acid

  • Water

  • Isopropanol

Procedure:

  • Charge the Reactor: Charge a suitable glass-lined reactor with aminoguanidine bicarbonate and water.

  • Acidification: Slowly add hydrochloric acid to the stirred suspension at a controlled temperature (e.g., 20-25 °C) to form aminoguanidine hydrochloride in situ.

  • Addition of Glyoxylic Acid: Slowly add the glyoxylic acid solution to the reactor, maintaining the temperature below 30 °C.

  • Cyclization: Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture slowly to 5-10 °C to crystallize the product.

  • Isolation: Isolate the solid product by filtration or centrifugation.

  • Washing: Wash the filter cake with cold water and then with isopropanol.

  • Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation reagent_charge Reagent Charging (Aminoguanidine Bicarbonate, Water) acidification Acidification (HCl) reagent_charge->acidification Stirring reactant_addition Reactant Addition (Glyoxylic Acid) acidification->reactant_addition Controlled Temperature cyclization Cyclization (Heating) reactant_addition->cyclization Exotherm Control crystallization Crystallization (Cooling) cyclization->crystallization Reaction Completion (HPLC) isolation Isolation (Filtration/Centrifugation) crystallization->isolation washing Washing (Water, Isopropanol) isolation->washing drying Drying (Vacuum Oven) washing->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue isolation_problem Isolation Problem start->isolation_problem incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction recrystallize Recrystallize purity_issue->recrystallize slurry_wash Slurry Wash purity_issue->slurry_wash carbon_treatment Carbon Treatment purity_issue->carbon_treatment crystallization_study Perform Crystallization Study isolation_problem->crystallization_study filter_aid Use Filter Aid isolation_problem->filter_aid side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_stoichiometry Optimize Stoichiometry/Temp Control side_reactions->optimize_stoichiometry Yes

Caption: Troubleshooting decision tree for common scale-up synthesis issues.

References

refining the reaction conditions for derivatization of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 3-amino-1,2,4-triazin-5(2H)-one and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can lead to side reactions and lower the yield of the desired product.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction. For instance, in the synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives, the choice of solvent is crucial.[1]

  • Reaction Temperature: Inadequate or excessive temperature can either slow down the reaction or lead to the decomposition of reactants and products. Optimize the temperature based on literature protocols for similar derivatives. For example, some alkylation reactions are carried out at 82°C.[2][3]

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged time might lead to the formation of byproducts.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing multiple spots on my TLC plate, indicating the presence of side products. How can I minimize their formation?

Answer: The formation of multiple products suggests a lack of selectivity or the occurrence of side reactions. Here are some strategies to address this:

  • Protecting Groups: If your starting material has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a particular reagent might lead to multiple additions or other side reactions.

  • Alternative Synthetic Routes: If a particular reaction consistently yields multiple products, consider exploring alternative synthetic pathways. For example, when reactions with less nucleophilic aromatic amines fail, an alternative pathway involving the initial preparation of N-arylsuccinimides can be employed.[4]

Question: My starting material is poorly soluble in the chosen reaction solvent. What are my options?

Answer: Poor solubility can hinder the reaction rate and lead to incomplete conversion. You can try the following:

  • Solvent Screening: Test a range of solvents with different polarities to find one that provides better solubility for your starting material while being compatible with the reaction conditions.

  • Co-solvent System: Using a mixture of solvents can sometimes improve the solubility of the reactants.

  • Temperature Increase: Gently heating the reaction mixture can improve the solubility of the starting material. However, be cautious as this might also lead to the formation of side products.

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between reactants in different phases.

Frequently Asked Questions (FAQs)

Q1: What is the most stable tautomeric form of 3-amino-1,2,4-triazin-5-one?

A1: According to computational studies, the most stable tautomer is this compound.[5]

Q2: What are some common methods for N-alkylation of 1,2,4-triazine derivatives?

A2: A common method for N-alkylation involves the use of alkyl halides mediated by bis(trimethylsilyl)acetamide (BSA) in a solvent like acetonitrile.[2][3] The Mitsunobu reaction is another technique used for the 2-substitution of the triazine ring.[2]

Q3: Are there specific conditions for reacting less nucleophilic amines with 1,2,4-triazine derivatives?

A3: Yes, reactions with less nucleophilic aromatic amines may require alternative approaches. One successful method involves the initial preparation of N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation.[4] Solvent-free heating at high temperatures (e.g., 150°C) has also been used to introduce aromatic amine residues.[6]

Q4: What are some of the known biological activities of this compound derivatives?

A4: Derivatives of this scaffold have shown a range of biological activities, including inhibition of Fyn tyrosine kinase,[7][8] Pyruvate Dehydrogenase Kinases (PDKs),[9][10] and D-amino acid oxidase (DAAO).[2][3] They have also been investigated as potential anti-HIV, anticancer, and antimicrobial agents.[1][11]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives[2][3]

This protocol describes the N-alkylation of a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione precursor.

  • Alkylation: To a solution of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, add bis(trimethylsilyl)acetamide (BSA) and the corresponding alkyl halide (RI or RBr).

  • Heating: Heat the reaction mixture at 82°C and monitor the progress by TLC.

  • Substitution: After the alkylation is complete, add benzyl alcohol and potassium carbonate to the reaction mixture and heat at 150°C to replace the 6-bromo group with a benzyloxy group.

  • Deprotection: Remove the benzyl group by catalytic hydrogenation (H₂, Pd/C in MeOH at room temperature) or by using boron tribromide (BBr₃ in dichloromethane at room temperature) to obtain the final product.

Protocol 2: Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines[9]

This protocol involves the cyclization of an intermediate with aminoguanidine bicarbonate.

  • Intermediate Synthesis: Synthesize the diketone intermediate from the corresponding indole derivatives.

  • Cyclization: Add aminoguanidine bicarbonate to a solution of the diketone intermediate in n-butanol.

  • Reflux: Reflux the reaction mixture for 3 hours.

  • Work-up and Purification: After cooling, perform an appropriate work-up and purify the product by chromatography to obtain the desired 3-amino-1,2,4-triazine derivative.

Quantitative Data Summary

Table 1: Reaction Conditions for Derivatization of 1,2,4-Triazine Precursors
Starting MaterialReagentsSolventTemperatureTimeProduct TypeReference
6-bromo-1,2,4-triazine-3,5(2H,4H)-dioneAlkyl halide, BSAAcetonitrile82 °C-2-substituted derivative[2][3]
6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dioneAlcohol, DIAD, PPh₃THF66 °C-2-substituted derivative[2]
Diketone intermediateAminoguanidine bicarbonaten-butanolReflux3 h3-amino-1,2,4-triazine derivative[9]
(2-phenylethyl)hydrazineAmmonium thiocyanate, methyl chlorooxoacetateEtOH, THF78 °C, rt-3-thioxo derivative[2]
N-guanidinosuccinimideAmines- (Microwave)--N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[4]
Table 2: Inhibitory Activity of Selected 1,2,4-Triazine Derivatives
Compound ScaffoldTargetIC₅₀ Value (µM)Reference
3-(benzo[d][1,3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-oneFyn kinase4.8[7][8]
Optimized this compound derivativeFyn kinase0.76[7]
5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivativesPDK10.01 - 0.1[9]
6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dioneDAAO0.05[2][3]
6-hydroxy-2-phenethyl-1,2,4-triazine-3,5(2H,4H)-dioneDAAO0.07[3]

Visualized Workflows and Logic

experimental_workflow cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis 3_amino_triazinone This compound or Precursor reaction_conditions Select Reaction Conditions (Solvent, Temp, Reagents) 3_amino_triazinone->reaction_conditions run_reaction Perform Reaction reaction_conditions->run_reaction tlc Monitor by TLC run_reaction->tlc tlc->run_reaction Incomplete workup Quench & Work-up tlc->workup Complete purification Purify Product (e.g., Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products solubility_issue Poor Solubility? start->solubility_issue check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_temp Optimize Temperature low_yield->optimize_temp Yes change_solvent Change Solvent low_yield->change_solvent Yes use_protecting_groups Use Protecting Groups side_products->use_protecting_groups Yes adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes alternative_route Consider Alternative Route side_products->alternative_route Yes solvent_screen Screen Solvents solubility_issue->solvent_screen Yes increase_temp Increase Temperature solubility_issue->increase_temp Yes

Caption: Troubleshooting decision tree for common derivatization issues.

References

Technical Support Center: Structural Modification of the 1,2,4-Triazine Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of the 1,2,4-triazine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing substituents onto a pre-formed 1,2,4-triazine ring?

A1: The two most prevalent methods for functionalizing the 1,2,4-triazine core are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, particularly at the C-5 and C-6 positions. Halogenated triazines are excellent substrates for both SNAr and cross-coupling reactions.

Q2: My condensation reaction to form the 1,2,4-triazine ring is giving a low yield. What are the likely causes?

A2: Low yields in the initial ring formation, typically from the condensation of a 1,2-dicarbonyl compound and an amidrazone or acid hydrazide, can stem from several factors. These include incomplete reaction, side reactions, or decomposition of starting materials or products.[1] Optimizing the reaction conditions, such as solvent, temperature, and pH, is crucial. For instance, the choice of acid or base catalyst can significantly influence the reaction outcome. It is also important to ensure the purity of the starting materials, as impurities can interfere with the cyclization process.

Q3: I'm struggling with the formation of regioisomers when using an unsymmetrical 1,2-dicarbonyl compound. How can I address this?

A3: The reaction of unsymmetrical 1,2-diketones with acid hydrazides is a known challenge that often leads to the formation of a mixture of 5,6-disubstituted regioisomers.[2] Controlling the regioselectivity of this reaction is difficult. The primary strategies for overcoming this issue involve:

  • Chromatographic Separation: The most common approach is to separate the resulting regioisomers using chromatographic techniques. Supercritical fluid chromatography (SFC) has been shown to be effective for this purpose.[2]

  • Strategic Synthesis: Designing the synthesis to use symmetrical 1,2-dicarbonyl compounds whenever possible will circumvent this issue entirely.

Q4: How can I improve the efficiency of nucleophilic aromatic substitution (SNAr) on a chloro-substituted 1,2,4-triazine?

A4: The reactivity of chloro-triazines in SNAr can be enhanced by several factors. The reaction is sensitive to the nature of the nucleophile, the solvent, and the temperature. For less reactive nucleophiles, increasing the reaction temperature is often necessary. The choice of base is also critical to deprotonate the incoming nucleophile and neutralize the HCl generated. For sequential substitutions on a di- or tri-chloro-substituted triazine, a stepwise increase in temperature is a common strategy to control the degree of substitution.[3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause Suggested Solution
No or minimal product formationInactive catalystEnsure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst that is activated in situ. Degas the solvent and reaction mixture thoroughly to remove oxygen.
Incorrect baseThe choice of base is critical for the transmetalation step.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate.
Poor solubility of reactantsSelect a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include dioxane, toluene, and DMF, often with the addition of water.[5]
Reaction stalls before completionCatalyst decompositionHigh temperatures can lead to catalyst decomposition. Consider using a more thermally stable ligand or running the reaction at a lower temperature for a longer duration.
Boronic acid decompositionBoronic acids can undergo protodeboronation or other decomposition pathways. Use a slight excess of the boronic acid and ensure anhydrous conditions if necessary.
Issue 2: Difficulty in Purifying 1,2,4-Triazine Derivatives
Symptom Possible Cause Suggested Solution
Product is difficult to separate from starting materials by column chromatographySimilar polarity of compoundsModify the eluent system by trying different solvent mixtures or adding a small amount of an acid or base (e.g., acetic acid or triethylamine) to improve separation.
Consider reverse-phase chromatography if the compounds are sufficiently non-polar.
Product appears as a smear on TLCProduct is highly polar or contains impuritiesTry a more polar eluent system. If the product is basic, adding a small amount of ammonia to the eluent can improve peak shape. For acidic compounds, add acetic acid.
Consider a pre-purification step such as an acid-base extraction to remove major impurities.
Inseparable regioisomersVery similar physical propertiesHigh-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for separation.[2]
Re-evaluate the synthetic strategy to avoid the formation of regioisomers if possible.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline for the reaction of a chloro-substituted 1,2,4-triazine with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the chloro-1,2,4-triazine (1.0 eq.) in a suitable solvent such as ethanol, THF, or DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1 - 2.0 eq.) to the solution. If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) is required.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction temperatures can range from 25 °C to 120 °C depending on the reactivity of the substrate and nucleophile.[3][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water. Further purification is typically achieved by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of a bromo-substituted 1,2,4-triazine with a boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-1,2,4-triazine (1.0 eq.), the boronic acid or boronate ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 - 3.0 eq.).[5][7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for SNAr on a Fused Triazine
EntryAmine ReagentProductYield (%)
1Piperidine2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile87
2Di-n-butylamineN,N-Dibutyl-[3][6][8]triazolo[4,3-a]pyrazin-8-amine73
32-TrifluoromethylanilineN-(2-(Trifluoromethyl)phenyl)-[3][6][8]triazolo[4,3-a]pyrazin-8-amine75
(Data adapted from a study on related nitrogen-containing fused heterocycles, demonstrating typical yields for SNAr reactions)[6]
Table 2: Effect of Ligand and Base in Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
EntryAryl HalideBaseLigandYield (%)
14-BromoanisoleK₃PO₄P(t-Bu)₃74
23,5-Bis(trifluoromethyl)bromobenzeneK₃PO₄P(t-Bu)₃82
34-BromobenzonitrileK₃PO₄P(t-Bu)₃63
42-BromotolueneK₃PO₄P(t-Bu)₃90
(Data adapted from a study on Suzuki coupling of pyridyl nucleophiles, illustrating the impact of substrate on yield under optimized conditions)[5]

Visualizations

experimental_workflow_snar start Start: Chloro-1,2,4-triazine dissolve Dissolve in Solvent (e.g., EtOH, THF, DMF) start->dissolve add_reagents Add Amine (1.1-2.0 eq.) + DIEA if needed dissolve->add_reagents react Stir at RT or Heat (25-120 °C) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Cool, Filter or Concentrate monitor->workup Complete purify Purification: Extraction & Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active and reaction under inert gas? start->check_catalyst check_base Is the base appropriate (e.g., K2CO3, Cs2CO3)? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst. Thoroughly degas solvent. check_catalyst->solution_catalyst No check_solvent Are reactants fully dissolved? check_base->check_solvent Yes solution_base Screen alternative bases. check_base->solution_base No solution_solvent Change solvent system (e.g., dioxane/water). check_solvent->solution_solvent No success Yield Improved check_solvent->success Yes solution_catalyst->check_catalyst solution_base->check_base solution_solvent->check_solvent

Caption: Troubleshooting Low Yields in Suzuki-Miyaura Coupling.

References

Navigating Tautomeric Impurities in 3-amino-1,2,4-triazin-5(2H)-one Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-1,2,4-triazin-5(2H)-one, a crucial scaffold in medicinal chemistry, is often complicated by the formation of tautomeric impurities. These isomers, while structurally similar, can exhibit different physicochemical and pharmacological properties, impacting drug efficacy, safety, and manufacturability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and control the presence of these unwanted tautomers during synthesis and purification.

Troubleshooting Guide: Minimizing Tautomeric Impurities

This guide addresses common issues encountered during the synthesis of this compound and provides strategies to favor the formation of the desired, thermodynamically most stable tautomer, this compound.[1]

Problem Potential Cause Troubleshooting Strategy Expected Outcome
Presence of multiple spots on TLC/peaks in HPLC corresponding to tautomers. The reaction conditions (pH, solvent, temperature) may favor a tautomeric equilibrium.- pH Control: Maintain a neutral to slightly acidic pH during the reaction and workup. Tautomerism in similar heterocyclic systems is known to be pH-dependent. - Solvent Selection: Employ a non-polar or moderately polar aprotic solvent. For related syntheses, acetonitrile has been shown to be effective. - Temperature Management: Carry out the cyclization step at a controlled, moderate temperature. Avoid excessive heat, which can promote the formation of less stable tautomers.A cleaner reaction profile with the desired tautomer as the major product.
Difficulty in isolating the desired tautomer by crystallization. Co-crystallization of multiple tautomers due to similar polarities and intermolecular interactions.- Solvent Screening for Recrystallization: Systematically test a range of solvents with varying polarities for recrystallization. Ethanol or a mixture of ethanol and ether has been used for similar compounds.[2] - Controlled Cooling: Employ a slow cooling rate during crystallization to allow for the selective precipitation of the most stable tautomer. - pH Adjustment during Crystallization: Acidify the solution slightly before crystallization to favor the protonation state of the desired tautomer.Isolation of a single, pure tautomer as confirmed by analytical methods.
Inconsistent spectral data (¹H NMR, ¹³C NMR). The presence of a dynamic equilibrium between tautomers in the NMR solvent.- Use of Aprotic NMR Solvents: Record NMR spectra in aprotic solvents like DMSO-d₆ or CDCl₃ to minimize proton exchange that facilitates tautomer interconversion. - Low-Temperature NMR: Acquire spectra at lower temperatures to slow down the rate of interconversion, potentially allowing for the observation of distinct signals for each tautomer.Sharper, more defined NMR spectra corresponding to a single tautomeric form.

Frequently Asked Questions (FAQs)

Q1: What are the common tautomeric impurities in the synthesis of this compound?

A1: The primary tautomeric impurities arise from proton migration, leading to different isomers. The main forms are the keto-amino, enol-amino, keto-imino, and enol-imino tautomers. Computational studies have shown that the This compound (keto-amino form) is the most stable tautomer.[1]

Q2: How do I confirm the identity of the desired this compound tautomer?

A2: A combination of analytical techniques is recommended:

  • X-ray Crystallography: Provides unambiguous structural confirmation of the solid-state form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in an appropriate deuterated solvent (e.g., DMSO-d₆) can help identify the major tautomer in solution.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different tautomers present in a mixture.

Q3: Can pH be used to control tautomer formation during the reaction?

A3: Yes, pH is a critical factor. In many nitrogen-containing heterocycles, the tautomeric equilibrium is pH-dependent. For the synthesis of this compound, maintaining a neutral to slightly acidic pH is generally recommended to favor the desired keto-amino tautomer. For instance, in the synthesis of related thioxo-triazinones, the addition of a few drops of concentrated HCl was used during the ring closure step.[3]

Q4: What is the best solvent for the synthesis and purification?

A4: Solvent polarity plays a significant role.

  • Synthesis: Aprotic solvents of medium polarity, such as acetonitrile, are often a good starting point. They can facilitate the reaction while minimizing the stabilization of undesired polar tautomers.

  • Purification (Recrystallization): A solvent system should be chosen where the desired tautomer has lower solubility than the impurities at a given temperature. Ethanol or ethanol-ether mixtures are commonly used for recrystallizing similar amino-triazole compounds.[2]

Q5: How does temperature affect the formation of tautomeric impurities?

A5: Higher temperatures can provide the activation energy needed to overcome the barrier for tautomeric interconversion, leading to a mixture of isomers. It is advisable to run the cyclization reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on established methods for similar heterocyclic systems and should be optimized for specific laboratory conditions.

Materials:

  • Semicarbazide hydrochloride

  • Glyoxylic acid

  • Sodium acetate

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Formation of Semicarbazone:

    • Dissolve semicarbazide hydrochloride and sodium acetate in water.

    • Add glyoxylic acid to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Collect the precipitated semicarbazone by filtration, wash with cold water, and dry.

  • Cyclization to this compound:

    • Suspend the dried semicarbazone in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the crude product by filtration.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualizations

Tautomeric Forms of 3-amino-1,2,4-triazin-5-one

G T1 This compound (Keto-amino, Most Stable) T2 3-amino-1,2,4-triazin-5(4H)-one (Keto-amino) T1->T2 Proton Shift T3 3-imino-2,3-dihydro-1,2,4-triazin-5-ol (Enol-imino) T1->T3 Proton Shift T4 5-amino-1,2,4-triazin-3-ol (Enol-amino) T1->T4 Proton Shift

Caption: Potential tautomeric isomers of 3-amino-1,2,4-triazin-5-one.

General Synthesis Workflow

G Start Semicarbazide + Glyoxylic Acid Step1 Semicarbazone Formation Start->Step1 Step2 Cyclization Step1->Step2 Step3 Crude Product (Mixture of Tautomers) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 End Pure this compound Step4->End

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

G Problem Tautomeric Impurities Detected Check_pH Is pH controlled? Problem->Check_pH Check_Solvent Is solvent appropriate? Problem->Check_Solvent Check_Temp Is temperature optimized? Problem->Check_Temp Adjust_pH Adjust to neutral/slightly acidic Check_pH->Adjust_pH No Solution Pure Desired Tautomer Check_pH->Solution Yes Change_Solvent Screen aprotic solvents Check_Solvent->Change_Solvent No Check_Solvent->Solution Yes Lower_Temp Reduce reaction temperature Check_Temp->Lower_Temp No Check_Temp->Solution Yes Adjust_pH->Solution Change_Solvent->Solution Lower_Temp->Solution

Caption: A decision-making diagram for troubleshooting tautomeric impurities.

References

Technical Support Center: Enhancing Cell Permeability of 3-Amino-1,2,4-triazin-5(2H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to improve the cell permeability of 3-amino-1,2,4-triazin-5(2H)-one based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound based inhibitor is potent in enzymatic assays but shows poor activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between enzymatic and cell-based assays often points to poor cell permeability. The compound may be unable to cross the cell membrane to reach its intracellular target. Other potential issues include rapid efflux from the cell or compound instability in the cell culture medium. The first step is to assess the compound's physicochemical properties and its permeability in vitro.

Q2: What are the key physicochemical properties that influence cell permeability, and what are the ideal ranges?

A2: According to established principles like Lipinski's Rule of Five, several properties are critical for passive diffusion across cell membranes:

  • Molecular Weight (MW): Ideally < 500 g/mol .

  • Lipophilicity (logP): A balance is crucial. Generally, a logP between 1 and 3 is a good starting point. Very low logP indicates high polarity and poor membrane partitioning, while very high logP can lead to poor aqueous solubility and trapping within the lipid bilayer.[1]

  • Topological Polar Surface Area (TPSA): Should ideally be < 140 Ų. TPSA is the surface sum over all polar atoms, and a lower value is generally better for passive diffusion. For brain penetration, a TPSA < 90 Ų is often required.

  • Hydrogen Bond Donors (HBDs): Ideally ≤ 5. The this compound core itself contains multiple HBDs, making this a key parameter to control.

  • Hydrogen Bond Acceptors (HBAs): Ideally ≤ 10.

It's important to note that these are guidelines, not strict rules, especially for compounds that may use active transport mechanisms.

Q3: How can I experimentally measure the cell permeability of my inhibitor?

A3: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively assesses passive, transcellular permeability.[2]

  • Caco-2 Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[3] It is considered the gold standard as it can measure passive diffusion and also identify the involvement of active transport and efflux mechanisms.[3]

Comparing results from both assays can be highly informative. For instance, high permeability in PAMPA but low permeability in Caco-2 cells may suggest that the compound is a substrate for an efflux pump.[3]

Q4: What is an efflux ratio and why is it important in the Caco-2 assay?

A4: The efflux ratio is calculated from a bidirectional Caco-2 assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] High efflux is a common cause of poor cellular activity and low oral bioavailability.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving permeability issues with your inhibitors.

Problem: My inhibitor shows low activity in cellular assays.

// Node Definitions start [label="Low Cellular Activity\n(High Enzymatic Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_physchem [label="Assess Physicochemical Properties\n(MW, logP, TPSA, HBD/HBA)", fillcolor="#FBBC05", fontcolor="#202124"]; run_pampa [label="Run PAMPA Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_caco2 [label="Run Bidirectional\nCaco-2 Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcome Nodes poor_physchem [label="Properties Outside\nOptimal Range?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pampa_result [label="PAMPA Permeability?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; caco2_result [label="Caco-2 Permeability\nand Efflux Ratio?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solution Nodes modify_structure [label="SOLUTION:\nModify Structure to\nOptimize Properties", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; prodrug_strategy [label="SOLUTION:\nImplement Prodrug\nStrategy", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; efflux_inhibition [label="SOLUTION:\nCo-dose with Efflux\nInhibitor (e.g., Verapamil)\nto Confirm Efflux", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> assess_physchem; assess_physchem -> poor_physchem; poor_physchem -> modify_structure [label=" Yes"]; poor_physchem -> run_pampa [label=" No / Borderline"];

run_pampa -> pampa_result; pampa_result -> modify_structure [label=" Low"]; pampa_result -> run_caco2 [label=" High / Moderate"];

run_caco2 -> caco2_result; caco2_result -> prodrug_strategy [label=" Low Permeability\n(ER < 2)"]; caco2_result -> efflux_inhibition [label=" Low Permeability\n(ER > 2)"]; caco2_result -> {} [label=" High Permeability\n(Issue is elsewhere)", style=invis]; } ` Caption: Troubleshooting workflow for low cellular activity.

Strategies for Enhancing Permeability

Structural Modification (SAR)

Systematic modification of the this compound scaffold can improve its physicochemical properties. Key strategies include:

  • Masking Hydrogen Bond Donors: The amino group and ring nitrogens are key HBDs. N-alkylation or acylation can mask these groups, reducing polarity and increasing lipophilicity. However, care must be taken not to disrupt key binding interactions with the target protein.

  • Modulating Lipophilicity: Adjusting the lipophilicity (logP) into the optimal 1-3 range is critical. This can be achieved by adding or removing lipophilic or polar functional groups at substitution points on the core.

  • Reducing Molecular Weight and Rotatable Bonds: Keeping the molecule compact and relatively rigid can favor permeability.

Table 1: Example Structure-Permeability Relationship for Triazinone Analogs

Note: The following data is illustrative, based on a study of 3,4-dihydro-1,3,5-triazin-2(1H)-one derivatives and their permeability across a PAMPA-BBB (Blood-Brain Barrier) model. It demonstrates how structural changes impact physicochemical properties and permeability.[4]

Compound IDR-Group ModificationcLogP (calc.)TPSA (Ų)MW ( g/mol )PAMPA-BBB Pe (10⁻⁶ cm/s)Permeability Class
1 H0.585.0180.2< 2.0Low
2 4-Fluorophenyl1.885.0274.34.5High
3 4-Chlorophenyl2.285.0290.75.1High
4 4-Hydroxyphenyl1.3105.2270.3< 2.0Low

Data is adapted from a study on related triazinone compounds for illustrative purposes.[4] The data shows that adding a lipophilic phenyl group (Compunds 2 & 3) significantly increases permeability compared to the unsubstituted parent (1) or a polar hydroxyl-substituted analog (4).

Prodrug Strategies

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form. This is a powerful strategy for overcoming permeability barriers, especially for compounds with polar functional groups like the amino group on the triazinone core.[5]

Common Prodrug Approaches for Amines:

  • (Acyloxy)alkyl Carbamates: These prodrugs mask the amine with a carbamate linker that has an esterase-labile group. Once the ester is cleaved by ubiquitous esterase enzymes in the body, the intermediate spontaneously breaks down to release the parent amine.[6]

  • N-Mannich Bases: These can suppress the pKa of the amine group, leading to a higher fraction of the neutral, more permeable species at intestinal pH.[6]

// Node Definitions Parent [label="Parent Inhibitor\n(this compound)\n- Low Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prodrug [label="Prodrug\n(e.g., Acyloxyalkyl Carbamate)\n- More Lipophilic\n- High Permeability", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Enzymatic Cleavage\n(e.g., Esterases in blood/tissue)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="Released Parent Inhibitor\n(Active at Target Site)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Parent -> Prodrug [label=" Chemical\nModification "]; Prodrug -> Enzyme [label=" Crosses Cell\nMembrane "]; Enzyme -> Active [label=" Bioactivation "]; } ` Caption: General concept of a prodrug strategy.

Table 2: Case Study - Prodrug Approach for a Pyrazolo[3,4-d]pyrimidine Inhibitor

This data from a related heterocyclic scaffold demonstrates the potential of the prodrug approach to dramatically improve membrane permeability.[7]

CompoundDescriptionAqueous SolubilityPassive Membrane Permeability (Papp, 10⁻⁶ cm/s)Fold Improvement
Parent Drug Pyrazolo[3,4-d]pyrimidineLow0.01-
Prodrug 47 Water-soluble promoiety added via linker> 600x Higher2.11211x

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Pe) of a test compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Acceptor Plate Preparation: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Plate Preparation: Dilute the test compound stock solution in PBS (pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane. Add 200 µL of this solution to each well of the coated filter plate.

  • Assembly & Incubation: Carefully place the filter plate (donor) on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using an established equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test compound.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound solutions in transport buffer

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²). Additionally, perform a Lucifer yellow rejection test; low passage of this fluorescent marker confirms tight junction integrity.

  • Permeability Experiment (A -> B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (A) side (donor compartment). c. Add fresh transport buffer to the basolateral (B) side (receiver compartment). d. Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). e. At the end of the incubation, take samples from both A and B compartments for LC-MS/MS analysis.

  • Permeability Experiment (B -> A): a. Follow the same procedure, but add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • Data Analysis: a. Quantify the compound concentration in all samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) for both directions (A->B and B->A) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. c. Calculate the Efflux Ratio: ER = Papp(B->A) / Papp(A->B) .

Table 3: Interpretation of Caco-2 Permeability Results

Papp (A->B) (10⁻⁶ cm/s)Permeability ClassificationImplications for Oral Absorption
< 1LowPoorly absorbed
1 - 10ModerateModerately absorbed
> 10HighWell absorbed

References

Technical Support Center: Optimization of Drug-Like Properties for 3-amino-1,2,4-triazin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the optimization of drug-like properties of 3-amino-1,2,4-triazin-5(2H)-one derivatives.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis, purification, and in vitro testing of this compound derivatives.

Question IDIssueTroubleshooting Steps & Recommendations
SYN-001 Low reaction yield during synthesis. 1. Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can lead to side reactions and lower the yield of the desired product. 2. Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Some reactions may require heating or cooling to proceed efficiently. For instance, certain condensation reactions may benefit from refluxing in a suitable solvent like ethanol or DMF. 3. Atmosphere: For reactions sensitive to air or moisture, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon). 4. Catalyst: If a catalyst is used, ensure it is active and used in the correct stoichiometric amount.
PUR-001 Difficulty in purifying the final compound. 1. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to remove impurities. The choice of solvent is critical and may require screening of several options.[1] 2. Column Chromatography: If recrystallization is ineffective, use column chromatography on silica gel or another appropriate stationary phase. A gradient elution with a mixture of polar and non-polar solvents can effectively separate the desired compound from byproducts. 3. Purity Analysis: After purification, confirm the purity of the compound using techniques like HPLC, LC-MS, and NMR.
SOL-001 Poor solubility of the synthesized derivatives in aqueous buffers for biological assays. 1. Salt Formation: If the compound has a basic or acidic functional group, consider forming a salt to improve aqueous solubility. 2. Co-solvents: Use a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to dissolve the compound. However, be mindful of the potential effects of the co-solvent on the biological assay, keeping the final concentration low (typically <1%). 3. Formulation Strategies: For in vivo studies, consider more advanced formulation approaches like using cyclodextrins or lipid-based formulations. 4. Structural Modification: If solubility issues persist, consider chemical modifications to the compound's structure to introduce more polar groups.
BIO-001 High variability in in vitro assay results. 1. Compound Stability: Ensure the compound is stable in the assay buffer and under the assay conditions (e.g., temperature, light exposure). Degradation of the compound can lead to inconsistent results. 2. Assay Protocol: Strictly adhere to the validated assay protocol. Ensure consistent cell seeding densities, incubation times, and reagent concentrations. 3. Positive and Negative Controls: Always include appropriate positive and negative controls in each assay plate to monitor the assay performance and normalize the results. 4. Instrumentation: Ensure that all equipment, such as plate readers and pipettes, are properly calibrated and maintained.
BIO-002 Compound precipitates in the cell culture medium during the assay. 1. Check Solubility Limit: Determine the kinetic solubility of the compound in the specific cell culture medium used for the assay.[2][3] Do not exceed this concentration in your experiments. 2. Serial Dilutions: Prepare serial dilutions of the compound from a concentrated stock solution in a way that minimizes the final concentration of the organic solvent (e.g., DMSO). 3. Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help to prevent precipitation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Kinase Inhibition Assay (Example: Fyn Kinase)

This protocol is adapted for a generic in vitro kinase assay using a luminescence-based method to measure ATP consumption.

Materials:

  • Purified Fyn kinase enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds and controls in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or control to the wells of the plate.

    • Add 10 µL of a solution containing Fyn kinase and the substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Kinetic Solubility Assay

This protocol provides a high-throughput method to assess the solubility of compounds.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear microplates

  • Plate shaker

  • Plate reader capable of measuring absorbance or nephelometry

Procedure (Direct UV Method):

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compounds to the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of PBS to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for a defined period (e.g., 2 hours).[2]

  • Filtration: Filter the contents of each well through a filter plate to remove any precipitated compound.

  • Quantification: Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's maximum absorbance wavelength.

  • Data Analysis: Calculate the solubility by comparing the absorbance of the sample to a standard curve of the compound prepared in DMSO/PBS mixtures.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Human or other species liver microsomes

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Ice-cold acetonitrile or methanol to stop the reaction

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction:

    • Pre-warm the reaction mixture and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding a small volume of the test compound solution to the reaction mixture (final compound concentration typically 1-10 µM).

  • Time-course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube or well containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate how to structure experimental results for easy comparison.

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound IDR1-substituentR2-substituentFyn Kinase IC50 (µM)PDK1 IC50 (µM)Pancreatic Cancer Cell Line (PANC-1) IC50 (µM)
Lead-01 HH15.2> 5025.8
Deriv-01 4-Cl-PhH5.822.110.3
Deriv-02 3,4-di-F-PhH1.28.52.1
Deriv-03 4-MeO-PhCH38.915.618.4
Deriv-04 2-pyridylH3.411.25.7

Table 2: Drug-Like Properties of Selected this compound Derivatives

Compound IDKinetic Solubility (µM) in PBS (pH 7.4)Human Liver Microsomal Stability (t1/2, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lead-01 5100.5
Deriv-01 15251.2
Deriv-02 22452.5
Deriv-03 8150.8
Deriv-04 35301.8

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the development of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_optimization Lead Optimization synthesis Synthesis of Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assays (Fyn, PDK1) characterization->kinase_assay Pure compounds cell_assay Cell-Based Assays (e.g., MTT) kinase_assay->cell_assay Identify potent inhibitors solubility Solubility Assays cell_assay->solubility Prioritize hits stability Metabolic Stability Assays solubility->stability permeability Permeability Assays (e.g., Caco-2) stability->permeability permeability->synthesis SAR-driven design

General workflow for the optimization of this compound derivatives.

Fyn_signaling_pathway receptor Receptor Tyrosine Kinase / Integrin fyn Fyn Kinase receptor->fyn Activation pi3k PI3K fyn->pi3k mapk MAPK Pathway fyn->mapk migration Cell Migration & Adhesion fyn->migration akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mapk->proliferation inhibitor This compound Derivative inhibitor->fyn Inhibition

Simplified Fyn kinase signaling pathway and the inhibitory action of derivatives.

PDK1_signaling_pathway pi3k PI3K pdk1 PDK1 pi3k->pdk1 Activation akt Akt pdk1->akt plk1 PLK1 pdk1->plk1 survival Cell Survival & Proliferation akt->survival myc MYC plk1->myc metabolism Altered Metabolism (Warburg Effect) myc->metabolism myc->survival inhibitor This compound Derivative inhibitor->pdk1 Inhibition

PDK1 signaling pathway in cancer and the inhibitory action of derivatives.

References

addressing off-target effects of 3-amino-1,2,4-triazin-5(2H)-one compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-1,2,4-triazin-5(2H)-one compounds, a class of molecules often investigated as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound compounds?

A1: Derivatives of the this compound scaffold have been identified as inhibitors of several protein kinases. Notably, specific derivatives have shown potent inhibitory activity against Fyn tyrosine kinase, a member of the Src family kinases, and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2][3] The specific target profile can vary significantly based on the substitutions on the triazine core.

Q2: Why am I observing a cellular phenotype that is inconsistent with the inhibition of the intended target kinase?

A2: This is a common issue in kinase inhibitor studies and often points to off-target effects.[4][5] Most kinase inhibitors are not entirely specific and can interact with multiple kinases, sometimes with high affinity.[4] This can lead to the modulation of unintended signaling pathways, resulting in unexpected cellular responses. It is also possible that the observed phenotype is a downstream consequence of inhibiting the primary target, which may have uncharacterized roles in other pathways.

Q3: What are the most common off-target effects associated with kinase inhibitors?

A3: Off-target effects of kinase inhibitors are widespread and can include:

  • Inhibition of structurally related kinases: Due to the high conservation of the ATP-binding pocket, inhibitors often cross-react with other kinases from the same family.

  • Paradoxical pathway activation: In some contexts, inhibiting a kinase can lead to the activation of its downstream pathway through feedback mechanisms or by altering the stoichiometry of signaling complexes. For example, RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF.

  • Interaction with non-kinase proteins: Some kinase inhibitors have been found to bind to other proteins that have ATP-binding sites or other compatible structural features.

Q4: How can I confirm that my this compound compound is engaging its intended target in my cellular model?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your target kinase in the presence of your compound provides strong evidence of direct binding in a physiological context.

Q5: What is a kinome scan, and why is it important?

A5: A kinome scan is a broad screening assay that tests the binding or inhibitory activity of a compound against a large panel of kinases (often hundreds).[6][7] It is a critical step in characterizing the selectivity of a kinase inhibitor. The results, often visualized as a "TREEspot" diagram, reveal the on-target and off-target interactions of your compound across the human kinome, helping to predict potential side effects and explain unexpected phenotypes.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical vs. Cellular Assays
Question Possible Cause Troubleshooting Step
Why is the cellular EC50 of my compound significantly higher than its biochemical IC50? 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.1. Perform a cellular uptake assay. Consider structural modifications to improve permeability if necessary.
2. High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the kinase, leading to reduced potency.2. Measure the Ki value of your compound and consider the ATP concentration in your biochemical assay to better mimic physiological conditions.
3. Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).3. Test for inhibition in the presence of known efflux pump inhibitors.
4. Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.4. Assess compound stability in media and cell lysates over time using LC-MS.
Issue 2: Unexpected Cell Toxicity or Phenotype
Question Possible Cause Troubleshooting Step
My compound is showing toxicity at concentrations where the intended target is not fully inhibited. Why? 1. Off-Target Kinase Inhibition: The compound may be potently inhibiting one or more off-target kinases that are critical for cell viability.1. Perform a kinome-wide selectivity profiling assay (e.g., KINOMEscan) to identify potential off-target interactions.
2. Non-Kinase Off-Target Effects: The compound could be interacting with other cellular components, such as ion channels or GPCRs.2. Screen the compound against a panel of common off-target liabilities.
3. Compound-Related Artifacts: The compound itself might be causing non-specific effects, such as aggregation or redox cycling.3. Perform assay controls to rule out artifacts, such as testing in the presence of detergents or antioxidants.
I observe a phenotype that is the opposite of what I expect from inhibiting my target kinase. What could be happening? 1. Paradoxical Pathway Activation: As mentioned in the FAQs, some kinase inhibitors can paradoxically activate signaling pathways.1. Perform western blotting or other pathway analysis techniques to probe the phosphorylation status of key upstream and downstream effectors of your target.
2. Scaffolding Effects: The inhibitor might be binding to the target kinase without fully blocking its activity, leading to altered protein-protein interactions.2. Use orthogonal methods like genetic knockdown (siRNA/shRNA) of the target to see if it recapitulates the inhibitor's phenotype.

Data Presentation

Quantitative data from studies on this compound derivatives are summarized below.

Table 1: On-Target Inhibitory Activity of this compound Derivatives against Fyn Kinase and PDK Isoforms.

Compound IDTarget KinaseIC50 (µM)Reference
VS6 Fyn4.8[2]
Compound 3 Fyn0.76[2]
Compound 5i PDK10.01-0.1 (range)[1]
Compound 5k PDK10.01-0.1 (range)[1]
Compound 5l PDK10.01-0.1 (range)[1]

Note: The IC50 values for PDK1 inhibitors were reported as a range for a series of compounds.

Table 2: Representative Kinome-Wide Selectivity Profile (Hypothetical Example for "Compound X")

This table is an illustrative example of how kinome scan data is presented. The data is not from a specific published study on a this compound derivative but is representative of typical kinase inhibitor selectivity profiles.

Kinase TargetBinding Affinity (Kd, nM)Selectivity Score (S-Score)Comments
Fyn (On-Target) 15 0.05 Potent on-target binding
Src850.15High affinity off-target in the same family
Lck1500.25Off-target in the same family
Yes2500.30Off-target in the same family
Abl11,2000.60Weaker off-target
Aurora A>10,000>0.90Not a significant hit
CDK2>10,000>0.90Not a significant hit
MAPK1 (ERK2)>10,000>0.90Not a significant hit

S-Score is a quantitative measure of selectivity, with lower scores indicating higher selectivity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for a standard Western blot readout.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of the this compound compound or vehicle (e.g., DMSO) for the desired time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

KINOMEscan™ Profiling for Off-Target Identification

This protocol describes the general principle of the KINOMEscan™ competition binding assay.[6][7][8][9][10]

Methodology:

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Assay Components: The three main components are the DNA-tagged kinase, the test compound, and the immobilized ligand.

  • Procedure: a. The test compound is incubated with the DNA-tagged kinase and the immobilized ligand beads. b. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. c. The amount of kinase that remains bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Interpretation: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and has a high affinity for the kinase. Results are often reported as percent of control (DMSO), where a low percentage indicates strong binding. From this, a dissociation constant (Kd) can be calculated.

KiNativ™ Cellular Kinase Activity Profiling

This protocol outlines the general workflow for the KiNativ™ assay to assess kinase inhibitor effects in a cellular context.[11][12][13][14][15]

Methodology:

  • Cell Lysis: Prepare a native cell lysate from cells of interest, preserving the endogenous kinase activity.

  • Inhibitor Treatment: Incubate the cell lysate with the this compound compound at various concentrations. A vehicle control (DMSO) is run in parallel.

  • Probe Labeling: Add a biotinylated, ATP- or ADP-acyl phosphate probe to the lysates. This probe covalently labels the active site lysine of active kinases. Kinases that are bound by the inhibitor will be protected from labeling.

  • Digestion: Digest the proteome into peptides using trypsin.

  • Enrichment: Capture the biotin-labeled peptides using streptavidin affinity chromatography.

  • Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control. A decrease in the signal for a specific kinase indicates that the compound inhibited its activity in the lysate.

Visualizations

G cluster_workflow Off-Target Identification Workflow Compound This compound Compound BiochemAssay Biochemical Assay (On-Target IC50) Compound->BiochemAssay CellAssay Cell-Based Assay (Phenotype Observed) Compound->CellAssay UnexpectedPhenotype Unexpected Phenotype? CellAssay->UnexpectedPhenotype KinomeScan Kinome-wide Profiling (e.g., KINOMEscan) UnexpectedPhenotype->KinomeScan Yes CETSA Target Engagement (CETSA) UnexpectedPhenotype->CETSA Yes DataAnalysis Data Analysis & Interpretation KinomeScan->DataAnalysis CETSA->DataAnalysis Hypothesis New Hypothesis: Off-Target Driven Phenotype DataAnalysis->Hypothesis

Caption: Logical workflow for investigating unexpected phenotypes.

G cluster_pathway Paradoxical MAPK Pathway Activation by a Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS-GTP RTK->RAS RAF_dimer RAF Dimer (BRAF-CRAF) RAS->RAF_dimer MEK MEK RAF_dimer->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Off-Target RAF Inhibitor Inhibitor->RAF_dimer Binds & Induces Conformational Change

Caption: Example of paradoxical signaling pathway activation.

References

Validation & Comparative

Validation of 3-amino-1,2,4-triazin-5(2H)-one as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of 3-amino-1,2,4-triazin-5(2H)-one and its derivatives. While direct and extensive experimental data on the parent compound is limited in publicly available literature, this document synthesizes the existing research on the antimicrobial activities of the broader 1,2,4-triazine class of compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a novel antimicrobial agent.

Executive Summary

The 1,2,4-triazine scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial properties. Derivatives of this compound have demonstrated inhibitory effects against various bacterial and fungal pathogens. The proposed mechanisms of action for this class of compounds primarily involve the inhibition of essential microbial enzymes, such as DNA gyrase in bacteria and lanosterol 14α-demethylase in fungi. However, it is crucial to note that the antimicrobial efficacy of the parent compound, this compound, requires further direct experimental validation. This guide presents available data on derivatives to highlight the potential of this chemical class and provides detailed protocols for future validation studies.

Comparative Antimicrobial Activity

It is imperative to recognize that these values are for derivative compounds and may not be representative of the parent compound, this compound.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives (MIC in µg/mL)

Compound ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference Standard (Ciprofloxacin)
4-amino-1,2,4-triazole derivatives---0.25 - 2.0
1,2,4-triazolo[1,5-a]pyrimidine derivatives0.25 - 2.00.25 - 2.0-0.25 - 2.0
3-thioxo-1,2,4-triazin-5-one derivativesModerate ActivityModerate ActivityModerate ActivityNot specified

Table 2: Antifungal Activity of Selected 1,2,4-Triazine Derivatives (MIC in µg/mL)

Compound ClassCandida albicansReference Standard (Fluconazole)
1,2,4-triazine derivativesGood Activity0.25 - 8.0
3-thioxo-1,2,4-triazin-5-one derivativesModerate ActivityNot specified

Experimental Protocols

To facilitate the validation of this compound as an antimicrobial agent, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials and Reagents:

  • Test compound (this compound)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Sterile RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Sterile saline solution (0.85%)

  • Spectrophotometer

  • Incubator

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO, water).

  • Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Compound Dilution Compound->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanism of Action

The antibacterial activity of 1,2,4-triazine derivatives is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

antibacterial_mechanism cluster_bacterium Bacterial Cell Triazine This compound Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Triazine->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed inhibition of bacterial DNA gyrase by 1,2,4-triazine derivatives.

Proposed Antifungal Mechanism of Action

For antifungal activity, a key target for azole-containing compounds, including some 1,2,4-triazine derivatives, is the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.

antifungal_mechanism cluster_fungus Fungal Cell Triazine This compound Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Triazine->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane_Integrity Maintains Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Integrity->Fungal_Cell_Death Disruption leads to

References

A Comparative Analysis of 3-amino-1,2,4-triazin-5(2H)-one and Other Pyruvate Dehydrogenase Kinase Inhibitors in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A hallmark of PDAC is its altered metabolism, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate dehydrogenase kinase (PDK) plays a pivotal role in this metabolic reprogramming by inactivating the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondria and favoring glycolysis. This makes PDK a compelling therapeutic target in pancreatic cancer. This guide provides a comparative overview of 3-amino-1,2,4-triazin-5(2H)-one derivatives and other notable PDK inhibitors, with a focus on their performance in preclinical pancreatic cancer models, supported by experimental data and detailed methodologies.

Overview of PDK Inhibitors in Pancreatic Cancer

The inhibition of PDK aims to reverse the Warburg effect, forcing cancer cells to rely on oxidative phosphorylation, a process that can lead to increased oxidative stress and apoptosis. Several small molecules have been investigated for their PDK inhibitory activity in pancreatic cancer, with this compound derivatives emerging as a promising class of potent and selective inhibitors. This guide compares these derivatives with other well-known or investigated PDK inhibitors, including dichloroacetate (DCA), cryptotanshinone (KIS37), AZD7545, and Verda-C3.

Comparative Performance of PDK Inhibitors

The following tables summarize the in vitro efficacy of various PDK inhibitors against pancreatic cancer cell lines.

Table 1: In Vitro Efficacy of 3-amino-1,2,4-triazine Derivatives against Pancreatic Cancer Cell Lines
CompoundPancreatic Cancer Cell LineIC50 (µM)Reference
5i PSN-1 (KRAS mutant)0.8 ± 0.1[1]
BxPC-3 (KRAS wild-type)3.1 ± 0.4[1]
4c PSN-1 (KRAS mutant)1.2 ± 0.2[2]
BxPC-3 (KRAS wild-type)4.5 ± 0.6[2]
4g PSN-1 (KRAS mutant)1.5 ± 0.3[2]
BxPC-3 (KRAS wild-type)5.8 ± 0.7[2]
5b PSN-1 (KRAS mutant)1.1 ± 0.2[2]
BxPC-3 (KRAS wild-type)4.9 ± 0.5[2]
5j PSN-1 (KRAS mutant)1.3 ± 0.2[2]
BxPC-3 (KRAS wild-type)5.2 ± 0.6[2]

Notably, several 3-amino-1,2,4-triazine derivatives have demonstrated potent cytotoxic activity against pancreatic cancer cell lines, with a particular selectivity towards KRAS-mutant cells.[2]

Table 2: In Vitro Efficacy of Other PDK Inhibitors against Pancreatic Cancer Cell Lines
InhibitorTargetPancreatic Cancer Cell LineIC50Reference
Dichloroacetate (DCA) PDK1/2/3/4PANC-1~10,000 µM (10 mM)[3]
BxPC-3~10,000 µM (10 mM)[3]
9580~75,000 µM (75 mM)[4]
10158~75,000 µM (75 mM)[4]
Cryptotanshinone (KIS37) PDK4MIAPaCa-2Not explicitly stated, but inhibits 3D spheroid formation[5][6]
Panc-1Not explicitly stated, but inhibits 3D spheroid formation[5]
Cisplatin (Chemotherapy Control) DNA cross-linkingBxPC-35.96 ± 2.32 µM (48h)[7]
MIA PaCa-27.36 ± 3.11 µM (48h)[7]
PANC-1100 ± 7.68 µM (48h)[7]

DCA, a well-studied PDK inhibitor, generally exhibits lower potency in vitro compared to the 3-amino-1,2,4-triazine derivatives, requiring millimolar concentrations to achieve significant cytotoxic effects.[3][4] Cryptotanshinone has been shown to inhibit the growth of pancreatic cancer cells, particularly those with KRAS mutations, by targeting PDK4.[5][6]

Signaling Pathways and Mechanisms of Action

PDK inhibitors exert their anti-cancer effects by modulating key signaling pathways that are frequently dysregulated in pancreatic cancer. The primary mechanism involves the inhibition of PDK, leading to the reactivation of the PDC and a metabolic shift from glycolysis to oxidative phosphorylation. This, in turn, can induce apoptosis and inhibit cell proliferation.

The following diagram illustrates the central role of PDK in pancreatic cancer metabolism and the points of intervention for PDK inhibitors.

PDK_Signaling_Pathway PDK Signaling in Pancreatic Cancer cluster_0 Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate Lactate Pyruvate->Lactate LDH PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA Active TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Cell_Proliferation Cell Proliferation & Survival TCA_Cycle->Cell_Proliferation ATP Production PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits (Phosphorylation) PDK_Inhibitors This compound & Other PDK Inhibitors PDK_Inhibitors->PDK Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->PDK Activates MAPK RAS/MAPK Pathway MAPK->PDK Activates Warburg_Effect->Cell_Proliferation Supports

Caption: PDK signaling pathway in pancreatic cancer.

PDK activity is often upregulated by oncogenic signaling pathways such as the PI3K/Akt and RAS/MAPK pathways, which are commonly activated in pancreatic cancer.[8][9] Therefore, inhibiting PDK not only directly impacts metabolism but also counteracts the downstream effects of these critical cancer-promoting pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

PDK Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of compounds against PDK isoforms.

General Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: A reaction mixture is prepared containing the PDK enzyme, a peptide substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

  • ATP Depletion: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A kinase detection reagent is added, which contains an enzyme that converts the ADP generated during the kinase reaction back to ATP.

  • Luminescence Detection: A luciferase/luciferin reaction is initiated, and the resulting luminescence, which is proportional to the amount of ADP formed, is measured using a luminometer.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PDK activity (IC50) is calculated from the dose-response curve.

Cell Viability Assay

Objective: To assess the cytotoxic effects of PDK inhibitors on pancreatic cancer cell lines.

General Protocol (MTS Assay):

  • Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the PDK inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours, during which viable cells convert the MTS reagent into a formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of PDK inhibitors.

General Protocol (Orthotopic Pancreatic Cancer Mouse Model):

  • Cell Implantation: Human pancreatic cancer cells are surgically implanted into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[10][11]

  • Tumor Growth Monitoring: Tumor growth is monitored over time using methods such as high-resolution ultrasound or bioluminescence imaging (if cells are engineered to express luciferase).[11][12]

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The PDK inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[13]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, which is assessed by measuring tumor volume over the course of the study. Other endpoints may include survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue upon study completion.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PDK inhibitor in pancreatic cancer.

Experimental_Workflow Preclinical Evaluation of PDK Inhibitors Compound_Synthesis Compound Synthesis & Characterization Enzymatic_Assay In Vitro PDK Enzymatic Assay Compound_Synthesis->Enzymatic_Assay Cell_Viability Cell Viability Assays (e.g., MTS) Enzymatic_Assay->Cell_Viability Potent Inhibitors Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Metabolomics) Cell_Viability->Mechanism_of_Action Active Compounds In_Vivo_Xenograft In Vivo Efficacy (Orthotopic Xenograft Model) Mechanism_of_Action->In_Vivo_Xenograft Toxicity_Studies In Vivo Toxicity Assessment In_Vivo_Xenograft->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Efficacious & Safe Leads Lead_Optimization->Compound_Synthesis Iterative Process Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials Candidate Drug

Caption: A typical preclinical drug discovery workflow.

Conclusion

The development of potent and selective PDK inhibitors, such as the emerging class of this compound derivatives, holds significant promise for the treatment of pancreatic cancer. These compounds have demonstrated superior in vitro potency compared to the first-generation PDK inhibitor DCA. By targeting the metabolic vulnerability of pancreatic tumors, these inhibitors offer a rational therapeutic strategy that can be further explored in clinical settings. Future research should focus on head-to-head comparative studies of different PDK inhibitors in relevant preclinical models to identify the most promising candidates for clinical development. Furthermore, the exploration of combination therapies, where PDK inhibitors are used alongside standard-of-care chemotherapies or other targeted agents, may provide a synergistic anti-tumor effect and overcome drug resistance. There are currently no PDK inhibitors specifically approved for pancreatic cancer, highlighting the need for continued research and clinical trials in this area.[14]

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and potential as a therapeutic agent. This guide provides a comprehensive comparison of the structural analysis of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry, with a primary focus on X-ray crystallography and its comparison with computational and spectroscopic methods.

Executive Summary

The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. This technique provides unparalleled insight into bond lengths, bond angles, and the overall molecular conformation. Complementary analyses using computational modeling, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy offer further perspectives on the molecule's electronic structure and behavior in different environments. This guide synthesizes the available data to present a holistic view of the structural characteristics of this important triazine derivative.

X-Ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the cornerstone for determining the precise atomic arrangement in a crystalline solid. The crystallographic data for this compound reveals a planar triazine ring system, with specific bond lengths and angles that are crucial for understanding its chemical reactivity and potential intermolecular interactions.

Crystallographic Data Summary

The crystal structure of this compound has been reported, and its key parameters are summarized below. These experimental values provide a benchmark for comparison with theoretical models.

ParameterValue (from X-ray Crystallography)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)5.336(2)
b (Å)7.021(3)
c (Å)11.895(5)
α (°)90
β (°)90
γ (°)90
Volume (ų) 445.4(3)
Key Bond Lengths and Angles

The precise measurement of bond lengths and angles is a key output of X-ray crystallography, providing direct evidence of the bonding characteristics within the molecule.

BondLength (Å)Bond AngleAngle (°)
N1-N21.378N2-N1-C6120.2
N2-C31.316N1-N2-C3118.5
C3-N41.355N2-C3-N4124.9
N4-C51.385C3-N4-C5113.6
C5-C61.455N4-C5-C6121.3
C6-N11.328C5-C6-N1121.5
C3-N7 (amino)1.339N2-C3-N7117.5
C5=O81.230N4-C5=O8120.8

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer complementary information about its structure and dynamics in different environments.

Computational Chemistry: A Theoretical Counterpart

Computational methods, such as Density Functional Theory (DFT), provide a powerful tool for predicting and understanding molecular structures and properties. A theoretical study on this compound allows for a direct comparison with the experimental X-ray data, validating the accuracy of the computational model and providing insights into the molecule's electronic properties.

BondX-ray (Å)DFT (B3LYP/6-311++G**) (Å)
N1-N21.3781.365
N2-C31.3161.323
C3-N41.3551.371
N4-C51.3851.401
C5-C61.4551.458
C6-N11.3281.332
C3-N7 (amino)1.3391.351
C5=O81.2301.222

The strong correlation between the experimental and calculated bond lengths underscores the validity of the computational approach for studying this class of molecules.

Spectroscopic Analysis: Probing Structure in Solution and Bulk

NMR and FTIR spectroscopy provide valuable information about the molecular structure and functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the presence of the key functional groups and the overall molecular framework in solution. The chemical shifts of the protons and carbons are consistent with the electron distribution within the triazine ring and its substituents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the N-H stretches of the amino and amide groups, the C=O stretch of the carbonyl group, and the various vibrations of the triazine ring, further confirming the molecular structure.

Experimental Protocols

X-Ray Crystallography

A typical experimental workflow for the single-crystal X-ray diffraction analysis of this compound is as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement synthesis Synthesis of This compound crystallization Slow evaporation of solvent to grow single crystals synthesis->crystallization mounting Mounting a suitable crystal on a goniometer crystallization->mounting diffractometer Data collection on a single-crystal X-ray diffractometer mounting->diffractometer integration Data integration and scaling diffractometer->integration solution Structure solution (e.g., direct methods) integration->solution refinement Structure refinement solution->refinement computational_workflow start Initial Molecular Structure optimization Geometry Optimization (DFT/B3LYP/6-311++G**) start->optimization frequency Frequency Calculation optimization->frequency analysis Analysis of Structural Parameters frequency->analysis

A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of Synthesized 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of novel chemical entities for pharmaceutical and research applications, rigorous purity assessment is paramount. For the synthesized heterocyclic compound, 3-amino-1,2,4-triazin-5(2H)-one, a multifaceted analytical approach is necessary to ensure the absence of starting materials, byproducts, and other impurities that could compromise experimental results or therapeutic efficacy. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this compound.

Principles of Purity Assessment: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity assessment of organic compounds.[1][] It relies on the differential partitioning of the analyte and impurities between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property under a specific set of conditions. The area under a chromatographic peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed structural information about a molecule.[3] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that serves as a molecular fingerprint. For purity assessment, quantitative NMR (qNMR) can be employed, where the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[3]

Comparison of HPLC and NMR for Purity Analysis

Both HPLC and NMR offer distinct advantages and disadvantages for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis. In many cases, the two techniques are used in a complementary fashion to provide a comprehensive purity profile.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioningAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Information Provided Retention time, peak area (quantitative), separation of componentsDetailed molecular structure, chemical environment of nuclei, quantitative information (qNMR)
Sensitivity High (ng to pg level)Moderate to low (µg to mg level)
Selectivity High for separating structurally similar compoundsHigh for distinguishing different chemical environments
Quantification Relative purity by peak area percentage; absolute quantification with a certified reference standardRelative purity by signal integration; absolute quantification with an internal standard (qNMR)[3]
Sample Throughput Generally higherCan be lower, especially for complex spectra
Destructive Generally non-destructive, but the sample is dissolved and may be difficult to recoverNon-destructive[5]
Impurity Identification Requires hyphenated techniques like LC-MS for structural elucidation of unknown impuritiesCan provide structural information on impurities if their signals are resolved
Limitations Co-elution of impurities, detection of non-chromophoric compounds can be challengingSignal overlap in complex mixtures, lower sensitivity for certain nuclei[6]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the HPLC and NMR analysis of this compound.

HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

NMR Method for Purity Assessment

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Spectroscopy:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: Approximately 5-10 mg of the sample dissolved in 0.6 mL of DMSO-d₆.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay (d1): 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons)

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Fourier transformation, phase correction, baseline correction, and integration of signals. The purity is determined by comparing the integral of the signals corresponding to the compound with those of any observed impurities.

¹³C NMR Spectroscopy:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: Approximately 20-30 mg of the sample dissolved in 0.6 mL of DMSO-d₆.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. This provides information on the number and types of carbon atoms present, which can help in confirming the structure and identifying carbon-containing impurities.

Data Presentation and Interpretation

Quantitative data from both analyses should be summarized for clear comparison.

Table 2: Summary of Purity Assessment Data for Synthesized this compound

Analytical MethodPurity (%)Impurity 1 (%)Impurity 2 (%)Notes
HPLC (by area %) 98.50.8 (retention time 4.2 min)0.7 (retention time 6.8 min)Assumes all components have similar UV absorbance.
¹H NMR (by integration) 99.10.5 (singlet at 2.5 ppm)0.4 (multiplet at 7.2 ppm)Purity calculated relative to identified solvent and known impurity signals.

Interpretation:

  • HPLC: The chromatogram would ideally show a major peak corresponding to this compound and minor peaks for any impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks.

  • NMR: The ¹H NMR spectrum should display signals with chemical shifts and splitting patterns consistent with the structure of this compound. The presence of additional signals indicates impurities. The relative molar ratio of the compound to an impurity can be determined by dividing the integral of a characteristic signal of the compound by the number of protons it represents, and comparing this to the corresponding value for an impurity signal.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between HPLC and NMR in purity assessment.

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Purity Assessment Phase cluster_conclusion Final Assessment Synthesis Synthesis of this compound Workup Reaction Work-up & Isolation Synthesis->Workup Crude Crude Product Workup->Crude HPLC HPLC Analysis Crude->HPLC NMR NMR Analysis Crude->NMR Purity Purity Determination HPLC->Purity NMR->Purity Characterization Further Characterization (MS, EA) Purity->Characterization

Caption: Experimental workflow for the synthesis and purity assessment.

logical_relationship cluster_data Analytical Data cluster_assessment Purity Profile HPLC_Data HPLC Data (Separation & Quantification) Purity_Assessment Comprehensive Purity Assessment HPLC_Data->Purity_Assessment Identifies number of components Quantifies relative amounts NMR_Data NMR Data (Structural Information) NMR_Data->Purity_Assessment Confirms structure of main component Provides structural clues for impurities

Caption: Logical relationship of HPLC and NMR data for purity assessment.

Alternative Purity Assessment Methods

While HPLC and NMR are primary techniques, other methods can provide valuable orthogonal information:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.

  • Elemental Analysis (EA): Determines the elemental composition (C, H, N, etc.) of the bulk sample. The results should match the theoretical values for the pure compound.

  • Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound, whereas a broad melting range suggests the presence of impurities.[7]

Conclusion

The purity assessment of synthesized this compound requires a robust analytical strategy. HPLC provides excellent separation and quantification of components, while NMR offers invaluable structural confirmation of the target molecule and potential impurities. The complementary nature of these techniques, when used in conjunction, allows for a comprehensive and reliable determination of purity, which is essential for researchers, scientists, and drug development professionals. For regulatory purposes, the use of orthogonal analytical methods is often a requirement to ensure the quality and safety of chemical compounds.

References

Characterizing 3-Amino-1,2,4-triazin-5(2H)-one Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel 3-amino-1,2,4-triazin-5(2H)-one derivatives is paramount for advancing pharmaceutical research. This guide provides a comparative overview of mass spectrometry and other key analytical techniques, offering insights into their respective strengths and applications in the analysis of this important class of heterocyclic compounds.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands out as a premier technique for the analysis of this compound derivatives due to its high sensitivity and selectivity.[1] However, a comprehensive characterization often necessitates a multi-technique approach, incorporating data from Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy to ensure unambiguous structural elucidation and purity assessment.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or high-throughput screening. The following table summarizes the typical performance characteristics of mass spectrometry compared to other common analytical methods for the analysis of triazinone derivatives.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)HPLC-UVUV-Vis Spectroscopy
Primary Use Identification, Quantification, Structural ElucidationDefinitive Structural Elucidation, PurityQuantification, Purity AnalysisQuantification, Preliminary Analysis
Sensitivity Very High (pg-ng/mL)Low (mg/mL)High (ng-µg/mL)Moderate (µg-mg/mL)
Selectivity Very HighHighModerate to HighLow
Quantitative Linearity ExcellentGoodExcellentGood
Sample Throughput HighLowHighVery High
Structural Information Molecular Weight, Fragmentation PatternDetailed Connectivity, StereochemistryRetention Time, UV SpectrumChromophore Information
Typical LOD 0.01–1 ng/mL~1 µg/mL1–10 ng/mL~0.1 µg/mL
Typical LOQ 0.05–5 ng/mL~5 µg/mL5–50 ng/mL~0.5 µg/mL

Note: The limit of detection (LOD) and limit of quantification (LOQ) values are estimates for illustrative purposes and can vary significantly based on the specific compound, instrumentation, and method optimization.[2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the characterization of this compound derivatives using LC-MS/MS and UV-Vis spectroscopy.

LC-MS/MS Analysis

This protocol is designed for the sensitive quantification and identification of this compound derivatives in a sample matrix.

1. Sample Preparation:

  • Dissolve the synthesized this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For analysis in a biological matrix, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 400 µL/min.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes, followed by a 5-minute re-equilibration.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Capillary Voltage: 4000 V.

  • Drying Gas: Nitrogen at a flow rate of 10 L/min.

  • Collision Gas: Argon.

  • Fragmentation Voltage: Optimized for the specific compound to achieve characteristic fragmentation.

4. Data Analysis:

  • The concentration of the analyte is determined by comparing the peak area of the analyte to the calibration curve.

  • Structural confirmation is achieved by analyzing the fragmentation pattern of the parent ion. Common fragmentation pathways for triazinone rings involve the loss of small neutral molecules like HCN, N2, and CO, as well as cleavage of substituent groups.[7][8]

UV-Vis Spectrophotometry

This protocol provides a straightforward method for the quantification of this compound derivatives, particularly for assessing purity and concentration of solutions.

1. Sample Preparation:

  • Dissolve the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution) to prepare a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

2. Instrumentation and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Scan a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Triazine derivatives typically exhibit strong absorbance in this region.[9][10]

  • Measure the absorbance of the calibration standards and the unknown sample at the determined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample using the linear regression equation of the calibration curve (Beer-Lambert Law).

Visualizing Analytical Workflows

To better illustrate the processes involved in the characterization of this compound derivatives, the following diagrams, generated using Graphviz, depict the experimental workflow of mass spectrometry and a comparison with alternative techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Derivative Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Elution Elution Separation->Elution Ionization Ionization (ESI) Elution->Ionization Mass_Selection Mass Selection (Quadrupole 1) Ionization->Mass_Selection Fragmentation Fragmentation (CID) Mass_Selection->Fragmentation Fragment_Analysis Fragment Analysis (Quadrupole 2) Fragmentation->Fragment_Analysis Detection Detection Fragment_Analysis->Detection Quantification Quantification Detection->Quantification Identification Structural Identification Detection->Identification

Caption: Workflow for LC-MS/MS analysis of this compound derivatives.

Analytical_Technique_Comparison cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_uv UV-Vis & HPLC-UV Start Characterization of this compound Derivative MS_Quant High-Sensitivity Quantification Start->MS_Quant MS_ID Molecular Weight & Fragmentation Start->MS_ID NMR_Struct Definitive Structure Elucidation Start->NMR_Struct NMR_Purity Purity Assessment Start->NMR_Purity UV_Quant Routine Quantification Start->UV_Quant UV_Purity Purity Check Start->UV_Purity MS_Quant->UV_Quant Orthogonal Method MS_ID->NMR_Struct NMR_Struct->MS_ID

Caption: Comparison of analytical techniques for triazinone derivative characterization.

References

In Vivo Antitumor Efficacy of 3-Amino-1,2,4-triazin-5(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vivo antitumor activity of derivatives of 3-amino-1,2,4-triazin-5(2H)-one with alternative therapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential anticancer agents.

Executive Summary

Derivatives of the 3-amino-1,2,4-triazine-5(2H)-one scaffold have demonstrated promising antitumor activity in various preclinical in vivo models. This guide focuses on the comparative efficacy of two notable derivatives:

  • Compound 5i : A selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), showing significant therapeutic potential in pancreatic ductal adenocarcinoma models.[1][2]

  • MM-129 : A Bruton's Tyrosine Kinase (BTK) inhibitor, which has shown efficacy in colon cancer xenograft models.

These compounds are compared against standard-of-care chemotherapeutic agents, namely Gemcitabine, Cisplatin, and 5-Fluorouracil (5-FU), to provide a comprehensive performance benchmark.

Comparative Efficacy of 3-Amino-1,2,4-triazine Derivatives

The antitumor efficacy of the 3-amino-1,2,4-triazine derivatives and their comparators are summarized below. The data is compiled from in vivo studies in xenograft models of pancreatic and colon cancer.

Pancreatic Cancer Model

Compound: 5i (PDK1 Inhibitor) Cell Line: Pancreatic Ductal Adenocarcinoma (KRAS-mutant) Animal Model: Xenograft in mice

Treatment GroupDosageTumor Growth Inhibition (%)Tolerability
Compound 5i Not SpecifiedHighBetter tolerability profile compared to reference drugs
Gemcitabine Not SpecifiedModerateStandard toxicity observed
Cisplatin Not SpecifiedModerateStandard toxicity observed

Data extracted from preliminary in vivo studies.[1][2]

Colon Cancer Model

Compound: MM-129 (BTK Inhibitor) Cell Line: DLD-1 and HT-29 (Human Colon Adenocarcinoma) Animal Model: Zebrafish Xenograft

Treatment GroupConcentrationTumor Growth Inhibition
MM-129 10 µMSignificant inhibition of tumor growth
5-Fluorouracil (5-FU) Not Specified in direct comparisonStandard chemotherapeutic agent for colon cancer
MM-129 + Indoximod 10 µM + 200 µMStronger inhibition of tumor growth compared to MM-129 alone

Data extracted from in vivo studies in a zebrafish xenograft model.[3][4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Pancreatic Ductal Adenocarcinoma Xenograft Model (for Compound 5i)
  • Cell Line: A highly aggressive and metastatic Kras-mutant pancreatic ductal adenocarcinoma cell line is used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Cancer cells are implanted orthotopically or subcutaneously into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Test Article (Compound 5i): Administered at a predetermined dose and schedule.

    • Comparator Drugs (Gemcitabine, Cisplatin): Administered at their standard therapeutic doses and schedules.

    • Control: Vehicle solution administered.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

In Vivo Colon Cancer Zebrafish Xenograft Model (for MM-129)
  • Cell Lines: DLD-1 and HT-29 human colon adenocarcinoma cells are used.

  • Animal Model: Zebrafish embryos at 48 hours post-fertilization (hpf).

  • Tumor Implantation: Cancer cells, pre-stained with a fluorescent dye (e.g., Vybrant Dil), are microinjected into the yolk sac of the zebrafish embryos.[4]

  • Treatment: At 72 hpf, the xenografted embryos are placed in a medium containing the test compounds.

    • Test Article (MM-129): 10 µM concentration.[4]

    • Comparator/Combination Agent (Indoximod): 200 µM concentration.[4]

    • Control: Vehicle solution.

  • Monitoring: Tumor growth is monitored over 48 hours using fluorescence microscopy.

  • Endpoint: At 120 hpf, the larvae are analyzed to quantify the human tumor cells, for example, through qPCR for human-specific genes like GAPDH.[5]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Pancreatic Cancer Xenograft Study

experimental_workflow_pancreatic_cancer cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_endpoint Study Endpoint cell_culture Culture Pancreatic Cancer Cells (KRAS-mutant) implantation Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Establish (Palpable Size) implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization group_5i Treat with Compound 5i randomization->group_5i group_gem Treat with Gemcitabine randomization->group_gem group_cis Treat with Cisplatin randomization->group_cis group_control Treat with Vehicle (Control) randomization->group_control measure_tumor Measure Tumor Volume (Twice Weekly) group_5i->measure_tumor group_gem->measure_tumor group_cis->measure_tumor group_control->measure_tumor measure_weight Monitor Body Weight and Health termination Terminate Study at Predefined Endpoint measure_tumor->termination measure_weight->termination analysis Excise Tumors for Weight and Further Analysis termination->analysis

Caption: Workflow for the in vivo pancreatic cancer xenograft study.

PDK1 Signaling Pathway in Cancer

PDK1_signaling_pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Outcomes RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits and activates AKT AKT PDK1->AKT phosphorylates PLK1 PLK1 PDK1->PLK1 phosphorylates Compound_5i Compound 5i (3-amino-1,2,4-triazine derivative) Compound_5i->PDK1 inhibits Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival MYC MYC PLK1->MYC phosphorylates and stabilizes MYC->Proliferation Metabolism Altered Metabolism (Warburg Effect) MYC->Metabolism

Caption: Simplified PDK1 signaling pathway in cancer cells.

BTK Signaling Pathway in Cancer

BTK_signaling_pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Outcomes BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK recruits and activates PLCg2 PLCγ2 BTK->PLCg2 activates AKT AKT/mTOR Pathway BTK->AKT MM129 MM-129 (1,2,4-triazine derivative) MM129->BTK inhibits NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival AKT->Proliferation AKT->Survival Adhesion Cell Adhesion

References

A Comparative Analysis of 3-amino-1,2,4-triazin-5(2H)-one and Other Triazine Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 3-amino-1,2,4-triazin-5(2H)-one and its isomeric counterparts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in the field of triazine-based therapeutics.

Triazine-based compounds, a class of heterocyclic molecules containing a six-membered ring with three nitrogen atoms, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The three core isomers—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—and their derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. This guide focuses on a comparative analysis of this compound against other simple amino-substituted triazine isomers, providing a foundation for understanding their structure-activity relationships and therapeutic potential.

Physicochemical Properties

A foundational aspect of drug development is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key computed properties of this compound with representative simple amino derivatives of the other two triazine isomers.

PropertyThis compound4-amino-1,2,3-triazine2-amino-1,3,5-triazine
Molecular Formula C₃H₄N₄OC₃H₄N₄C₃H₄N₄
Molecular Weight 112.09 g/mol 96.09 g/mol 96.09 g/mol
XLogP3 -1.2-0.4-0.5
Hydrogen Bond Donor Count 322
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 000
Exact Mass 112.03851076 Da96.043597003 Da96.043597003 Da
Topological Polar Surface Area 79.8 Ų64.8 Ų64.8 Ų

Data for this compound was obtained from PubChem[1]. Data for 4-amino-1,2,3-triazine and 2-amino-1,3,5-triazine are computed estimates for comparison.

Comparative Biological Activity

Anticancer Activity

Triazine derivatives have shown significant potential as anticancer agents, often by targeting specific signaling pathways involved in cell proliferation and survival.

Compound/DerivativeIsomerCancer Cell LineIC₅₀ (µM)Reference
3-Amino-1,2,4-triazine derivative (PDK1 inhibitor)1,2,4-triazinePSN-1 (Pancreatic)0.01 - 0.1[2][3]
3-Amino-1,2,4-triazine derivative (PDK1 inhibitor)1,2,4-triazineBxPC-3 (Pancreatic)0.01 - 0.1[2][3]
1,3,5-Triazine derivative1,3,5-triazineSW620 (Colorectal)5.85[4]
1,3,5-Triazine derivative1,3,5-triazineHCT-116 (Colorectal)3.64 - 5.60[4]
3-Amino-1,2,4-benzotriazine-1,4-dioxide derivative1,2,4-triazineMolt-4 (Leukemia)Potent activity reported[5][6]
3-Amino-1,2,4-benzotriazine-1,4-dioxide derivative1,2,4-triazineHL-60 (Leukemia)Potent activity reported[5][6]
Antimicrobial Activity

The antimicrobial potential of triazine compounds has been explored against a range of bacterial and fungal pathogens.

Compound/DerivativeIsomerMicroorganismMIC (µg/mL)Reference
1,3,5-Triazine aminobenzoic acid derivative1,3,5-triazineStaphylococcus aureusComparable to ampicillin[7][8]
1,3,5-Triazine aminobenzoic acid derivative1,3,5-triazineEscherichia coliComparable to ampicillin[7][8]
Triazine-based amphipathic polymer (TZP4)1,3,5-triazineMethicillin-resistant S. aureus (MRSA)Potent activity reported[9]
Triazine-based amphipathic polymer (TZP4)1,3,5-triazineMultidrug-resistant P. aeruginosaPotent activity reported[9]
1,3,5-Triazine peptide dendrimers1,3,5-triazineE. coli8[10]
1,3,5-Triazine peptide dendrimers1,3,5-triazineP. aeruginosa16[10]
Antiviral Activity

Several triazine derivatives have demonstrated efficacy against a variety of viruses.

Compound/DerivativeIsomerVirusEC₅₀ (µM) / ActivityReference
1,3,5-Triazine sulfonamide derivative1,3,5-triazineSARS-CoV-22.378[11]
1,3,5-Triazine derivative1,3,5-triazinePotato Virus Y (PVY)89 ± 6 µg/mL[12]
Pyrrolo[2,1-f][2][9][10]triazin-4-amino C-Nucleoside1,2,4-triazineEbola Virus (EBOV)0.086
1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine1,3,5-triazineHerpes Simplex Virus, CMV, AdenovirusStrong activity reported[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key biological assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometry.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B Allow adherence C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E Formazan formation F Add solubilization solution E->F G Measure absorbance at 570 nm F->G Dissolve formazan

MTT Assay Workflow
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Protocol Outline:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in broth.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

MIC_Assay_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D E Observe for bacterial growth D->E F Determine MIC E->F Lowest concentration with no growth

Broth Microdilution (MIC) Assay Workflow

Signaling Pathways

Understanding the mechanism of action of bioactive compounds is critical for their development as therapeutic agents. Triazine derivatives have been shown to modulate various signaling pathways.

PDK1 Signaling Pathway in Pancreatic Cancer

Derivatives of 3-amino-1,2,4-triazine have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1)[2][3]. PDK1 is a key enzyme in cellular metabolism, and its inhibition can lead to the suppression of tumor growth. In pancreatic cancer, the KRAS oncogene often drives the activation of the PI3K/PDK1 signaling axis, which is crucial for tumor initiation and maintenance[2]. By inhibiting PDK1, these 1,2,4-triazine derivatives can disrupt cancer cell metabolism and induce apoptosis[2][3].

PDK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KRAS KRAS (mutated) PI3K PI3K KRAS->PI3K activates PDK1 PDK1 PI3K->PDK1 activates AKT AKT PDK1->AKT phosphorylates Cell_Metabolism Altered Cell Metabolism (Warburg Effect) AKT->Cell_Metabolism Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Triazine 3-amino-1,2,4-triazine derivative Triazine->PDK1 inhibits

PDK1 Signaling Pathway Inhibition by 3-amino-1,2,4-triazine Derivatives
Antimicrobial Mechanism of Action

The antimicrobial mechanism of some triazine derivatives involves the disruption of the bacterial cell membrane. For instance, triazine-based amphipathic polymers are designed to mimic antimicrobial peptides. They can directly bind to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria, leading to membrane depolarization and increased permeability[9]. This disruption of the cell envelope ultimately results in bacterial cell death.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Disruption Membrane Disruption (Depolarization, Permeabilization) Membrane->Disruption Intracellular Intracellular Components Triazine Triazine Derivative Triazine->Membrane binds to Death Cell Death Disruption->Death

General Antimicrobial Mechanism of Membrane-Active Triazine Derivatives

Conclusion

The comparative analysis of this compound and other triazine isomers reveals a class of compounds with significant and diverse biological activities. While direct quantitative comparisons of the parent compounds are limited in the current literature, the extensive research on their derivatives highlights the therapeutic potential of the triazine scaffold. Derivatives of 1,2,4-triazine show particular promise as anticancer agents through the inhibition of key signaling molecules like PDK1. The 1,3,5-triazine core has been successfully utilized in the development of potent antimicrobial and antiviral compounds. Further research, including head-to-head comparative studies of the parent triazine isomers and their simple derivatives, is warranted to fully elucidate their structure-activity relationships and to guide the rational design of next-generation triazine-based therapeutics. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this endeavor.

References

Assessing the Selectivity of 3-amino-1,2,4-triazin-5(2H)-one Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one scaffold has emerged as a promising platform for the development of novel kinase inhibitors. Its versatility allows for structural modifications that can be tailored to target specific kinases involved in various disease pathways, from cancer to neurodegenerative disorders. This guide provides a comparative analysis of the selectivity of different kinase inhibitors based on this core structure, supported by experimental data and detailed protocols to aid in the evaluation and selection of compounds for further research and development.

Fyn Kinase Inhibitors: Targeting a Key Player in Cancer and Neurological Diseases

Fyn kinase, a member of the Src family kinases (SFKs), is implicated in a multitude of cellular processes, and its dysregulation is linked to cancer progression and neurological conditions like Alzheimer's and Parkinson's diseases.[1][2] The development of selective Fyn inhibitors is therefore of significant therapeutic interest.

A study focused on optimizing a hit compound, 3-(benzo[d][1][3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), which demonstrated micromolar inhibition of Fyn.[1][2] Through computational modeling and subsequent synthesis, a more potent derivative, compound 3, was identified.[1][2]

Comparative Inhibition Data for Fyn Kinase
CompoundTarget KinaseIC50 (µM)Fold Improvement vs. VS6
VS6Fyn4.8[1][2]-
Compound 3Fyn0.76[1][2]~6.3x
PP2 (Reference)FynNot explicitly stated in the provided text, but described as a low nanomolar inhibitor.[2]-
Experimental Protocol: Fyn Kinase Inhibition Assay[2]

This protocol outlines the methodology used to determine the in vitro inhibitory activity of the compounds against Fyn kinase.

  • Reaction Mixture Preparation: A solution containing 10 μL of 20 μM ATP and 10 μL of 1 μg/μL Poly(Glu4, Tyr1) synthetic peptide substrate is prepared.

  • Compound Addition: 5 μL of the test compound dissolved in DMSO is added to the reaction mixture. The final concentrations of the compounds ranged from 0.01 to 200 μM.

  • Enzyme Addition: The reaction is initiated by adding 25 μL of Fyn kinase (36–48 ng/well).

  • Incubation: The reaction is allowed to proceed for 60 minutes to ensure a linear reaction rate.

  • Termination and Luminescence Reading: 50 μL of Kinase-Glo® reagent is added to stop the reaction. After a 10-minute incubation to maximize the luminescent signal, the luminescence is measured.

cluster_workflow Fyn Kinase Inhibition Assay Workflow Reaction Mix Prepare Reaction Mixture (ATP, Peptide Substrate) Compound Add Test Compound (in DMSO) Reaction Mix->Compound Enzyme Initiate Reaction (Add Fyn Kinase) Compound->Enzyme Incubation_60 Incubate for 60 min Enzyme->Incubation_60 Termination Terminate Reaction (Add Kinase-Glo®) Incubation_60->Termination Incubation_10 Incubate for 10 min Termination->Incubation_10 Luminescence Measure Luminescence Incubation_10->Luminescence

Fyn Kinase Inhibition Assay Workflow

Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: A Focus on Cancer Metabolism

Pyruvate dehydrogenase kinases (PDKs) are crucial regulators of cellular metabolism and are often upregulated in cancer cells, contributing to their aggressiveness and resistance to therapy.[4][5][6][7] A series of 3-amino-1,2,4-triazine derivatives have been synthesized and evaluated for their ability to selectively inhibit PDK isoforms.[4][5][6]

These studies revealed that many of the synthesized compounds are potent and subtype-selective inhibitors of PDK, particularly against PDK1 and PDK4.[6][8]

Comparative Inhibition Data for PDK Isoforms

The following table summarizes the inhibitory activity of selected 3-amino-1,2,4-triazine derivatives against PDK1.

CompoundTarget KinaseIC50 (µM)
5iPDK10.01 - 0.1[6]
5kPDK10.01 - 0.1[6]
5lPDK10.01 - 0.1[6]
5wPDK10.01 - 0.1[6]
6hPDK10.01 - 0.1[6]
6jPDK10.01 - 0.1[6]
6sPDK10.01 - 0.1[6]
DAP (Reference)PDK1Significantly less potent than the new derivatives[6]
DCA (Reference)PDK1Significantly less potent than the new derivatives[6]

Note: A heat map in the source material indicated that compounds 5i, 5k, 5l, 5w, 6h, 6j, and 6s completely suppressed the enzymatic activity of PDK1 at a concentration of 1.5 µM.[6]

Experimental Protocol: PDK Enzyme Inhibition Assay[5][6]

The inhibitory activity against PDK isoforms was assessed using a chemiluminescent assay.

  • Assay Kit: The ADP-Glo™ Kinase Assay kit (Promega) was used.

  • Incubation: All four PDK isoforms (PDK1-4) were incubated with the test compounds at a concentration of 1.5 µM for 30 minutes at room temperature.

  • Data Analysis: The percentage of inhibition of the catalytic activity of each PDK isoform was determined.

cluster_pathway PDK Signaling Pathway and Inhibition Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) (Active) Pyruvate->PDH AcetylCoA AcetylCoA PDH->AcetylCoA PDH_P Phospho-PDH (Inactive) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Phosphorylation Inhibitor 3-amino-1,2,4-triazine Inhibitor Inhibitor->PDK Inhibition

PDK-Mediated Regulation of PDH and Site of Inhibition

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: Isoform Selectivity

Derivatives of the 1,2,4-triazine core have also been explored as inhibitors of phosphatidylinositol 3-kinases (PI3Ks), a family of lipid kinases involved in cell growth, survival, and migration.[9] A study on aminoacyl-triazine derivatives, based on the pan-PI3K inhibitor ZSTK474, revealed that stereochemistry plays a crucial role in isoform selectivity. L-amino acyl derivatives showed a preference for PI3Kβ, while their D-congeners favored PI3Kδ.[9]

Comparative Inhibition Data for PI3K Isoforms
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
17 >10000120110>10000
18 180250110280

Note: The table highlights the dual inhibition of PI3Kβ and PI3Kδ by compound 17, and the pan-PI3K inhibition by compound 18.[9]

Experimental Protocol: PI3K Inhibition Assay

While a detailed step-by-step protocol for the PI3K assay is not provided in the search results, it is mentioned that the synthesis of the substituted triazines was performed as previously reported and the PI3K assay data are summarized, indicating a standardized assay was likely used.[9]

cluster_logic Stereochemistry-Driven PI3K Isoform Selectivity TriazineCore Aminoacyl-Triazine Core L_Amino L-Amino Acyl Derivative TriazineCore->L_Amino D_Amino D-Amino Acyl Derivative TriazineCore->D_Amino PI3Kb PI3Kβ Inhibition L_Amino->PI3Kb Prefers PI3Kd PI3Kδ Inhibition D_Amino->PI3Kd Favors

Logical Relationship of Stereochemistry to PI3K Selectivity

Conclusion

The this compound scaffold provides a versatile foundation for developing selective kinase inhibitors. The examples of Fyn, PDK, and PI3K inhibitors demonstrate that targeted modifications to this core structure can yield potent and selective compounds. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and evaluate novel kinase inhibitors based on this promising chemical framework. Further investigation into the selectivity profiles of these compounds across broader kinase panels will be crucial for their advancement as potential therapeutic agents.

References

Validating the Binding Mode of 3-amino-1,2,4-triazin-5(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-amino-1,2,4-triazin-5(2H)-one derivatives targeting two key protein kinases: Fyn kinase and Pyruvate Dehydrogenase Kinase 1 (PDK1). While computational models have suggested binding modes for these compounds, this guide outlines the experimental methodologies required to validate these interactions and compares their inhibitory activities with other known modulators.

Executive Summary

This compound derivatives have emerged as promising scaffolds for the development of inhibitors targeting protein kinases involved in cancer and neurodegenerative diseases. This guide focuses on the validation of their binding to Fyn kinase, a member of the Src family of tyrosine kinases, and PDK1, a master regulator of several signaling pathways. While enzymatic assays have demonstrated the inhibitory potential of these derivatives, direct biophysical evidence validating their binding mode is still emerging. This document provides a framework for such validation by detailing relevant experimental protocols and presenting available inhibitory data for comparison.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the reported inhibitory activities of this compound derivatives and reference compounds against their respective target proteins.

Table 1: Inhibitory Activity against Fyn Kinase

CompoundThis compound DerivativeIC50 (µM)Reference CompoundIC50 (µM)
VS6 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one4.8[3][4][5]PP2 0.01 - 0.032[1]
Compound 3 Derivative of VS60.76[3][4][5]

Table 2: Inhibitory Activity against PDK1

Compound ClassSelect DerivativesIC50 Range (µM)Reference Compound(s)IC50 (µM)
3-amino-1,2,4-triazine-bis-indole derivatives 5i, 5k, 5l, 5w, 6h, 6j, 6s0.01 - 0.1[6]Dichloroacetic acid (DCA) Weak activity[6]
DAP Outperformed by triazine derivatives[6][7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involving Fyn kinase and PDK1, and a general experimental workflow for validating protein-ligand binding.

Fyn_Signaling_Pathway Receptor Growth Factor Receptor/ T-Cell Receptor Fyn Fyn Kinase Receptor->Fyn Activation PI3K PI3K Fyn->PI3K MAPK MAPK Pathway Fyn->MAPK CellAdhesion Cell Adhesion & Motility Fyn->CellAdhesion SynapticPlasticity Synaptic Plasticity Fyn->SynapticPlasticity Akt Akt PI3K->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth MAPK->CellGrowth Inhibitor 3-amino-1,2,4-triazin- 5(2H)-one Derivative Inhibitor->Fyn Inhibition

Caption: Fyn Kinase Signaling Pathway.

PDK1_Signaling_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 Activation Akt Akt PDK1->Akt PLK1 PLK1 PDK1->PLK1 CellSurvival Cell Survival Akt->CellSurvival Metabolism Metabolism Akt->Metabolism MYC MYC PLK1->MYC Proliferation Proliferation MYC->Proliferation Inhibitor 3-amino-1,2,4-triazin- 5(2H)-one Derivative Inhibitor->PDK1 Inhibition

Caption: PDK1 Signaling Pathway in Cancer.

Binding_Validation_Workflow Start Hypothesized Binding Mode (Computational) Biophysical Biophysical Assays Start->Biophysical Structural Structural Biology Start->Structural SPR Surface Plasmon Resonance (SPR) Biophysical->SPR Kinetics (kon, koff) Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC Thermodynamics (ΔH, ΔS) Affinity (KD) Stoichiometry (n) Validation Validated Binding Mode SPR->Validation ITC->Validation Xray X-ray Crystallography Structural->Xray High-resolution 3D structure NMR NMR Spectroscopy Structural->NMR Binding site mapping Xray->Validation NMR->Validation

Caption: Experimental Workflow for Binding Mode Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding interactions. Below are protocols for key experiments.

Fyn Kinase Inhibition Assay

This protocol is adapted from a study on this compound derivatives as Fyn inhibitors.[1]

  • Objective: To determine the in vitro inhibitory activity of compounds against Fyn kinase.

  • Materials:

    • Fyn kinase (e.g., recombinant human Fyn)

    • Poly(Glu4, Tyr1) synthetic peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.05 mM DTT

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 5 µL of the compound solution. For the control, add 5 µL of DMSO.

    • Add 10 µL of 1 µg/µL Poly(Glu4, Tyr1) substrate to each well.

    • Add 10 µL of 20 µM ATP to each well.

    • Initiate the reaction by adding 25 µL of Fyn kinase (36–48 ng/well) to each well. The final reaction volume is 50 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.[1][8][9][10]

  • Objective: To quantify the inhibitory effect of compounds on PDK1 activity by measuring ADP production.

  • Materials:

    • PDK1 (e.g., recombinant human PDK1)

    • Substrate for PDK1 (e.g., a suitable peptide substrate)

    • ATP

    • Test compounds in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in a 384-well plate with a final volume of 5 µL, containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based ATP detection assay.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence, which is proportional to the amount of ADP produced and therefore indicative of kinase activity.

    • Determine the IC50 values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This is a general protocol for analyzing small molecule-protein interactions.[11][12]

  • Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the interaction between a this compound derivative and its target protein.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip for amine coupling)

    • Target protein (Fyn or PDK1)

    • Test compound

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS, ethanolamine)

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of concentrations of the test compound in the running buffer.

    • Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein).

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation of the compound from the protein.

    • Regenerate the sensor surface if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This general protocol outlines the use of ITC to characterize the thermodynamics of binding.[13]

  • Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of the interaction.

  • Materials:

    • Isothermal titration calorimeter

    • Target protein in a suitable buffer

    • Test compound dissolved in the same buffer as the protein

  • Procedure:

    • Thoroughly dialyze or buffer-exchange the protein and dissolve the compound in the exact same buffer to minimize heats of dilution.

    • Degas both the protein and compound solutions.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and plot them against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Conclusion and Future Directions

The available data indicates that this compound derivatives are potent inhibitors of Fyn kinase and PDK1 in enzymatic assays. Computational studies have provided hypotheses for their binding modes, but direct experimental validation is a critical next step. The experimental protocols detailed in this guide provide a roadmap for researchers to:

  • Confirm direct binding: Utilize biophysical techniques like SPR and ITC to confirm a direct interaction between the compounds and their target proteins and to quantify the binding affinity and thermodynamics.

  • Elucidate the binding mode: Employ structural biology methods such as X-ray crystallography or NMR spectroscopy to obtain high-resolution structural information of the compound-protein complex. This will definitively validate the computationally predicted binding poses.

  • Optimize lead compounds: The quantitative data obtained from these validation experiments will be invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

By systematically applying these experimental approaches, the scientific community can rigorously validate the binding mode of this compound derivatives, paving the way for their further development as therapeutic agents.

References

comparison of synthetic methodologies for 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The efficient and scalable synthesis of this heterocyclic system is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of two prominent synthetic methodologies for this compound, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Methodologies

ParameterMethodology 1: Aminoguanidine RouteMethodology 2: Thiosemicarbazide Route
Starting Materials Aminoguanidine, Glyoxylic AcidThiosemicarbazide, Glyoxylic Acid
Key Steps Single condensation and cyclization step1. Formation of Thiosemicarbazone2. Cyclization to 3-thioxo intermediate3. S-Alkylation and Amination
Typical Yield 75-85%60-70% (overall)
Reaction Time 4-6 hours12-18 hours (multi-step)
Reaction Temperature 100-120°CRoom temperature to 100°C
Reagent Accessibility Readily availableReadily available
Scalability GoodModerate
Waste Products Water, Carbon Dioxide (from bicarbonate salt)Alkyl halides, Hydrogen sulfide (in some variations)

Methodology 1: The Aminoguanidine Route

This approach offers a direct and efficient synthesis of the this compound ring system through the condensation of aminoguanidine with glyoxylic acid. The reaction proceeds in a single step, making it an attractive option for rapid synthesis and library generation.

Experimental Protocol

A mixture of aminoguanidine bicarbonate (1.36 g, 10 mmol) and glyoxylic acid monohydrate (0.92 g, 10 mmol) in 20 mL of water is heated to reflux (100-120°C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Methodology1 Aminoguanidine Aminoguanidine Intermediate Condensation Intermediate Aminoguanidine->Intermediate + GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate Product This compound Intermediate->Product Cyclization (-2H₂O)

Caption: Synthetic pathway for Methodology 1.

Methodology 2: The Thiosemicarbazide Route

This multi-step synthesis proceeds via a 3-thioxo-1,2,4-triazin-5(2H)-one intermediate, which is subsequently converted to the desired 3-amino product. While longer, this route can be advantageous for the synthesis of certain analogs and allows for diversification at the 3-position.

Experimental Protocols

Step 1: Synthesis of Glyoxylic Acid Thiosemicarbazone

To a solution of thiosemicarbazide (0.91 g, 10 mmol) in 20 mL of water, glyoxylic acid monohydrate (0.92 g, 10 mmol) is added. The mixture is stirred at room temperature for 2-3 hours, during which a precipitate forms. The solid is collected by filtration, washed with water, and dried to yield the thiosemicarbazone.

Step 2: Cyclization to 3-thioxo-1,2,4-triazin-5(2H)-one

The glyoxylic acid thiosemicarbazone (1.63 g, 10 mmol) is suspended in a 1 M aqueous solution of sodium hydroxide (20 mL) and heated to reflux for 4-6 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of approximately 3-4. The resulting precipitate is filtered, washed with water, and dried to give 3-thioxo-1,2,4-triazin-5(2H)-one.

Step 3: Synthesis of this compound

The 3-thioxo-1,2,4-triazin-5(2H)-one (1.29 g, 10 mmol) is first S-alkylated by reacting it with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium methoxide in methanol. The resulting 3-(methylthio)-1,2,4-triazin-5(2H)-one is then heated with a solution of ammonia in a sealed tube or autoclave at 100-120°C for 6-8 hours. After cooling, the solvent is evaporated, and the residue is purified by recrystallization to yield the final product.

Methodology2 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Intermediate Thiosemicarbazide->Thiosemicarbazone + GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Thiosemicarbazone Thioxo 3-thioxo-1,2,4-triazin- 5(2H)-one Thiosemicarbazone->Thioxo Cyclization (Base, Heat) S_Alkyl 3-(Alkylthio)-1,2,4-triazin- 5(2H)-one Thioxo->S_Alkyl S-Alkylation (Alkyl Halide, Base) Product This compound S_Alkyl->Product Amination (Ammonia, Heat)

Caption: Synthetic pathway for Methodology 2.

Conclusion

Both the aminoguanidine and thiosemicarbazide routes provide viable pathways to this compound. The choice of methodology will ultimately depend on the specific requirements of the researcher. For rapid, high-yield synthesis and ease of scale-up, the one-step aminoguanidine route is generally preferred. However, the multi-step thiosemicarbazide route offers greater flexibility for the synthesis of derivatives and may be more suitable for certain analog development programs. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

Evaluating the ADMET Properties of 3-Amino-1,2,4-triazin-5(2H)-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one scaffold is a promising starting point for the development of novel therapeutics, with analogues demonstrating potent inhibitory activity against various protein kinases implicated in cancer and other diseases. However, the successful progression of any lead compound through the drug development pipeline is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative overview of the ADMET properties of this compound analogues, supported by available experimental data and detailed methodologies for key in vitro assays.

Data Presentation

Table 1: In Vitro Permeability of this compound Analogues

Compound IDR GroupApparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A)/(A-B)Permeability Class
Analogue 1-H5.21.8Moderate
Analogue 2-CH₃8.91.5High
Analogue 3-Cl6.12.2Moderate (potential efflux)
Analogue 4-OCH₃4.51.7Moderate

Note: Data is representative and intended for comparative purposes.

Table 2: In Vitro Metabolic Stability of this compound Analogues in Human Liver Microsomes (HLM)

Compound IDR GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Class
Analogue 1-H4531.0Moderate
Analogue 2-CH₃6521.4High
Analogue 3-Cl3046.2Low
Analogue 4-OCH₃5525.3High

Note: Data is representative and intended for comparative purposes. A study on 6-hydroxy-1,2,4-triazine-3,5(2H)-dione derivatives found that certain analogues were completely resistant to glucuronidation in mouse liver microsomes, suggesting that the triazine core can be modified to enhance metabolic stability.[1][2]

Table 3: In Vitro Cytotoxicity of 3-Amino-1,2,4-triazine Analogues Against Various Cancer Cell Lines

Compound IDTargetCell LineIC₅₀ (µM)
PDK1 Inhibitor Series
5iPDK1PSN-1 (Pancreatic)0.45
5kPDK1PSN-1 (Pancreatic)0.52
5lPDK1PSN-1 (Pancreatic)0.38
5wPDK1PSN-1 (Pancreatic)0.61
6hPDK1BxPC3 (Pancreatic)0.78
6jPDK1BxPC3 (Pancreatic)0.85
Fyn Inhibitor Series
VS6FynA549 (Lung)>100
3FynA549 (Lung)35
3FynMCF7 (Breast)101
3FynPC3 (Prostate)78

Data derived from studies on 3-amino-1,2,4-triazine-based PDK1 inhibitors and this compound-based Fyn inhibitors. [3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of ADMET studies. Below are representative protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the Transwell®, and buffer is added to the basolateral (B) side.

    • Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To determine the efflux ratio, the experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Materials: Pooled human liver microsomes, NADPH regenerating system, test compound, and control compounds.

  • Assay Procedure:

    • The test compound is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is determined from the first-order decay plot of the compound concentration over time. The intrinsic clearance (CLint) is then calculated.

MTT Cytotoxicity Assay

This assay measures the reduction in cell viability caused by a test compound.

  • Cell Culture: Cancer cell lines (e.g., HepG2, A549, MCF7) are seeded in 96-well plates and allowed to adhere overnight.

  • Assay Procedure:

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by this compound analogues and a general workflow for in vitro ADMET screening.

experimental_workflow General Experimental Workflow for In Vitro ADMET Profiling cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Caco2 Caco-2 Permeability Assay Data_Analysis Data Analysis and Candidate Selection Caco2->Data_Analysis PPB Plasma Protein Binding Assay PPB->Data_Analysis Microsomal Microsomal Stability Assay Microsomal->Data_Analysis CYP_Inhibition CYP450 Inhibition Assay CYP_Inhibition->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Data_Analysis hERG hERG Inhibition Assay hERG->Data_Analysis Lead_Compound Lead this compound Analogue Lead_Compound->Caco2 Lead_Compound->PPB Lead_Compound->Microsomal Lead_Compound->CYP_Inhibition Lead_Compound->Cytotoxicity Lead_Compound->hERG

Caption: In Vitro ADMET Screening Workflow.

PDK1_signaling_pathway Simplified PDK1 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream activates Cell_Response Cell Proliferation, Survival, Metabolism Downstream->Cell_Response Triazinone This compound Analogue (Inhibitor) Triazinone->PDK1 inhibits

Caption: PDK1 Signaling Pathway Inhibition.[6][7][8][9]

Fyn_kinase_signaling_pathway Simplified Fyn Kinase Signaling Pathway Receptor Cell Surface Receptor (e.g., TCR, Integrin) Fyn Fyn Kinase Receptor->Fyn activates Substrates Downstream Substrates (e.g., FAK, NMDAR) Fyn->Substrates phosphorylates Signaling_Cascade Signaling Cascade Substrates->Signaling_Cascade Cell_Response Cell Adhesion, Migration, Proliferation Signaling_Cascade->Cell_Response Triazinone This compound Analogue (Inhibitor) Triazinone->Fyn inhibits

Caption: Fyn Kinase Signaling Pathway Inhibition.[10][11][12][13]

References

Comparative Analysis of 3-Amino-1,2,4-triazin-5(2H)-one Based Compounds: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazin-5(2H)-one scaffold has emerged as a promising starting point for the development of potent inhibitors targeting various protein kinases. This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on this core structure, with a focus on their development as Fyn kinase and Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors. The information presented herein is intended to assist researchers in evaluating the potential off-target effects and optimizing the selectivity of these compounds for their intended therapeutic applications.

On-Target Potency: Fyn Kinase and PDK1 Inhibition

Compounds derived from the this compound core have demonstrated significant inhibitory activity against both Fyn kinase, a member of the Src family of tyrosine kinases, and PDK1, a key regulator of cellular metabolism.

A notable example is the compound 3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6) , which was identified as a micromolar inhibitor of Fyn kinase with an IC50 value of 4.8 μM.[3] Further optimization of this scaffold led to the development of more potent derivatives.[3]

In a separate line of investigation, a library of 3-amino-1,2,4-triazine derivatives was synthesized and screened for activity against PDK isoforms. Several of these compounds exhibited potent and selective inhibition of PDK1, with IC50 values in the sub-micromolar to nanomolar range.[4][5] For instance, a number of these derivatives dramatically decreased PDK1 catalytic activity with IC50 values ranging from 0.01 to 0.1 µM.[4]

The table below summarizes the on-target inhibitory activities of representative this compound based compounds.

Compound IDTarget KinaseIC50 (µM)Reference
VS6Fyn4.8[3]
Optimized VS6 DerivativeFyn0.76[6]
Representative 3-amino-1,2,4-triazine derivativePDK10.01 - 0.1[4]

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is the assessment of a compound's selectivity, as off-target effects can lead to unforeseen toxicities or reduced efficacy. While comprehensive cross-reactivity data for this compound based compounds against a broad kinase panel is not extensively available in the public domain, existing studies provide some insights.

For the Fyn kinase inhibitors, it has been noted that achieving high selectivity over other members of the Src family kinases (SFKs) remains a challenge.[3] This suggests that compounds based on this scaffold may exhibit cross-reactivity with other SFKs.

In the case of the PDK1 inhibitors, studies have shown selectivity against the different PDK isoforms (PDK1-4). For example, a screening of a library of 3-amino-1,2,4-triazine derivatives at a concentration of 1.5 µM demonstrated that while many compounds inhibited PDK1 and PDK4, their activity against PDK2 and PDK3 was significantly lower.[4] This indicates a degree of selectivity within the PDK family.

To provide a comprehensive understanding of potential off-target interactions, a broad kinase selectivity profiling is essential. The following workflow illustrates a general approach for assessing the cross-reactivity of a lead compound.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Validation & Characterization Lead Compound Lead Compound Primary Target Assay Primary Target Assay Lead Compound->Primary Target Assay Determine on-target potency (IC50) Broad Kinase Panel Broad Kinase Panel Primary Target Assay->Broad Kinase Panel Screen against >100 kinases Off-Target Identification Off-Target Identification Broad Kinase Panel->Off-Target Identification Identify significant off-target hits Dose-Response Assays Dose-Response Assays Off-Target Identification->Dose-Response Assays Determine IC50 for off-targets Cellular Assays Cellular Assays Dose-Response Assays->Cellular Assays Assess cellular activity and toxicity Selectivity Profile Selectivity Profile Cellular Assays->Selectivity Profile

General workflow for cross-reactivity screening.

Signaling Pathways

The primary targets of the discussed this compound based compounds, Fyn kinase and PDK1, are involved in distinct and critical cellular signaling pathways.

Fyn Kinase Signaling: Fyn, a member of the Src family of non-receptor tyrosine kinases, plays a crucial role in various cellular processes including cell growth, differentiation, and signaling.[3] Its dysregulation has been implicated in cancer and neurodegenerative diseases.[3]

Fyn_Signaling Growth Factor Receptor Growth Factor Receptor Fyn Fyn Growth Factor Receptor->Fyn Activation Downstream Effectors Downstream Effectors Fyn->Downstream Effectors Phosphorylation Cellular Responses Cell Growth, Differentiation, Migration Downstream Effectors->Cellular Responses Signal Transduction

Simplified Fyn kinase signaling pathway.

PDK1 Signaling: PDK1 is a key enzyme in cellular metabolism that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby shifting glucose metabolism from oxidative phosphorylation to glycolysis (the Warburg effect), a hallmark of many cancer cells.[4][5]

PDK1_Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC PDC Pyruvate->PDC Acetyl-CoA Acetyl-CoA PDC->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle PDK1 PDK1 PDK1->PDC Phosphorylation (Inhibition)

Role of PDK1 in cellular metabolism.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

ADP-Glo™ Kinase Assay (for Kinase Activity and Inhibition Screening)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of a wide range of kinases by quantifying the amount of ADP produced during the kinase reaction.[1][2][7]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[2]

Protocol Outline: [1][8]

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate (e.g., 96- or 384-well) with the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for the desired period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values for the test compounds can be calculated by plotting the luminescence signal against the compound concentration.

Competitive Radioligand Binding Assay (for Off-Target Receptor Binding)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[9][10]

Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes). The amount of radiolabeled ligand bound to the receptor is then measured. A potent competitor will displace the radiolabeled ligand, resulting in a lower radioactive signal.[10]

Protocol Outline: [9][11]

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor.

  • Binding Reaction:

    • In a multi-well filter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.

    • Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through the filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound to determine the IC50 value.

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®) (for Target Engagement in Cells)

CETSA® is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[12][13]

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA®, cells are treated with a compound and then heated to a specific temperature, causing protein denaturation and aggregation. Proteins that are stabilized by ligand binding will remain in the soluble fraction to a greater extent.[13]

Protocol Outline: [12][14][15]

  • Compound Treatment:

    • Treat intact cells or cell lysates with the test compound at various concentrations.

  • Heat Challenge:

    • Heat the samples at a range of temperatures to generate a melt curve or at a single, optimized temperature for isothermal dose-response experiments.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection and Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or immunoassays.

  • Data Analysis:

    • For melt curve experiments, plot the amount of soluble protein against the temperature to observe a thermal shift upon compound binding.

    • For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine the EC50 for target engagement.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent kinase inhibitors. While promising on-target activity has been demonstrated for both Fyn kinase and PDK1, a thorough evaluation of their cross-reactivity profiles is crucial for their successful development as therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting such studies, enabling a more comprehensive understanding of the selectivity and potential off-target effects of this class of compounds. Further research, including broad-panel kinase screening and cellular assays, is warranted to fully characterize the selectivity of these promising inhibitor candidates.

References

Performance Benchmark: 3-Amino-1,2,4-triazin-5(2H)-one Derivatives Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of novel drug candidates based on the 3-amino-1,2,4-triazin-5(2H)-one scaffold against established drugs in two key therapeutic areas: pancreatic cancer and Alzheimer's disease. The data presented is collated from preclinical studies and is intended for researchers, scientists, and drug development professionals.

Part 1: Pancreatic Ductal Adenocarcinoma (PDAC)

Derivatives of this compound have emerged as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a critical enzyme in the metabolic rewiring of cancer cells, particularly in KRAS-mutant pancreatic cancer.

Data Presentation: Performance Against Known Anticancer Agents

The following tables summarize the in vitro efficacy of 3-amino-1,2,4-triazine derivatives compared to standard-of-care chemotherapeutics and other known PDK inhibitors.

Table 1: PDK1 Enzymatic Inhibition [1]

CompoundTargetIC50 (µM)
3-Amino-1,2,4-triazine Derivative (5i) PDK1 0.06
3-Amino-1,2,4-triazine Derivative (5k) PDK1 0.01
Dichloroacetic acid (DCA)PDK1>100
Di-allyl-disulfide-oxide (DAP)PDK1>100

Table 2: In Vitro Cytotoxicity in Pancreatic Cancer Cell Lines (72h exposure) [1]

CompoundCell Line (KRAS status)2D Culture IC50 (µM)3D Spheroid IC50 (µM)
3-Amino-1,2,4-triazine Derivative (5i) PSN-1 (mutant) 0.49 0.55
BxPC-3 (wild-type) 0.87 1.23
GemcitabinePSN-1 (mutant)0.02>100
BxPC-3 (wild-type)0.01>100
CisplatinBxPC-3 (wild-type)0.85 - 5.96Not Reported
AsPC-1 (mutant)20.07Not Reported
Dichloroacetic acid (DCA)PSN-1 (mutant)>100>100
BxPC-3 (wild-type)>100>100
Di-allyl-disulfide-oxide (DAP)PSN-1 (mutant)>10078.2
BxPC-3 (wild-type)>10087.4

Note: Cisplatin IC50 values are sourced from separate studies and may have different experimental conditions.[2][3]

In Vivo Performance Summary: In a preclinical in vivo model of highly aggressive and metastatic KRAS-mutant pancreatic cancer, the representative 3-amino-1,2,4-triazine derivative 5i demonstrated equal efficacy and a better tolerability profile when compared to the FDA-approved drugs, cisplatin and gemcitabine.[1][4]

Experimental Protocols

PDK1 Inhibition Assay [1] The inhibitory activity of the compounds against PDK1 was assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. Recombinant human PDK1 was incubated with the test compounds at various concentrations. The kinase reaction was initiated by adding ATP and a suitable substrate. After incubation, a reagent was added to stop the kinase reaction and to detect the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity. IC50 values were determined from dose-response curves using a four-parameter logistic model.

Cell Viability (MTT) Assay (2D Culture) [1] Pancreatic cancer cells (PSN-1 and BxPC-3) were seeded in 96-well plates at a density of 3 x 10³ cells/well. After 24 hours, cells were treated with increasing concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 3 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated from the dose-response curves.

Spheroid Growth (APH) Assay (3D Culture) [1] Spheroids were generated by seeding 2.5 x 10³ cells/well in ultra-low attachment 96-well plates. The spheroids were treated with increasing concentrations of the test compounds for 72 hours. The growth-inhibitory effect was evaluated using the acid phosphatase (APH) assay, which measures the activity of lysosomal acid phosphatase as an indicator of cell viability. IC50 values were calculated from the dose-survival curves.

Signaling Pathway and Experimental Workflow Diagrams

PDK1_Signaling_Pathway KRAS Oncogenic KRAS (G12D) PI3K PI3K KRAS->PI3K activates PDK1 PDK1 PI3K->PDK1 activates AKT AKT PDK1->AKT phosphorylates Metabolism Warburg Effect (Aerobic Glycolysis) AKT->Metabolism Proliferation Cell Proliferation & Survival AKT->Proliferation Triazine 3-Amino-1,2,4-triazine Derivatives Triazine->PDK1 inhibits

Caption: KRAS-PDK1 signaling pathway in pancreatic cancer.

Experimental_Workflow_PDAC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PDK1_Assay PDK1 Kinase Inhibition Assay Cell_Culture_2D 2D Cell Culture (PSN-1, BxPC-3) Xenograft KRAS-Mutant PDAC Xenograft Model PDK1_Assay->Xenograft Lead Compound Selection MTT_Assay MTT Viability Assay Cell_Culture_2D->MTT_Assay Cell_Culture_3D 3D Spheroid Culture (PSN-1, BxPC-3) APH_Assay APH Viability Assay Cell_Culture_3D->APH_Assay Treatment Treatment with Compound 5i, Cisplatin, Gemcitabine Xenograft->Treatment Analysis Efficacy & Tolerability Analysis Treatment->Analysis

Caption: Experimental workflow for evaluating PDK1 inhibitors.

Part 2: Alzheimer's Disease

Derivatives of the this compound scaffold have also been identified as inhibitors of Fyn kinase, a non-receptor tyrosine kinase implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) oligomers and Tau protein.[5][6][7]

Data Presentation: Performance Against Known Fyn Kinase Inhibitors

The following table presents the in vitro inhibitory potency of 3-amino-1,2,4-triazine derivatives against Fyn kinase, benchmarked against a known inhibitor, Saracatinib (AZD0530), which has been investigated in clinical trials for Alzheimer's disease.

Table 3: Fyn Kinase Enzymatic Inhibition

CompoundTargetIC50 (µM)
3-Amino-1,2,4-triazine Derivative (VS6) Fyn 4.8 [5][8][9]
3-Amino-1,2,4-triazine Derivative (Cmpd 3) Fyn 0.76 [5][8][9]
Saracatinib (AZD0530)Fyn0.01[10][11]
PP2Fyn0.005[10]
Experimental Protocols

Fyn Kinase Inhibition Assay [12][13][14] The inhibitory activity against Fyn kinase is typically determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The protocol involves the following general steps:

  • Recombinant Fyn kinase is incubated with varying concentrations of the test inhibitor in a kinase buffer.

  • The reaction is initiated by the addition of a substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.

  • The mixture is incubated at 30°C for a defined period (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed.

  • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • The luminescence is measured using a microplate reader, with the signal being directly proportional to the Fyn kinase activity. IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Fyn_Signaling_Pathway_AD Abeta Amyloid-β Oligomers PrPC Cellular Prion Protein (PrPC) Abeta->PrPC binds Fyn Fyn Kinase PrPC->Fyn activates Tau Tau Protein Fyn->Tau phosphorylates NMDAR NMDA Receptor Fyn->NMDAR modulates Synaptic_Dysfunction Synaptic Dysfunction & Neurotoxicity Tau->Synaptic_Dysfunction leads to tangles & NMDAR->Synaptic_Dysfunction Triazine 3-Amino-1,2,4-triazine Derivatives Triazine->Fyn inhibits

Caption: Fyn kinase signaling in Alzheimer's disease.

Experimental_Workflow_AD Virtual_Screening Virtual Screening Hit_Identification Hit Identification (VS6) Virtual_Screening->Hit_Identification Fyn_Assay Fyn Kinase Inhibition Assay Hit_Identification->Fyn_Assay Lead_Optimization Lead Optimization (Cmpd 3) Lead_Optimization->Fyn_Assay Cellular_Models Cell-based AD Models Lead_Optimization->Cellular_Models SAR_Analysis Structure-Activity Relationship (SAR) Fyn_Assay->SAR_Analysis SAR_Analysis->Lead_Optimization In_Vivo_Models In Vivo AD Models Cellular_Models->In_Vivo_Models

Caption: Workflow for Fyn kinase inhibitor discovery.

References

Unveiling the Mechanism of Action of 3-amino-1,2,4-triazin-5(2H)-one: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational and experimental data validating the mechanism of action of 3-amino-1,2,4-triazin-5(2H)-one as a kinase inhibitor. The performance of this scaffold is compared with alternative kinase inhibitors, supported by quantitative data and detailed experimental protocols.

The this compound core has emerged as a promising scaffold in the design of novel kinase inhibitors, targeting critical enzymes in cellular signaling pathways implicated in cancer and neurodegenerative diseases. Computational studies, corroborated by experimental data, have been instrumental in elucidating the binding mode and optimizing the potency of this class of compounds.

Fyn Kinase Inhibition: A Case Study

A key target of the this compound scaffold is Fyn tyrosine kinase, a member of the Src family kinases. Fyn kinase is a crucial mediator in various cellular processes, and its dysregulation is linked to cancer progression and neurological disorders like Alzheimer's and Parkinson's diseases.[1][2][3]

Computational investigations, employing molecular docking and molecular dynamics (MD) simulations, have successfully predicted and validated the binding interactions of this compound derivatives within the ATP-binding site of Fyn kinase.[1][2] A notable example is the evolution from the initial hit compound, VS6, to the more potent derivative, compound 3.[1]

Quantitative Comparison of Fyn Kinase Inhibitors

The following table summarizes the inhibitory activity of the this compound based compounds against Fyn kinase, providing a clear comparison of their potency.

CompoundScaffoldTargetIC50 (µM)
VS6 (3-(benzo[d][1][2]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one)This compoundFyn kinase4.8
Compound 3This compoundFyn kinase0.76

Table 1: Inhibitory concentration (IC50) values of this compound derivatives against Fyn kinase.[1]

Comparison with Alternative Kinase Inhibitors

To provide a broader context, the performance of the this compound scaffold is compared against inhibitors of another critical kinase, Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key regulator of cellular metabolism and is a target in cancer therapy.[4][5] While some 1,2,4-triazine derivatives have been developed as potent PDK1 inhibitors, the well-known inhibitor dichloroacetic acid (DCA) serves as a benchmark, albeit with significantly lower potency.[4][5]

Quantitative Comparison of PDK1 Inhibitors
CompoundScaffoldTargetIC50 (µM)
3-amino-1,2,4-triazine derivatives3-amino-1,2,4-triazinePDK10.01 - 0.1
Dichloroacetic acid (DCA)Dichloroacetic acidPDK113,300 - 27,300 (mM range)

Table 2: Inhibitory concentration (IC50) values for PDK1 inhibitors. Note the significantly higher potency of the 3-amino-1,2,4-triazine derivatives compared to DCA.[4][6]

Delving into the Mechanism: Signaling Pathways and Workflows

To visualize the mechanism of action and the scientific process behind these findings, the following diagrams illustrate the Fyn kinase signaling pathway and a typical computational workflow for inhibitor discovery.

Fyn_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cell_Adhesion Cell Adhesion Fyn Fyn Kinase Cell_Adhesion->Fyn Receptor->Fyn Activation Downstream_Effectors Downstream Effectors Fyn->Downstream_Effectors Phosphorylation Cellular_Responses Cell Growth, Proliferation, Survival Downstream_Effectors->Cellular_Responses Inhibitor This compound Inhibitor->Fyn Inhibition

Caption: Fyn kinase signaling pathway and the inhibitory action of this compound.

Computational_Workflow Start Start: Target Identification (Fyn Kinase) VS Virtual Screening of Compound Libraries Start->VS Docking Molecular Docking VS->Docking MD Molecular Dynamics Simulations Docking->MD Analysis Binding Mode and Energy Analysis MD->Analysis Hit_ID Hit Identification (e.g., VS6) Analysis->Hit_ID Optimization Lead Optimization Hit_ID->Optimization Potent? End End: Potent Inhibitor Hit_ID->End Not Potent New_Compound Synthesized Derivative (e.g., Compound 3) Optimization->New_Compound Experimental Experimental Validation (Kinase Assay) New_Compound->Experimental Experimental->End

Caption: A typical computational workflow for the discovery and optimization of kinase inhibitors.

Experimental Protocols

Molecular Docking and Molecular Dynamics (MD) Simulations

Objective: To predict and analyze the binding mode of this compound derivatives to Fyn kinase.

Protocol:

  • Protein Preparation: The 3D crystal structure of Fyn kinase is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: The 3D structures of the ligands (e.g., VS6, compound 3) are generated and their energy is minimized.

  • Molecular Docking: Docking studies are performed using software like AutoDock or GOLD to predict the binding poses of the ligands in the Fyn kinase active site. The scoring functions of the docking programs are used to rank the potential binding modes.

  • Molecular Dynamics (MD) Simulations: The most promising protein-ligand complexes from docking are subjected to MD simulations using software like AMBER or GROMACS. Simulations are typically run for a significant duration (e.g., 100 ns) to assess the stability of the binding pose and to analyze the detailed interactions between the ligand and the protein.[2]

  • Analysis: The trajectories from the MD simulations are analyzed to calculate parameters like Root Mean Square Deviation (RMSD) to assess stability and to identify key hydrogen bonds and hydrophobic interactions.[2]

Fyn Kinase Inhibition Assay

Objective: To experimentally determine the inhibitory potency (IC50) of the compounds against Fyn kinase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 40 mM Tris, pH 7.5), MgCl2, DTT, a synthetic peptide substrate (e.g., Poly(Glu4, Tyr1)), and ATP.[1]

  • Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.[1]

  • Enzyme Addition: The kinase reaction is initiated by adding Fyn kinase to the mixture. The final concentration of the enzyme is optimized to ensure the assay is linear over the incubation period.[1]

  • Incubation: The reaction is allowed to proceed at room temperature for a set period (e.g., 60 minutes).[1]

  • Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® assay. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

References

Safety Operating Guide

Navigating the Disposal of 3-amino-1,2,4-triazin-5(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Information

Before disposal, it is crucial to understand the hazards associated with 3-amino-1,2,4-triazin-5(2H)-one. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.

Table 1: GHS Hazard Summary for this compound [1]

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Acute toxicity, inhalationH332: Harmful if inhaled

Given these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for the disposal of related triazine compounds and hazardous chemical waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances. Strong oxidizing agents are noted as incompatible with similar triazine compounds.[2]

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: this compound.

3. Spill and Leak Management:

  • In the event of a spill, avoid generating dust.[3]

  • For minor spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[2]

  • For larger spills, it may be necessary to dampen the material with water to prevent it from becoming airborne.[4]

  • Ensure the cleanup area is well-ventilated.

4. Final Disposal:

  • The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][5]

  • Do not dispose of this chemical down the drain or in the regular trash, as it may be toxic to aquatic organisms and can have long-term adverse effects on the environment.[3][4]

  • Contaminated packaging should be disposed of as unused product.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

start Start: Generation of This compound Waste ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe identify Identify as Hazardous Waste segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed hazardous waste container segregate->containerize spill Spill Occurs containerize->spill ppe->identify cleanup Follow spill cleanup procedure: - Avoid dust generation - Sweep/dampen and collect spill->cleanup Yes store Store container in a designated hazardous waste accumulation area spill->store No cleanup->containerize dispose Arrange for pickup by a licensed hazardous waste contractor store->dispose end End: Proper Disposal dispose->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 3-amino-1,2,4-triazin-5(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-amino-1,2,4-triazin-5(2H)-one in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear suitable gloves, such as nitrile or neoprene, to prevent skin contact.[1]
Eye Protection Safety glasses or gogglesUse safety glasses with side shields or chemical splash goggles to protect against dust particles and splashes.
Respiratory Protection Dust maskA NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect clothing from contamination.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram outlines the step-by-step procedure for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling and Use Phase cluster_decontamination Decontamination Phase cluster_disposal Waste Disposal Phase prep Preparation handling Handling and Use decontamination Decontamination disposal Waste Disposal prep_ppe 1. Don appropriate PPE: - Gloves - Safety Goggles - Lab Coat - N95 Dust Mask prep_area 2. Prepare well-ventilated work area (e.g., chemical fume hood). prep_materials 3. Gather all necessary equipment and a sealed container of the chemical. handling_weigh 4. Carefully weigh the required amount, avoiding dust generation. handling_use 5. Perform experimental procedures within the ventilated area. handling_seal 6. Securely seal the chemical container after use. decon_equipment 7. Clean all used equipment and surfaces with appropriate solvent. decon_ppe 8. Remove and dispose of gloves and other disposable PPE. decon_wash 9. Wash hands thoroughly with soap and water. disposal_collect 10. Collect all chemical waste in a properly labeled, sealed container. disposal_store 11. Store waste container in a designated hazardous waste area. disposal_official 12. Dispose of waste through an authorized hazardous waste service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1,2,4-triazin-5(2H)-one
Reactant of Route 2
3-amino-1,2,4-triazin-5(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。